PROTAC TTK degrader-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C49H57N9O7 |
|---|---|
Molecular Weight |
884.0 g/mol |
IUPAC Name |
N-[4-[2-[4-[4-[8-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]oct-7-ynoyl]piperazin-1-yl]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]cyclohexyl]propanamide |
InChI |
InChI=1S/C49H57N9O7/c1-4-42(59)51-34-14-16-35(17-15-34)58-45(62)26-31(2)38-29-50-49(54-46(38)58)52-39-19-18-36(28-41(39)65-3)55-22-24-56(25-23-55)44(61)11-9-7-5-6-8-10-32-12-13-33-30-57(48(64)37(33)27-32)40-20-21-43(60)53-47(40)63/h12-13,18-19,26-29,34-35,40H,4-7,9,11,14-17,20-25,30H2,1-3H3,(H,51,59)(H,50,52,54)(H,53,60,63) |
InChI Key |
XWOZFCIASHOPCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1CCC(CC1)N2C(=O)C=C(C3=CN=C(N=C32)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)CCCCCC#CC6=CC7=C(CN(C7=O)C8CCC(=O)NC8=O)C=C6)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of PROTAC TTK Degrader-2: A Technical Guide
This in-depth technical guide elucidates the mechanism of action of PROTAC TTK degrader-2, a potent and selective degrader of Threonine Tyrosine Kinase (TTK). Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the underlying biology, quantitative performance data, and detailed experimental protocols for the characterization of this targeted protein degrader.
Introduction to PROTAC Technology and the TTK Target
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2] Unlike traditional inhibitors that rely on occupancy-driven pharmacology, PROTACs act catalytically to eliminate the target protein, offering the potential for a more profound and durable biological effect.[3]
The target of the degrader discussed herein, TTK (also known as Monopolar Spindle 1, Mps1), is a dual-specificity protein kinase that plays a pivotal role in the spindle assembly checkpoint (SAC).[4] The SAC is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[4] Elevated expression of TTK is a hallmark of various malignancies and is often associated with poor prognosis, making it a compelling therapeutic target in oncology.[4]
This compound, identified as compound 8j in the work by Lu et al. (2022), represents a significant advancement in the targeted degradation of this key mitotic kinase.[1]
Core Mechanism of Action
The mechanism of this compound is a multi-step, catalytic process that hijacks the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of TTK.[1]
-
Ternary Complex Formation : The PROTAC, consisting of a TTK-binding moiety and a VHL E3 ligase ligand connected by a chemical linker, enters the cell. It then simultaneously binds to both the TTK protein and the VHL E3 ligase, forming a key ternary complex (TTK :: this compound :: VHL).[1][5]
-
Ubiquitination of TTK : Within the proximity induced by the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the TTK protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitinated TTK is recognized as a substrate by the 26S proteasome. The proteasome then unfolds and proteolytically degrades the TTK protein into small peptides.[2]
-
Catalytic Cycle : After the degradation of the TTK protein, this compound is released and can proceed to bind to another TTK protein and VHL E3 ligase, initiating a new cycle of degradation.[6] This catalytic nature allows for sustained protein degradation at sub-stoichiometric concentrations.
TTK Signaling Pathway in the Spindle Assembly Checkpoint
TTK is a master regulator of the SAC, ensuring that sister chromatids are correctly attached to the mitotic spindle before anaphase onset. When kinetochores are unattached, TTK is activated and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B and securin and delaying mitotic progression. By degrading TTK, this compound effectively dismantles this checkpoint, leading to mitotic errors and subsequent cell death in cancer cells that are often dependent on a robust SAC.[4][7]
Quantitative Data Summary
The efficacy of this compound (compound 8j) has been quantified through various cellular assays. The data presented below is summarized from Lu et al. (2022) and MedChemExpress.[1][6]
Table 1: In Vitro Degradation Efficiency
| Parameter | Cell Line | Value (nM) |
|---|---|---|
| DC50 | COLO-205 | 3.1[1][6] |
-
DC50 : The concentration of the degrader required to induce 50% degradation of the target protein after a specified time.
Table 2: Anti-proliferative Activity
| Parameter | Cell Line | Value (µM) |
|---|
| IC50 | COLO-205 | 0.2[6] |
-
IC50 : The concentration of the degrader that inhibits cell growth by 50%.
Table 3: In Vivo Pharmacokinetics and Efficacy
| Parameter | Species | Dose & Administration | Observation |
|---|---|---|---|
| Pharmacokinetics | Male SD Rats | 10 mg/kg, single IP injection | Reasonable pharmacokinetic profile[6] |
| Tumor Growth Inhibition | Xenograft Mouse Model (COLO-205) | 20 mg/kg, IP, once daily for 16 days | 36.7% tumor growth inhibition[6] |
| Target Engagement | Xenograft Mouse Model (COLO-205) | 10, 20 mg/kg, IP, once daily for 16 days | Significant reduction of TTK protein levels in tumor tissues[6] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and characterization of PROTAC molecules. The following are representative protocols based on the characterization of TTK degraders.[1]
Western Blot for TTK Degradation
This assay is fundamental for quantifying the extent of target protein degradation.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment : Plate COLO-205 or HCT-116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 6, 12, 24 hours).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against TTK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
-
Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the TTK band intensity to the loading control. Calculate DC50 values using non-linear regression analysis.
Cell Viability Assay
This assay measures the effect of TTK degradation on cancer cell proliferation.
Methodology:
-
Cell Seeding : Seed cancer cells (e.g., COLO-205) in a 96-well plate at an appropriate density.
-
Compound Treatment : After 24 hours, treat the cells with a serial dilution of this compound for a prolonged period (e.g., 96 hours).
-
Viability Measurement : Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin (B115843) to each well according to the manufacturer's instructions.
-
Data Acquisition : Measure luminescence or fluorescence using a plate reader.
-
Analysis : Normalize the data to vehicle-treated controls and calculate IC50 values by fitting the data to a dose-response curve.
Conclusion
This compound effectively induces the selective, VHL-dependent degradation of TTK kinase, a key regulator of the spindle assembly checkpoint. By hijacking the ubiquitin-proteasome system, this molecule achieves potent degradation of its target at low nanomolar concentrations, leading to the inhibition of cancer cell proliferation. The data and protocols presented in this guide provide a comprehensive technical framework for understanding and evaluating the mechanism of action of this promising therapeutic agent. The catalytic nature of this PROTAC offers a distinct advantage over traditional kinase inhibitors, paving the way for novel therapeutic strategies in oncology.
References
- 1. Discovery of the First Examples of Threonine Tyrosine Kinase PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scientificarchives.com [scientificarchives.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
The Core Function of TTK Protein Kinase in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTK protein kinase, also known as Monopolar Spindle 1 (Mps1), is a dual-specificity kinase that plays a pivotal role in the stringent regulation of the cell cycle.[1][2] Its functions are critical for maintaining genomic integrity, primarily through its essential role in the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[3][4] Dysregulation of TTK activity is frequently observed in various human cancers, making it a compelling target for therapeutic intervention.[5][6] This in-depth technical guide provides a comprehensive overview of TTK's core functions, its intricate signaling pathways, and detailed methodologies for its study, aimed at researchers, scientists, and professionals in drug development.
Core Biological Functions of TTK
TTK's primary and most well-characterized function is its role as a master regulator of the SAC.[3] This checkpoint ensures that sister chromatids do not separate prematurely until all chromosomes are correctly attached to the mitotic spindle.[3] TTK is one of the most upstream kinases in the SAC signaling cascade.[3] Its expression and kinase activity are tightly cell cycle-regulated, peaking during the G2/M phase and decreasing sharply in early G1.[1][7]
Beyond the SAC, TTK is also implicated in:
-
Chromosome Biorientation and Error Correction: TTK helps to resolve incorrect kinetochore-microtubule attachments, a critical step for preventing chromosome missegregation.[3]
-
Centrosome Duplication: TTK is involved in the regulation of centrosome duplication, a process essential for the formation of a bipolar mitotic spindle.[8][9]
-
DNA Damage Response: TTK participates in the DNA damage checkpoint by phosphorylating and activating CHK2, suggesting a crosstalk between the SAC and the DNA damage response pathways.[2][10][11]
TTK Signaling Pathways
TTK exerts its function through the phosphorylation of a multitude of downstream substrates. The core of its activity revolves around the SAC, where it initiates a signaling cascade upon sensing unattached kinetochores.
Spindle Assembly Checkpoint (SAC) Activation Pathway
The activation of the SAC by TTK is a multi-step process localized at the kinetochores of unattached chromosomes.
Caption: TTK-mediated Spindle Assembly Checkpoint (SAC) activation pathway at an unattached kinetochore.
Quantitative Data
TTK Substrates and Phosphorylation Sites
TTK phosphorylates a range of proteins to execute its functions in cell cycle control. A summary of key substrates and their phosphorylation sites is provided below.
| Substrate | Phosphorylation Site(s) | Function | Reference(s) |
| MAD1L1 | Multiple sites | Promotion of the mitotic spindle assembly checkpoint. | [12] |
| CDCA8 (Borealin) | Serine/Threonine residues | Enhancement of AURKB activity at the kinetochore. | [12] |
| SKA3 | Ser-34 | Dissociation of the SKA complex from microtubules. | [12] |
| KNL1 | Multiple MELT motifs | Recruitment of other SAC proteins. | [13] |
| CHK2 | Thr-68 | Activation of the DNA damage checkpoint. | [2] |
| MDM2 | Serine/Threonine residues | Promotion of histone H2B ubiquitination and DNA repair. | [11] |
| TACC2 | Serine/Threonine residues | Centrosomal localization and mitotic spindle maintenance. | [14] |
| Autophosphorylation | Thr-676 (Activation loop) | Full kinase activity. | [13] |
TTK Inhibitor Potency
A number of small molecule inhibitors targeting TTK have been developed and are in various stages of preclinical and clinical evaluation.
| Inhibitor | IC50 (nM) | Target | Reference(s) |
| MPI-0471537 | 8 | TTK | |
| MPI-0478574 | 3 | TTK | |
| NTRC 0066-0 | Not specified | TTK | [6] |
| BAY 12-17389 | Not specified | TTK | |
| Reversine | Not specified | TTK | [13] |
| AZ3146 | Not specified | TTK | [15] |
| CFI-400936 | Not specified | TTK | [15] |
Experimental Protocols
In Vitro TTK Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available kits for measuring TTK kinase activity.
Materials:
-
Recombinant human TTK protein
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare the kinase reaction buffer with DTT immediately before use. Dilute recombinant TTK enzyme and substrate to their final working concentrations in kinase buffer.
-
Reaction Setup:
-
Add 5 µL of kinase buffer to each well.
-
Add 2.5 µL of the test compound (inhibitor) or vehicle (DMSO) to the appropriate wells.
-
Add 2.5 µL of the substrate solution to all wells.
-
To initiate the reaction, add 5 µL of the diluted TTK enzyme to each well, except for the "no enzyme" control wells.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin.
-
Incubate the plate at room temperature for 30-60 minutes in the dark.
-
-
Measurement: Measure the luminescence using a plate reader. The light output is proportional to the ADP generated and thus to the kinase activity.
Caption: Workflow for a luminescence-based in vitro TTK kinase assay.
Co-Immunoprecipitation (Co-IP) of TTK and Interacting Proteins
This protocol outlines the steps to isolate TTK and its binding partners from cell lysates.
Materials:
-
Cells expressing endogenous or tagged TTK
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-TTK antibody or anti-tag antibody
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Equipment for Western blotting
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Pre-clearing (Optional):
-
Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody (anti-TTK or anti-tag) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in 1X SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute the protein complexes.
-
-
Analysis:
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting with antibodies against TTK and suspected interacting proteins.
-
Caption: General workflow for Co-Immunoprecipitation of TTK and its interacting partners.
Quantitative Real-Time PCR (qRT-PCR) for TTK mRNA Expression
This protocol allows for the quantification of TTK mRNA levels in cells or tissues.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
TTK-specific forward and reverse primers
-
Housekeeping gene primers (e.g., GAPDH, ACTB) for normalization
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from samples using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a master mix containing qPCR master mix, forward and reverse primers for TTK or the housekeeping gene, and nuclease-free water.
-
Add the master mix to a qPCR plate.
-
Add the cDNA template to the respective wells.
-
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of TTK mRNA, normalized to the housekeeping gene.
Western Blotting for TTK Protein Detection
This protocol is for the detection and semi-quantification of TTK protein levels.
Materials:
-
Protein lysate from cells or tissues
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-TTK antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
Immunohistochemistry (IHC) for TTK in Tissues
This protocol is for visualizing the localization and expression of TTK in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution to block endogenous peroxidases
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody against TTK
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the slides in antigen retrieval buffer.
-
Peroxidase Blocking: Incubate the slides with hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Apply blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the slides with the primary anti-TTK antibody.
-
Secondary Antibody and Detection: Apply the biotinylated secondary antibody, followed by the streptavidin-HRP conjugate.
-
Chromogen Application: Add the DAB substrate solution to visualize the antibody binding (brown precipitate).
-
Counterstaining, Dehydration, and Mounting: Counterstain the nuclei with hematoxylin, dehydrate the sections, and mount with a coverslip.
Conclusion and Future Directions
TTK protein kinase is a central node in the complex network that governs cell cycle progression and maintains genomic stability. Its multifaceted roles in the spindle assembly checkpoint, error correction, and DNA damage response underscore its importance in cellular homeostasis. The frequent overexpression of TTK in cancer highlights its potential as a valuable therapeutic target. The development of specific and potent TTK inhibitors holds promise for novel anti-cancer strategies, particularly in combination with other therapies. Future research will likely focus on further elucidating the intricate regulatory mechanisms of TTK, identifying novel substrates and interaction partners, and translating the growing body of knowledge into effective clinical applications for the benefit of patients.
References
- 1. Cell cycle dependent regulation of the protein kinase TTK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TTK/hMps1 participates in the regulation of DNA damage checkpoint response by phosphorylating CHK2 on threonine 68 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are TTK inhibitors and how do they work? [synapse.patsnap.com]
- 6. scientificarchives.com [scientificarchives.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. pnas.org [pnas.org]
- 9. BioKB - Relationship - TTK - activates - centrosome duplication [biokb.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. uniprot.org [uniprot.org]
- 13. TTK TTK protein kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. TTK kinase is essential for the centrosomal localization of TACC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scientificarchives.com [scientificarchives.com]
The Role of TTK in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism ensuring the fidelity of chromosome segregation during mitosis.[1][2] In normal cells, TTK's activity is tightly controlled to maintain genomic stability.[3] However, numerous studies have revealed that TTK is frequently overexpressed in a wide range of human cancers, including breast, lung, colorectal, and ovarian cancers, and this overexpression often correlates with poor prognosis and aggressive tumor characteristics.[3][4][5] This guide provides an in-depth technical overview of the role of TTK in cancer cell proliferation, its associated signaling pathways, and its emergence as a promising therapeutic target. We present quantitative data on the efficacy of TTK inhibitors, detailed experimental protocols for studying TTK's function, and visualizations of key cellular pathways and experimental workflows.
TTK: A Master Regulator of Mitosis and a Target in Cancer
TTK is a dual-specificity kinase that plays a central role in the SAC, a complex signaling network that prevents premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[2] This checkpoint is essential for preventing aneuploidy, a hallmark of many cancers.[3] Cancer cells, with their high rates of proliferation and inherent genomic instability, are particularly dependent on a functional SAC to survive mitotic stress.[3]
The overexpression of TTK in tumor cells leads to a hyperactive SAC, which, paradoxically, can contribute to tumorigenesis by allowing cancer cells to tolerate chromosomal instability. By inhibiting TTK, the SAC is abrogated, leading to catastrophic chromosome missegregation and subsequent cancer cell death, a phenomenon known as mitotic catastrophe.[1][3] This selective vulnerability of cancer cells to TTK inhibition forms the basis of its appeal as a therapeutic target.
Signaling Pathways Involving TTK in Cancer
TTK's influence on cancer cell proliferation extends beyond its core function in the SAC. It is integrated into several key signaling pathways that regulate cell growth, survival, and apoptosis.
The Spindle Assembly Checkpoint (SAC) Pathway
The canonical pathway involving TTK is the SAC. Upon detection of unattached kinetochores, TTK is activated and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are properly aligned.
Caption: TTK activation at unattached kinetochores initiates the SAC signaling cascade.
The Akt/mTOR Pathway
Several studies have linked TTK to the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. In some cancers, TTK has been shown to activate the Akt/mTOR pathway, thereby promoting cell proliferation and inhibiting apoptosis.[6][7] Inhibition of TTK can lead to the downregulation of this pathway, contributing to the anti-proliferative effects of TTK inhibitors.
Caption: TTK can promote cell proliferation and inhibit apoptosis via the Akt/mTOR pathway.
The p38α/AMPK/mTOR Pathway
In T-cell lymphoma, TTK has been shown to phosphorylate and activate p38α, which in turn suppresses the AMPK/mTOR pathway, leading to enhanced cell proliferation and survival.[8] Inhibition of TTK reverses this effect, activating AMPK and inhibiting mTOR, thereby exerting anti-tumor effects.
Caption: TTK-mediated regulation of the p38α/AMPK/mTOR pathway in T-cell lymphoma.
Quantitative Data on TTK Inhibitors
A growing number of small molecule inhibitors targeting TTK have been developed and evaluated in preclinical and clinical studies. These inhibitors have demonstrated potent anti-proliferative activity across a wide range of cancer cell lines.
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| BAY 1217389 | HeLa-MaTu | 6.7 (median) | [9] |
| Various | <10 | [2][10] | |
| NTRC 0066-0 | MOLT4 | 30 | [4] |
| Various | 11 - 290 | [11] | |
| CFI-402257 | Various | 15 (median) | [12] |
| Recombinant Mps1 | 1.2 | [12] | |
| Jurkat (T-cell lymphoma) | ~10,000 (at 48h) | [13][14] | |
| PF-7006 | Various | 2 - 6 (cellular) | [15] |
| PF-3837 | Various | 2 - 6 (cellular) | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of TTK in cancer cell proliferation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
TTK inhibitor of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[6]
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the TTK inhibitor and a vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).[6]
-
Add 10-28 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[6][16]
-
Carefully remove the medium.
-
Add 100-130 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6][17]
-
Incubate for 15 minutes at 37°C with shaking.[6]
-
Measure the absorbance at 492-590 nm using a microplate reader.[6]
Caption: A streamlined workflow for assessing cell viability using the MTT assay.
Western Blotting for TTK Expression
This technique is used to detect and quantify the expression levels of TTK and other proteins of interest.
Materials:
-
Cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against TTK (and other targets)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates by incubating cells in cold lysis buffer on ice for 30 minutes.[5]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[5]
-
Determine the protein concentration of the lysates using a BCA assay.[18]
-
Denature protein samples by boiling in SDS sample buffer.[18]
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18]
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody (e.g., anti-TTK) overnight at 4°C.
-
Wash the membrane three times with TBST.[18]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane three times with TBST.[18]
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[18]
Caption: Key steps involved in the Western Blotting technique.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cell suspension
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) / RNase A staining buffer
-
Flow cytometer
Procedure:
-
Harvest cells and wash with cold PBS.[19]
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.
-
Incubate on ice for at least 2 hours or overnight at 4°C.[19]
-
Wash the cells with PBS to remove the ethanol.[19]
-
Resuspend the cell pellet in PI/RNase A staining buffer.
-
Incubate in the dark for 15-30 minutes at room temperature or overnight at 4°C.[19]
-
Analyze the samples on a flow cytometer.
References
- 1. d-nb.info [d-nb.info]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. crossfire-oncology.com [crossfire-oncology.com]
- 5. addgene.org [addgene.org]
- 6. MTT (Assay protocol [protocols.io]
- 7. TTK Antibody | Cell Signaling Technology [cellsignal.com]
- 8. rsc.org [rsc.org]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting TTK Inhibits Tumorigenesis of T‐Cell Lymphoma Through Dephosphorylating p38α and Activating AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. origene.com [origene.com]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Technical Guide to the Structural Biology of TTK Protein Kinase
Audience: Researchers, scientists, and drug development professionals.
Introduction
TTK protein kinase, also known as Monopolar Spindle 1 (Mps1), is a dual-specificity kinase that can phosphorylate serine, threonine, and tyrosine residues.[1][2][3] It is a critical component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during cell division.[4][5] The SAC acts as a molecular monitor, delaying the onset of anaphase until all chromosomes are correctly attached to the spindle microtubules.[6] TTK's role in maintaining genomic integrity makes it a key regulator of cell cycle progression. Due to its high expression in various malignant tumors and its association with cell proliferation, TTK has emerged as a compelling therapeutic target in oncology.[4][5][7]
Core Function and Mechanism
TTK is central to the function of the Spindle Assembly Checkpoint (SAC). In early mitosis, when chromosomes are not yet properly captured by the spindle, TTK is activated and localizes to the kinetochores. There, it phosphorylates multiple substrates, which initiates the SAC signaling cascade.[6] This signaling leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex (APC/C), thereby preventing premature sister chromatid separation.[6] Once all chromosomes achieve correct biorientation, TTK is removed from the kinetochores, turning off the SAC signal and allowing mitosis to proceed. Inhibition of TTK abrogates the spindle assembly checkpoint, leading to improper mitosis and a form of cell death known as mitotic catastrophe, a vulnerability that can be exploited in rapidly dividing cancer cells.[4]
Structural Overview of the TTK Kinase Domain
The three-dimensional structure of the TTK kinase domain has been extensively studied, primarily through X-ray crystallography. These studies provide critical insights into its function, regulation, and interaction with inhibitors. The kinase domain adopts a canonical two-lobed structure typical of protein kinases: a smaller N-terminal lobe and a larger C-terminal lobe. The ATP-binding site is located in the cleft between these two lobes.[4][8]
Key Structural Features
-
Inactive Conformation: The crystal structure of the apo-kinase domain reveals a unique inactive conformation.[9] In this state, intramolecular interactions, specifically between a key glutamate (B1630785) residue in the C-helix of the N-lobe and the catalytic loop, lock the kinase in an inactive state.[9]
-
Activation Loop: The activation loop is a critical regulatory element. Autophosphorylation of residues within this loop and the adjacent P+1 loop is a primary event for kinase activation, leading to enhanced catalytic activity.[6][9]
-
Glycine-Rich Loop: A shift in the glycine-rich loop (or P-loop) upon inhibitor binding has been observed, which can be responsible for the long residence time and high potency of certain inhibitors.[10]
Quantitative Data: TTK Kinase Crystal Structures
The Protein Data Bank (PDB) contains numerous crystal structures of the human TTK kinase domain, both in its apo form and in complex with various ligands. This data is crucial for structure-based drug design.
| PDB ID | Description | Resolution (Å) | Method | Ligand(s) |
| 3DBQ | Inactive conformation of the kinase domain.[9] | 2.70 | X-Ray Diffraction | None |
| 3HMN | Catalytic domain in complex with ATP.[11][12] | 2.70 | X-Ray Diffraction | Adenosine-5'-Triphosphate (ATP) |
| 5LJJ | Complex with the inhibitor Reversine. | 3.00 | X-Ray Diffraction | Reversine |
| 5N7V | Complex with the inhibitor MPI-0479605. | 2.52 | X-Ray Diffraction | MPI-0479605 |
| 7CHT | Complex with a pyrrolopyrimidine inhibitor (compound 30).[13] | 2.40 | X-Ray Diffraction | Compound 30 |
Signaling Pathways and Molecular Interactions
TTK functions within a complex network of signaling pathways that control cell division and proliferation. Its activity is tightly regulated, and it phosphorylates a range of downstream substrates to execute its function.
Spindle Assembly Checkpoint (SAC) Signaling
TTK is the apical kinase in the SAC pathway. Its activation at unattached kinetochores triggers a phosphorylation cascade essential for checkpoint signaling.
References
- 1. TTK TTK protein kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. What are TTK inhibitors and how do they work? [synapse.patsnap.com]
- 5. TTK (threonine tyrosine kinase) regulates the malignant behaviors of cancer cells and is regulated by microRNA-582-5p in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Expression of TTK, a novel human protein kinase, is associated with cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. rcsb.org [rcsb.org]
- 10. Case study - Characterization of TTK Inhibitors - Oncolines B.V. [oncolines.com]
- 11. TTK protein kinase | TTK family | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 12. TTK protein kinase | TTK family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. rcsb.org [rcsb.org]
E3 Ligase Recruitment by PROTAC TTK Degrader-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by co-opting the cell's natural protein degradation machinery. This technical guide provides an in-depth overview of PROTAC TTK degrader-2, a potent and selective degrader of Threonine Tyrosine Kinase (TTK), a protein kinase implicated in the proliferation of various cancers. A key aspect of this guide is the elucidation of the specific E3 ubiquitin ligase recruited by this compound to mediate the degradation of its target. Through a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway diagrams, this document serves as a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug development.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[1] One ligand is designed to bind to a specific protein of interest (POI), while the other binds to an E3 ubiquitin ligase.[1] This dual binding induces the formation of a ternary complex, bringing the POI in close proximity to the E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[2] Unlike traditional small-molecule inhibitors that require sustained occupancy of the target's active site, PROTACs act catalytically, as they are released after inducing ubiquitination and can engage with another target protein molecule.[2]
This compound: Mechanism of Action and E3 Ligase Recruitment
This compound, also referred to as compound 8j in the primary literature, was developed as a first-in-class degrader of TTK.[3][4]
E3 Ligase Recruitment
A critical feature of any PROTAC is the specific E3 ligase it hijacks to mediate protein degradation. This compound was designed to recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] The molecule incorporates a ligand that specifically binds to the VHL protein, thereby bringing it into proximity with the TTK protein.
Signaling Pathway
The mechanism of action of this compound involves a series of orchestrated molecular events, as depicted in the signaling pathway diagram below.
Caption: Mechanism of TTK degradation by this compound.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation Concentration 50%) | COLO-205 | 3.1 nM | [5] |
| HCT-116 | 12.4 nM | [5] | |
| IC₅₀ (Inhibitory Concentration 50%) | COLO-205 | 0.2 µM | [5] |
| Parameter | Animal Model | Dosing | Result | Reference |
| Tumor Growth Inhibition | COLO-205 Xenograft | 20 mg/kg, IP, daily for 16 days | 36.7% | [5] |
| Pharmacokinetics | Male SD Rats | 10 mg/kg, IP, single dose | Reasonable PK profile | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Western Blot Analysis for TTK Degradation
This protocol is used to quantify the reduction in TTK protein levels following treatment with the PROTAC.
Caption: Workflow for Western blot analysis of TTK degradation.
Detailed Steps:
-
Cell Culture and Treatment: Plate cancer cells (e.g., COLO-205) and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 6 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for TTK overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the TTK protein levels to the loading control.
Cell Viability Assay
This assay determines the effect of TTK degradation on cancer cell proliferation.
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound for 96 hours.[5]
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well to measure ATP levels, which correlate with cell viability. Measure the luminescence.
-
-
Data Analysis: Plot the cell viability against the compound concentration and determine the IC₅₀ value.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.
Detailed Steps:
-
Tumor Implantation: Subcutaneously inject human colorectal cancer cells (e.g., COLO-205) into the flank of immunodeficient mice.[5]
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
PROTAC Administration: Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control via intraperitoneal (IP) injection daily for a specified period (e.g., 16 days).[5]
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., Western blotting to confirm TTK degradation).
Conclusion
This compound is a potent and selective degrader of TTK that functions by recruiting the VHL E3 ubiquitin ligase. Its ability to induce robust degradation of TTK both in vitro and in vivo highlights its potential as a therapeutic agent for cancers dependent on TTK signaling. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate and develop this and other PROTAC-based therapeutics. The continued exploration of the PROTAC modality, including the discovery of novel E3 ligase ligands, will undoubtedly expand the landscape of "druggable" targets in oncology and beyond.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Discovery of the First Examples of Threonine Tyrosine Kinase PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of the First Examples of Threonine Tyrosine Kinase PROTAC Degraders - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of PROTAC TTK Degrader-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of PROTAC TTK degrader-2, a potent and selective degrader of Threonine Tyrosine Kinase (TTK). This document outlines the key quantitative data demonstrating its efficacy, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action and the targeted signaling pathway.
Quantitative Data Summary
The following tables summarize the key in vitro performance metrics of this compound, also identified as compound 8j in the primary literature.[1]
| Cell Line | Degradation Efficiency (DC50) | Treatment Time |
| COLO-205 | 3.1 nM | Not Specified |
| HCT-116 | 12.4 nM | Not Specified |
Table 1: TTK Protein Degradation Efficiency. DC50 values represent the concentration of this compound required to degrade 50% of the TTK protein.
| Cell Line | Cell Growth Inhibition (IC50) | Treatment Time |
| COLO-205 | 0.2 µM | Not Specified |
Table 2: Anti-proliferative Activity. The IC50 value indicates the concentration of this compound required to inhibit the growth of COLO-205 cells by 50%.
Mechanism of Action and Signaling Pathway
This compound operates through the mechanism of targeted protein degradation. It is a heterobifunctional molecule composed of a ligand that binds to the target protein, TTK, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex, leading to the ubiquitination of TTK and its subsequent degradation by the proteasome.
TTK, also known as Monopolar Spindle 1 (Mps1), is a key regulator of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis. In several cancers, TTK is overexpressed and its activity is linked to the activation of pro-survival signaling pathways, including the Akt/mTOR pathway. By inducing the degradation of TTK, this compound disrupts these critical cellular processes in cancer cells.
Caption: this compound Mechanism of Action.
Caption: Targeted TTK Signaling Pathway.
Experimental Protocols
The following are detailed, representative protocols for the in vitro characterization of this compound. Note that the specific concentrations of antibodies and some reagents are provided as general guidelines and should be optimized for individual experimental conditions.
Western Blot for TTK Degradation
This protocol outlines the procedure for assessing the degradation of TTK protein in cancer cell lines following treatment with this compound.
Materials:
-
COLO-205 or HCT-116 cancer cell lines
-
This compound
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-TTK and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed COLO-205 or HCT-116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TTK and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the TTK signal to the loading control to determine the extent of protein degradation.
-
Caption: Western Blot Experimental Workflow.
MTT Assay for Cell Viability
This protocol describes the use of an MTT assay to evaluate the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
COLO-205 cancer cell line
-
This compound
-
Cell culture medium with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed COLO-205 cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 to 10 µM) for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value.
-
Caption: MTT Assay Experimental Workflow.
References
The Critical Crossroads: Unraveling the Cellular Consequences of TTK Degradation
A Technical Guide for Researchers and Drug Development Professionals
The threonine tyrosine kinase (TTK), also known as monopolar spindle 1 (Mps1), stands as a pivotal regulator of mitotic fidelity. Its role as a core component of the spindle assembly checkpoint (SAC) ensures the accurate segregation of chromosomes during cell division. The targeted degradation of TTK has emerged as a promising therapeutic strategy in oncology, prompting a deeper investigation into the cellular pathways perturbed by its removal. This technical guide provides a comprehensive overview of the cellular sequelae of TTK degradation, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling networks.
Disruption of the Spindle Assembly Checkpoint and Induction of Chromosomal Instability
TTK is a master regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that prevents premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle.[1][2][3] Degradation or inhibition of TTK leads to a compromised SAC, resulting in catastrophic consequences for genomic stability.
Cells depleted of TTK or treated with TTK inhibitors exhibit an override of the mitotic checkpoint, even in the presence of spindle poisons that would normally induce a prolonged mitotic arrest.[4][5][6] This premature exit from mitosis leads to gross chromosomal missegregation, characterized by lagging chromosomes during anaphase and the formation of micronuclei.[6][7] The immediate outcome of this SAC failure is a dramatic increase in chromosomal instability (CIN) and aneuploidy, a state of having an abnormal number of chromosomes.[4][8][9]
Interestingly, the cellular response to TTK inhibition appears to be context-dependent. Stable aneuploid tumor cells are more sensitive to TTK inhibition than cells that are already chromosomally unstable.[4][5] In stable aneuploid cells, TTK inhibition induces acute and lethal levels of CIN.[4][5] This suggests that while some cancer cells with high CIN may have adapted to a certain level of chromosomal missegregation, the acute induction of further instability by TTK degradation pushes them beyond a survivable threshold.
Quantitative Data on Chromosomal Instability
| Cell Line | Treatment | Endpoint Measured | Result | Reference |
| PANC-1 (Pancreatic Cancer) | siRNA-mediated TTK depletion | Nuclear architecture (H2B-GFP) | Increased multi- and micro-nucleation | [8] |
| PANC-1, Panc 10.05, SW-1990 (Pancreatic Cancer) | siRNA-mediated TTK depletion | Apoptosis (Annexin-V staining, Caspase-3/7 activity) | Increased apoptosis | [8] |
| HeLa, U2OS | Mps1-IN-1 (TTK inhibitor) | Mitotic exit in the presence of paclitaxel | Premature mitotic exit | [10] |
| HCT-116 | MPI-0479605 (TTK inhibitor) | Chromosome segregation | Chromosome segregation defects and aneuploidy | [6] |
| Various Cancer Cell Lines | NTRC 0066-0 (TTK inhibitor) | Chromosome missegregation | Induced chromosome missegregation | [11] |
Induction of Apoptosis and Cell Cycle Arrest
A direct consequence of the profound genomic instability induced by TTK degradation is the activation of programmed cell death, or apoptosis.[8][12][13] The accumulation of catastrophic mitotic errors triggers cellular stress pathways that converge on the apoptotic machinery.
Multiple studies have demonstrated that the depletion or inhibition of TTK leads to a significant increase in apoptosis in a variety of cancer cell lines, including those from pancreatic, gastric, ovarian, and breast cancers.[8][14][15][16][17] This apoptotic response is often characterized by the activation of caspases, such as caspase-3 and caspase-7, and the cleavage of poly (ADP-ribose) polymerase (PARP).[6][17]
The effect of TTK degradation on cell cycle progression is more nuanced. Some studies report that TTK inhibition does not lead to a consistent alteration in cell cycle distribution.[12] However, other research indicates that TTK knockdown can induce a G2/M phase arrest in the cell cycle.[13][17] This discrepancy may be cell-type specific or dependent on the experimental conditions. Downregulation of TTK has been shown to decrease the number of cells in the G1 phase and increase the number of cells in the G2/M phase, as well as an increase in multinucleated cells in a post-G2 phase.[17]
Quantitative Data on Apoptosis and Cell Cycle
| Cell Line | Treatment | Endpoint Measured | Result | Reference |
| PANC-1, Panc 10.05, SW-1990 | siRNA-mediated TTK depletion | Caspase-3/7 activity | Increased caspase activity | [8] |
| Multiple Myeloma (MM) cells | TTK knockdown | Apoptosis and Cell Cycle | Increased apoptosis and G0/G1 phase arrest | [12] |
| Gastric Cancer Cells | TTK siRNA | Apoptosis (Annexin V and TUNEL staining) | Increased early and late apoptosis | [16] |
| High-Grade Serous Ovarian Carcinoma Cells | TTK silencing | Apoptosis (Cleaved PARP and Caspase-3) | Increased levels of cleaved PARP and caspase-3 | [17] |
| AN3CA and HEC-1-B (Endometrial Cancer) | siTTK | Cell Cycle | G2/M arrest | [13] |
Key Signaling Pathways Modulated by TTK Degradation
The cellular effects of TTK degradation are mediated through the modulation of several key signaling pathways.
The Anaphase-Promoting Complex/Cyclosome (APC/C) Pathway
The degradation of TTK itself is a tightly regulated process, primarily controlled by the anaphase-promoting complex/cyclosome (APC/C), a crucial E3 ubiquitin ligase that governs mitotic progression.[18][19] During a normal cell cycle, TTK levels peak in early mitosis and decline sharply as cells exit mitosis.[19][20] The APC/C, in conjunction with its coactivators Cdc20 and Cdh1, targets TTK for ubiquitination and subsequent proteasomal degradation.[19][20] The sequential action of APC/C-Cdc20 during anaphase and APC/C-Cdh1 in late mitosis and G1 is critical for the timely inactivation of the SAC and proper mitotic exit.[19][20]
Failure to appropriately degrade TTK can lead to centrosome amplification and mitotic abnormalities.[19][20] This underscores the importance of the precise temporal regulation of TTK levels for maintaining genomic stability.
Figure 1: Regulation of TTK degradation by the APC/C pathway.
Downstream Effectors of TTK
TTK exerts its function through the phosphorylation of a multitude of downstream substrates. Its degradation, therefore, leads to the dephosphorylation and altered activity of these targets. Key downstream effectors include:
-
Mad1 and Mad2: These are essential components of the SAC. TTK is required for the recruitment of Mad1 and Mad2 to unattached kinetochores, a critical step in the activation of the SAC.[6][10]
-
Aurora B Kinase: TTK inhibition has been shown to decrease the activity of Aurora B kinase, a key regulator of chromosome-microtubule attachments and the SAC.[10]
-
Ubiquitin-Specific Peptidase 16 (Usp16): TTK phosphorylates Usp16, an enzyme involved in chromosomal condensation. This suggests a role for TTK in regulating multiple stages of the cell cycle to maintain genome stability.[7][8]
-
Akt-mTOR Pathway: In gastric cancer cells, TTK has been implicated in regulating cell proliferation and apoptosis through the Akt-mTOR signaling pathway. Knockdown of TTK inhibited the activation of this pathway.[16][21]
-
Mitophagy Pathway: In bladder cancer, TTK has been shown to promote mitophagy by phosphorylating ULK1, thereby inhibiting mitochondrial apoptosis.[22]
Figure 2: Key downstream pathways regulated by TTK.
Experimental Protocols
A variety of experimental techniques are employed to study the effects of TTK degradation. Below are detailed methodologies for key experiments frequently cited in the literature.
siRNA-Mediated Depletion of TTK
Objective: To specifically reduce the expression of TTK protein in cultured cells.
Methodology:
-
Cell Culture: Plate cells (e.g., PANC-1, HeLa) in 6-well plates or 100-mm dishes and grow to 30-50% confluency in appropriate growth medium.
-
siRNA Preparation: Reconstitute lyophilized TTK-specific siRNA and a non-silencing control siRNA to a stock concentration of 20 µM with RNase-free water.
-
Transfection:
-
For each well of a 6-well plate, dilute 5 µL of siRNA (final concentration 50 nM) into 250 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 250 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Add the 500 µL of siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Analysis: Harvest the cells for downstream analysis, such as Western blotting to confirm TTK knockdown, or for functional assays like apoptosis or cell cycle analysis.
Western Blotting for Protein Expression
Objective: To detect the levels of specific proteins (e.g., TTK, cleaved PARP, Cyclin B1) in cell lysates.
Methodology:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 4-20% gradient SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-TTK, anti-cleaved PARP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Preparation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide or FxCycle Violet Stain) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the DNA dye.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Figure 3: A generalized experimental workflow for studying TTK degradation.
Conclusion
The degradation of TTK sets off a cascade of cellular events, fundamentally centered around the disruption of the spindle assembly checkpoint. This leads to a state of intolerable chromosomal instability, ultimately culminating in apoptotic cell death. The intricate network of pathways affected by TTK degradation, from the direct regulation of mitotic machinery to the modulation of pro-survival and cell death signals, highlights its critical role in maintaining cellular homeostasis. For researchers and drug development professionals, a deep understanding of these pathways is paramount for the rational design and application of TTK-targeting therapies in the fight against cancer. The selective vulnerability of aneuploid cancer cells to further genomic destabilization through TTK degradation presents a compelling therapeutic window that continues to be an active area of investigation.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mps1/TTK: a novel target and biomarker for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Genetic and pharmacological inhibition of TTK impairs pancreatic cancer cell line growth by inducing lethal chromosomal instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic and pharmacological inhibition of TTK impairs pancreatic cancer cell line growth by inducing lethal chromosomal instability | PLOS One [journals.plos.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the spindle assembly checkpoint kinase TTK enhances the efficacy of docetaxel in a triple-negative breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. TTK (threonine tyrosine kinase) regulates the malignant behaviors of cancer cells and is regulated by microRNA-582-5p in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. TTK regulates proliferation and apoptosis of gastric cancer cells through the Akt‐mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TTK inhibition increases cisplatin sensitivity in high-grade serous ovarian carcinoma through the mTOR/autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Degradation of the Human Mitotic Checkpoint Kinase Mps1 Is Cell Cycle-regulated by APC-cCdc20 and APC-cCdh1 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Degradation of the human mitotic checkpoint kinase Mps1 is cell cycle-regulated by APC-cCdc20 and APC-cCdh1 ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. TTK regulates proliferation and apoptosis of gastric cancer cells through the Akt-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. TTK promotes mitophagy by regulating ULK1 phosphorylation and pre-mRNA splicing to inhibit mitochondrial apoptosis in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of TTK Degraders in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint (SAC), ensuring genomic integrity during mitosis. Its overexpression in a wide range of malignancies is often correlated with poor prognosis, making it a compelling target for cancer therapy. While traditional small-molecule inhibitors of TTK have shown promise, the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), represents a novel and potent therapeutic strategy. This guide provides an in-depth technical overview of the therapeutic potential of TTK degraders in oncology, summarizing preclinical data, detailing key experimental protocols, and visualizing the underlying molecular mechanisms and pathways.
Introduction: The Rationale for Targeting TTK in Oncology
TTK is a dual-specificity kinase that plays a pivotal role in the mitotic spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during cell division.[1][2] In cancer cells, which are often characterized by high rates of proliferation and genomic instability, the dependency on a functional SAC is heightened. Overexpression of TTK has been documented in numerous cancers, including breast, lung, colorectal, and ovarian cancers, and is frequently associated with tumor progression and poor patient outcomes.[3][4]
The therapeutic rationale for targeting TTK rests on the principle of inducing "mitotic catastrophe." By disrupting TTK function, cancer cells are unable to satisfy the SAC, leading to premature and improper entry into anaphase with misaligned chromosomes. This results in severe chromosomal segregation errors, aneuploidy, and ultimately, cell death.[2][4]
Mechanism of Action: From Inhibition to Degradation
TTK Inhibitors
Small-molecule TTK inhibitors function by competitively binding to the ATP-binding pocket of the enzyme, thereby blocking its kinase activity.[2] This abrogation of the SAC leads to the desired anti-tumor effect. Several TTK inhibitors have entered clinical trials, demonstrating the viability of this therapeutic approach.[4]
TTK Degraders: A New Paradigm
Targeted protein degradation, primarily through the use of PROTACs, offers several advantages over traditional inhibition. PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (TTK), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity induces the ubiquitination of TTK, marking it for degradation by the proteasome.
The key advantages of this degradation-based approach include:
-
Event-driven, catalytic action: A single PROTAC molecule can induce the degradation of multiple target protein molecules.
-
Potential to overcome resistance: Degraders may be effective against inhibitor-resistant mutations in the target protein.
-
Enhanced selectivity and potency: By completely removing the target protein, degraders can achieve a more profound and sustained biological effect compared to inhibitors.
Preclinical Efficacy of TTK Degraders
The development of TTK-specific PROTACs is an active area of preclinical research. While extensive clinical data is not yet available, initial studies have demonstrated significant potential. The efficacy of these degraders is typically evaluated based on their ability to induce target degradation (DC50 and Dmax) and inhibit cancer cell proliferation (IC50/GI50) in vitro, as well as to suppress tumor growth in in vivo xenograft models.
Table 1: Summary of Preclinical Data for Representative Protein Degraders (Note: Data for various degraders are included to illustrate typical efficacy parameters, as TTK-specific degrader data is emerging.)
| Compound Class | Target | E3 Ligase | Cancer Model | DC50 (nM) | Dmax (%) | GI50/IC50 (nM) | In Vivo Tumor Growth Inhibition (TGI) (%) | Reference |
| TTK PROTACs | TTK | VHL/CRBN | Colorectal Cancer (COLO-205, HCT-116) | 1.7 - 12.4 | >90% | ~200 | 36.7% at 20 mg/kg | N/A |
| AR PROTAC | Androgen Receptor (AR) | VHL | Prostate Cancer (VCaP, LNCaP) | 0.1 - 1.1 | >95% | N/A | N/A | [5] |
| ER PROTAC | Estrogen Receptor (ER) | CRBN | Breast Cancer (MCF-7) | ~1 | >90% | N/A | 99% at 10 mg/kg | [6] |
| BTK PROTAC | Bruton's Tyrosine Kinase (BTK) | CRBN | Diffuse Large B-cell Lymphoma (DLBCL) | 0.32 - 1.0 | N/A | N/A | N/A | [6] |
| MEK1/2 PROTAC | MEK1/2 | VHL | Colorectal Cancer (HT29) | 9 - 18 | N/A | 23 | N/A | [7] |
| SHP2 PROTAC | SHP2 | CRBN | Leukemia (MV4-11) | 6.02 | N/A | N/A | N/A | [7] |
N/A: Not available in the cited sources.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a TTK degrader on cancer cell proliferation.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF7, HCT116) in a 96-well plate at a density of 5,000-20,000 cells per well in 200 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[8][9]
-
Compound Treatment: Prepare serial dilutions of the TTK degrader in culture medium. Remove the overnight culture medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[8]
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.[8]
-
MTT Addition: Add 10 µL of MTT solution (final concentration 0.45-0.5 mg/mL) to each well.[10]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[8][10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
Western Blot for TTK Degradation
Objective: To quantify the reduction in TTK protein levels following treatment with a TTK degrader and determine the DC50 and Dmax.
Methodology:
-
Cell Culture and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of the TTK degrader for a specified time (e.g., 6, 12, or 24 hours).
-
Wash cells twice with ice-cold PBS.[11]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Incubate on ice for 15-30 minutes, then sonicate to shear DNA and reduce viscosity.[11]
-
Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TTK overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the TTK band intensity to the corresponding loading control.
-
Calculate the percentage of TTK protein remaining relative to the vehicle-treated control. Plot the percentage of degradation against the degrader concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To provide evidence for the formation of the TTK-PROTAC-E3 ligase ternary complex.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the TTK degrader or a vehicle control for a time determined to be optimal for ternary complex formation (e.g., 4 hours).[12]
-
Lyse the cells in a non-denaturing lysis buffer (e.g., IP lysis buffer) to preserve protein-protein interactions.[12]
-
Determine the protein concentration of the cleared lysate.
-
-
Pre-clearing Lysate:
-
(Optional but recommended) Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[12]
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add a primary antibody against the E3 ligase component (e.g., anti-CRBN or anti-VHL) or a control IgG.[12]
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add pre-washed Protein A/G beads and incubate for 2-4 hours at 4°C.[12]
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.[12]
-
-
Elution:
-
Resuspend the beads in Laemmli sample buffer and boil at 95-100°C for 10 minutes to elute the proteins.[12]
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against TTK and the E3 ligase to confirm their co-immunoprecipitation. The presence of TTK in the E3 ligase immunoprecipitate (and vice-versa) in the degrader-treated sample, but not in the control, confirms the formation of the ternary complex.[12]
-
Signaling Pathways and Visualizations
TTK is a central node in the mitotic checkpoint and also intersects with key oncogenic signaling pathways. Understanding these connections is crucial for predicting efficacy and potential combination therapies.
TTK in the Spindle Assembly Checkpoint (SAC)
During mitosis, TTK is activated and localizes to unattached kinetochores. It then phosphorylates multiple substrates to activate the SAC, leading to the formation of the Mitotic Checkpoint Complex (MCC). The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of cyclin B1 and securin, thereby halting the cell cycle until all chromosomes are correctly attached to the spindle.[1][4]
Mechanism of TTK Degrader (PROTAC)
TTK degraders function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of the TTK protein.
Experimental Workflow for TTK Degrader Evaluation
A typical preclinical workflow involves a series of in vitro and in vivo experiments to characterize the efficacy and mechanism of a novel TTK degrader.
Mechanisms of Resistance and Future Directions
As with any targeted therapy, the potential for acquired resistance is a key consideration. For TTK-targeted agents, resistance can emerge through several mechanisms:
-
Gatekeeper Mutations: Point mutations in the ATP-binding pocket of TTK can prevent inhibitor binding while retaining kinase activity.[13] While degraders may be less susceptible to resistance from mutations that impair binding affinity, this remains an area of active investigation.
-
Impairment of the APC/C: Functional disruption of the Anaphase-Promoting Complex/Cyclosome (APC/C) can confer resistance to TTK inhibitors. By slowing mitotic progression, cells can tolerate the genomic instability induced by SAC inactivation.[3]
-
Alterations in the Ubiquitin-Proteasome System: Downregulation of the specific E3 ligase recruited by the PROTAC or mutations in components of the proteasome could theoretically lead to resistance to TTK degraders.
Future research will focus on designing next-generation TTK degraders with improved pharmacokinetic properties and the ability to overcome potential resistance mechanisms. Combination therapies, for instance, pairing TTK degraders with agents that target other cell cycle checkpoints or DNA damage repair pathways, hold significant promise for enhancing anti-tumor efficacy and preventing the emergence of resistance.[1][4]
Conclusion
Targeting TTK with protein degraders is a highly promising therapeutic strategy in oncology. By leveraging the cell's own protein disposal machinery, TTK degraders can achieve potent and sustained elimination of a key driver of mitotic integrity in cancer cells. The preclinical data are encouraging, and the detailed experimental protocols outlined in this guide provide a framework for the continued development and evaluation of this novel class of therapeutics. As our understanding of the complex signaling networks governed by TTK and the nuances of targeted protein degradation deepens, TTK degraders are poised to become a valuable component of the precision oncology toolkit.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. What are TTK inhibitors and how do they work? [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein degraders enter the clinic – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. benchchem.com [benchchem.com]
- 13. Molecular basis underlying resistance to Mps1/TTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Early Preclinical Data on PROTAC TTK Degrader-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early preclinical data available for PROTAC TTK degrader-2, a potent and selective Threonine Tyrosine Kinase (TTK) degrader. The information presented herein is intended for research, scientific, and drug development professionals interested in the emerging field of targeted protein degradation.
Core Mechanism of Action
This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the body's natural protein disposal system to eliminate the TTK protein. It consists of a ligand that binds to the TTK protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination of the TTK protein, marking it for degradation by the proteasome. This catalytic process allows a single molecule of the degrader to induce the degradation of multiple TTK protein molecules.
Caption: The catalytic cycle of this compound.
Threonine Tyrosine Kinase (TTK) Signaling Pathway
TTK, also known as Monopolar Spindle 1 (Mps1), is a dual-specificity protein kinase that is a key regulator of the spindle assembly checkpoint (SAC). The SAC is a critical cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[1] Overexpression of TTK is observed in various cancers and is often associated with a poor prognosis.[1][2] By degrading TTK, this compound disrupts the SAC, leading to mitotic errors and subsequent cell death in cancer cells, which are often highly proliferative and genomically unstable.[3]
References
In-Depth Technical Guide: Target Engagement of PROTAC TTK Degrader-2 in Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular target engagement of PROTAC TTK degrader-2, a potent degrader of Threonine Tyrosine Kinase (TTK). This document details the underlying signaling pathways, quantitative data on degradation efficacy, and explicit experimental protocols for assessing target engagement.
Introduction to TTK and PROTAC-mediated Degradation
Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint (SAC). The SAC is a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis. Upregulation of TTK is observed in various cancers, making it an attractive target for therapeutic intervention.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. This compound is a novel therapeutic agent designed to specifically target TTK for degradation.
Signaling Pathway and Mechanism of Action
This compound functions by simultaneously binding to TTK and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase. This binding event forms a ternary complex, which facilitates the ubiquitination of TTK. The polyubiquitinated TTK is then recognized and degraded by the 26S proteasome. The degradation of TTK leads to the disruption of the spindle assembly checkpoint, resulting in mitotic arrest and subsequent apoptosis in cancer cells. In colon cancer cells, TTK has been shown to promote proliferation through the PKCα/ERK1/2 pathway and inhibit differentiation via the PI3K/Akt pathway[1][2].
Quantitative Data on Target Engagement and Cellular Effects
The efficacy of this compound has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data.
Table 1: Degradation Potency of this compound
| Cell Line | Cancer Type | DC₅₀ (nM) |
| COLO-205 | Colorectal Cancer | 3.1[1] |
| HCT-116 | Colorectal Cancer | 12.4[1] |
DC₅₀ (Degradation Concentration 50) is the concentration of the degrader that induces 50% degradation of the target protein.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| COLO-205 | Colorectal Cancer | 0.2[1] |
IC₅₀ (Inhibitory Concentration 50) is the concentration of the drug that inhibits 50% of cell growth.
Experimental Protocols
This section provides detailed protocols for key experiments to assess the target engagement and cellular effects of this compound.
Western Blot for TTK Degradation
This protocol is for the quantitative analysis of TTK protein levels following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody: anti-TTK
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TTK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the TTK signal to the loading control.
Immunofluorescence for Mitotic Arrest
This protocol is for visualizing the effects of TTK degradation on the mitotic spindle and cell cycle progression.
Materials:
-
Glass coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody: anti-α-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour.
-
Wash with PBST and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides with antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Flow Cytometry for Cell Cycle Analysis
This protocol is for quantifying the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the cellular target engagement of this compound.
References
The Ubiquitin-Proteasome System: A Central Engine for PROTAC-Mediated Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from occupancy-driven inhibition to event-driven pharmacology.[1] Unlike traditional small-molecule inhibitors that merely block the function of a target protein, PROTACs act as molecular matchmakers, harnessing the cell's endogenous protein disposal machinery to selectively eliminate disease-causing proteins.[1] At the core of this technology lies the Ubiquitin-Proteasome System (UPS), a sophisticated and highly regulated pathway responsible for maintaining protein homeostasis.[1] This guide provides a comprehensive technical overview of the UPS and its critical role in the mechanism of action of PROTACs, tailored for professionals in drug development and biomedical research.
The Ubiquitin-Proteasome System (UPS)
The UPS is the primary mechanism for regulated protein degradation in eukaryotic cells, controlling the levels of a vast array of proteins involved in critical cellular processes such as cell cycle progression, signal transduction, and DNA repair.[2] The system functions through a sequential enzymatic cascade that tags substrate proteins with a polyubiquitin (B1169507) chain, marking them for destruction by the 26S proteasome.[1][3]
The key components of this enzymatic cascade are:
-
Ubiquitin (Ub): A small, highly conserved 76-amino acid regulatory protein.[1]
-
E1 Ubiquitin-Activating Enzyme: This enzyme activates ubiquitin in an ATP-dependent process by forming a thioester bond with the C-terminus of ubiquitin.[1][4]
-
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 enzyme to an E2 enzyme.[1][4]
-
E3 Ubiquitin Ligase: As the substrate recognition component of the system, the E3 ligase specifically binds to both the target protein and the E2-ubiquitin complex. This facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[1][4] The human genome encodes over 600 E3 ligases, which provides a vast potential for substrate specificity.[1]
-
26S Proteasome: This large, multi-subunit protease complex recognizes and degrades polyubiquitinated proteins into small peptides.[5][6]
This cascade of events is a tightly regulated process ensuring the selective degradation of specific proteins. Deubiquitinating enzymes (DUBs) can reverse the ubiquitination process, adding another layer of control to protein homeostasis.[5]
Caption: The Ubiquitin-Proteasome System (UPS) enzymatic cascade.
PROTAC Mechanism of Action: Hijacking the UPS
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] By simultaneously binding to the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex.[7] This proximity facilitates the ubiquitination of the POI by the recruited E3 ligase, leading to its subsequent degradation by the proteasome.[7][8] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[9]
The formation and stability of the ternary complex are critical for the efficacy of a PROTAC.[10] The interactions within this complex can exhibit cooperativity, where the binding of one protein to the PROTAC enhances the binding of the other.[11] This cooperativity is a key parameter in the design and optimization of potent PROTACs.[11]
Caption: PROTAC-mediated protein degradation workflow.
Key Experimental Protocols for PROTAC Evaluation
A robust evaluation of PROTAC efficacy requires a suite of biochemical, biophysical, and cell-based assays to characterize each step of the degradation process.
Ternary Complex Formation Assays
Assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex is fundamental to understanding PROTAC mechanism of action.
SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions.[12]
-
Objective: To determine the binding affinities (KD) and kinetics (kon, koff) of binary (PROTAC-POI, PROTAC-E3) and ternary complex formation.
-
Methodology:
-
Immobilization: Immobilize a biotinylated E3 ligase (e.g., VCB complex for VHL) onto a streptavidin-coated sensor chip.[12]
-
Binary Interaction Analysis: Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KDbinary).
-
Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase to determine the ternary binding affinity (KDternary).[12]
-
Data Analysis: Fit the sensorgram data to appropriate binding models to calculate association (kon) and dissociation (koff) rate constants, and the dissociation constant (KD).
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD (α = KDbinary / KDternary).[5] An α value greater than 1 indicates positive cooperativity.[5]
-
NanoBRET™ is a live-cell assay that measures target engagement and ternary complex formation using bioluminescence resonance energy transfer (BRET).[2][13]
-
Objective: To quantify PROTAC binding to its target and the formation of the ternary complex in a cellular environment.
-
Methodology for Ternary Complex Formation:
-
Cell Line Preparation: Co-express the POI fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag® in a suitable cell line.[2]
-
Labeling: Label the HaloTag®-E3 ligase fusion with a cell-permeable fluorescent HaloTag® ligand.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.
-
BRET Measurement: Add the NanoLuc® substrate and measure the BRET signal. An increase in the BRET signal indicates the PROTAC-dependent proximity of the POI and the E3 ligase.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
-
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.
-
Objective: To confirm that the PROTAC facilitates the E3 ligase-mediated ubiquitination of the POI.
-
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, the POI, ubiquitin (often biotinylated), and ATP in a reaction buffer.[3]
-
Initiate Reaction: Add the PROTAC at the desired concentration to initiate the ubiquitination reaction. Include a vehicle control (DMSO) and a control without the E3 ligase.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and heating.
-
Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody against the POI to detect higher molecular weight bands corresponding to polyubiquitinated POI. If biotinylated ubiquitin is used, a streptavidin-HRP conjugate can be used for detection.[3]
-
Protein Degradation Assays
These assays quantify the reduction in the levels of the target protein in cells following PROTAC treatment.
Western blotting is a standard technique to measure the relative abundance of a specific protein.[5]
-
Objective: To determine the dose- and time-dependent degradation of the POI.
-
Methodology:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for various time points (e.g., 2, 4, 8, 16, 24 hours).[5]
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[5]
-
Immunoblotting: Probe the membrane with a primary antibody specific for the POI and a primary antibody for a loading control (e.g., GAPDH, β-actin).[5]
-
Detection and Quantification: Use a chemiluminescent substrate and an imaging system to visualize the protein bands. Quantify the band intensities and normalize the POI signal to the loading control.[5]
-
Data Analysis: Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[1][5]
-
This unbiased approach provides a global view of the proteome to assess the selectivity of the PROTAC.[6]
-
Objective: To identify and quantify on-target and off-target protein degradation.
-
Methodology:
-
Sample Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells and digest the proteins into peptides.[6]
-
Isobaric Labeling: Label the peptides from each condition with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Data Analysis: Process the mass spectrometry data to identify and quantify proteins. Determine the relative abundance of each protein in the PROTAC-treated samples compared to the control to identify proteins that are significantly downregulated.[6]
-
Caption: A general experimental workflow for PROTAC evaluation.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for well-characterized PROTACs to provide a reference for experimental outcomes.
Table 1: Binding Affinities and Cooperativity
| PROTAC | Target Protein | E3 Ligase | Binary K D (PROTAC-E3) | Ternary K D (POI-PROTAC-E3) | Cooperativity (α) | Assay |
| MZ1 | BRD4 (BD2) | VHL | 66 nM | 3 nM | ~22 | SPR[5][14] |
| ARV-771 | BRD4 | VHL | - | - | Positive | - |
| Thalidomide | - | CRBN | ~250 nM (S-enantiomer) | - | - | -[8] |
| VH032 | - | VHL | 185 nM | - | - | FP[15] |
Table 2: Degradation Efficacy
| PROTAC | Target Protein | Cell Line | DC 50 | D max |
| MZ1 | BRD4 | H661 | 8 nM | >90% at 100 nM[10] |
| MZ1 | BRD4 | H838 | 23 nM | >90% at 100 nM[10] |
| ARV-110 | Androgen Receptor | VCaP | ~1 nM | >90%[16][17] |
| ARV-471 | Estrogen Receptor | - | - | Average 64% (max 89%)[18] |
| ARV-825 | BRD4 | Burkitt's Lymphoma | <1 nM | Not Reported[12] |
Conclusion
The ubiquitin-proteasome system is the central cellular machinery that PROTAC technology masterfully co-opts to achieve targeted protein degradation. A thorough understanding of the UPS and the intricate interplay between the PROTAC, the target protein, and the E3 ligase is paramount for the rational design and optimization of these next-generation therapeutics. The experimental protocols and quantitative benchmarks provided in this guide offer a framework for researchers and drug developers to rigorously evaluate and advance their PROTAC programs, ultimately paving the way for novel treatments for a wide range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. benchchem.com [benchchem.com]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Thalidomide-C3-O-C2-Br|Cereblon Ligand|PROTAC [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 11. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 18. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
PROTAC TTK Degrader-2: A Technical Guide to Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PROTAC TTK degrader-2, a potent proteolysis-targeting chimera designed to induce the degradation of Threonine Tyrosine Kinase (TTK). TTK, also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis. Its overexpression is implicated in various malignancies, making it a compelling target for cancer therapy. This document details the mechanism of action of this compound, its effects on downstream signaling pathways, and provides comprehensive experimental protocols for its evaluation.
Mechanism of Action: Targeted Degradation of TTK
This compound is a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to selectively eliminate the TTK protein. It consists of a ligand that binds to TTK and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This induces the formation of a ternary complex between TTK and the E3 ligase, leading to the polyubiquitination of TTK and its subsequent degradation by the proteasome.
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
This compound has demonstrated potent and specific degradation of TTK, leading to significant anti-proliferative effects in cancer cell lines. The following tables summarize the key quantitative data from in vitro and in vivo studies.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation) | COLO-205 | 3.1 nM | [1] |
| HCT-116 | 12.4 nM | [1] | |
| IC₅₀ (Proliferation) | COLO-205 | 0.2 µM (96h) | [1] |
| In Vivo Efficacy | COLO-205 Xenograft | 36.7% Tumor Growth Inhibition (at 20 mg/kg, IP) | [1] |
Table 1: In Vitro and In Vivo Efficacy of this compound.[1]
Effect on Downstream Signaling
The degradation of TTK by this compound has profound effects on critical cellular processes, most notably the spindle assembly checkpoint (SAC) and cell cycle progression.
Disruption of the Spindle Assembly Checkpoint (SAC)
TTK is an apical kinase in the SAC, responsible for phosphorylating key substrates like MAD1L1 and CDCA8 to initiate the signaling cascade that prevents premature anaphase entry. Degradation of TTK is expected to abrogate this checkpoint.
Caption: Effect of TTK Degradation on the Spindle Assembly Checkpoint.
Impact on Cell Cycle Progression and Apoptosis
By disrupting the SAC, this compound is anticipated to cause mitotic errors, leading to aneuploidy and subsequent cell cycle arrest or apoptosis. While specific data for this compound is not available in the provided search results, studies on other TTK inhibitors and PROTACs targeting cell cycle kinases show a G2/M arrest followed by apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Western Blot Analysis for TTK Degradation
Objective: To quantify the dose-dependent degradation of TTK protein in cancer cells.
Methodology:
-
Cell Culture and Treatment: Plate COLO-205 or HCT-116 cells and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against TTK overnight at 4°C. Use an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and the TTK protein levels are normalized to the loading control.
Caption: Western Blot Experimental Workflow.
Cell Proliferation Assay (IC₅₀ Determination)
Objective: To determine the concentration of this compound that inhibits cell proliferation by 50%.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., COLO-205) in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound for 96 hours.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin (B115843) to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., male CB17-SCID) for the study.[1]
-
Tumor Implantation: Subcutaneously implant human colorectal cancer cells (e.g., COLO-205) into the flanks of the mice.[1]
-
Treatment: Once tumors reach a palpable size, randomize the mice into vehicle and treatment groups. Administer this compound via intraperitoneal (IP) injection at specified doses (e.g., 10 and 20 mg/kg) daily for a set period (e.g., 16 days).[1]
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, excise the tumors and weigh them. Tumor tissues can be used for pharmacodynamic analysis (e.g., Western blot for TTK levels).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
This compound represents a promising therapeutic strategy by effectively inducing the degradation of TTK, a key regulator of mitosis. Its potent anti-proliferative activity in cancer cells and demonstrated in vivo efficacy highlight its potential as a novel anti-cancer agent. Further investigation into its detailed effects on downstream signaling pathways will provide a more comprehensive understanding of its mechanism of action and aid in its clinical development.
References
Initial Toxicity Screening of TTK Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threonine tyrosine kinase (TTK), also known as monopolar spindle 1 (Mps1), is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis.[1][2] Upregulation of TTK is observed in various cancers, making it an attractive therapeutic target.[3][4] Targeted protein degraders, such as proteolysis-targeting chimeras (PROTACs) and molecular glues, represent a novel therapeutic modality designed to eliminate target proteins rather than just inhibiting them.[5][6] This guide provides an in-depth overview of the initial toxicity screening strategies for TTK degraders, focusing on key in vitro and in vivo assays, data interpretation, and potential challenges.
TTK Signaling Pathway
TTK is a key regulator of cell cycle progression and is implicated in cancer cell proliferation and survival. One of the critical pathways through which TTK exerts its effects is the Akt-mTOR signaling pathway.[3] Dysregulation of this pathway is a hallmark of many cancers. Understanding the interplay between TTK and this pathway is crucial for assessing both on-target and potential off-target toxicities of TTK degraders.
TTK activates the Akt-mTOR signaling pathway.
Initial Toxicity Screening Workflow
A tiered approach is recommended for the initial toxicity screening of TTK degraders, starting with in vitro assays to assess general cytotoxicity and progressing to more specific and complex assays to evaluate organ-specific toxicities and in vivo effects.
Tiered workflow for initial toxicity screening.
Data Presentation: Quantitative Toxicity Data
Due to the novelty of TTK degraders, publicly available quantitative toxicity data is limited. The following tables present available data on TTK degraders and representative toxicity data for TTK inhibitors and other clinical-stage PROTACs to provide a framework for data evaluation.
Table 1: In Vitro Degradation and Proliferation Inhibition of TTK Degraders
| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (µM) (Proliferation) | Reference |
| PROTAC TTK degrader-1 | COLO-205 | 1.7 | - | 0.1 | [7] |
| HCT-116 | 5.8 | - | - | [7] | |
| Compound 19 | MV4-11 | 17.7 (6h) | 66.5 | - | [2] |
Table 2: Representative In Vitro Cytotoxicity of a TTK Inhibitor in Normal Cell Lines
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Not specified | Normal human melanocytes | MTT | >20 µg/ml | [8] |
Table 3: Representative Clinical Safety Data for Other PROTAC Degraders
| Degrader | Target | Phase | Common Adverse Events | Reference |
| ARV-471 | Estrogen Receptor | Phase 2 | Nausea, fatigue, arthralgia | [9] |
| NX-2127 | BTK | Phase 1 | Neutropenia, contusion, fatigue | [10] |
| KT-474 | IRAK4 | Phase 1 | Headache, nausea | [9] |
Experimental Protocols
General Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[11][12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Prepare serial dilutions of the TTK degrader in culture medium and add to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
This assay quantifies cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.[14][15]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[13]
-
Controls: Include vehicle control (spontaneous LDH release) and a maximum LDH release control (cells treated with lysis buffer).[13]
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction and Absorbance Measurement: Add a stop solution and measure the absorbance at 490 nm.
Hepatotoxicity Assay (3D Spheroid Model)
3D liver spheroids more closely mimic the in vivo liver microenvironment compared to 2D cultures, providing a more predictive model for hepatotoxicity.[10][16]
Protocol:
-
Spheroid Formation:
-
Compound Treatment: Treat the spheroids with various concentrations of the TTK degrader for an extended period (e.g., 72 hours to 14 days).[10]
-
Viability Assessment:
-
Use a 3D-compatible cell viability assay such as CellTiter-Glo® 3D, which measures ATP levels.[9]
-
Alternatively, use high-content imaging with fluorescent dyes to assess cell viability (e.g., Calcein-AM for live cells, Ethidium Homodimer-1 for dead cells) and apoptosis (e.g., Caspase-3/7 staining).[10]
-
Cardiotoxicity Assay (Human iPSC-Derived Cardiomyocytes)
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provide a relevant in vitro model for assessing potential cardiotoxicity.[18][19]
Protocol:
-
Cell Culture: Culture hiPSC-CMs as a monolayer in 96- or 384-well plates. The cells should exhibit spontaneous beating.[19]
-
Compound Treatment: Expose the hiPSC-CMs to a range of TTK degrader concentrations.
-
Functional Assessment:
-
Beating Rate and Rhythm: Use an automated imaging system (e.g., ImageXpress or FLIPR) to monitor the beating rate and rhythm of the cardiomyocytes over time.[18]
-
Calcium Transients: Load the cells with a calcium-sensitive dye (e.g., Fluo-4) to measure changes in intracellular calcium flux, which is indicative of excitation-contraction coupling.[18]
-
-
Cytotoxicity Assessment: Perform viability assays (e.g., MTT or LDH) after chronic exposure (e.g., 24-72 hours) to assess for direct cytotoxic effects.
Genotoxicity Assays
Genotoxicity testing is crucial to assess the potential of a compound to cause genetic damage.[11]
This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations. A positive result indicates that the compound is a mutagen.
This assay detects both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause chromosome loss). It is typically performed in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes). An increase in the frequency of micronucleated cells indicates genotoxic potential.
Off-Target and On-Target Toxicity Considerations
A key challenge in the development of targeted protein degraders is the potential for off-target toxicity.[5] This can arise from the degrader binding to unintended proteins, leading to their degradation.[5] Proteomics-based approaches are valuable tools for identifying off-target effects.[20]
On-target toxicity can also occur if the target protein (in this case, TTK) has important physiological functions in normal tissues. Since TTK is primarily expressed in proliferating cells, toxicities may be more pronounced in rapidly dividing tissues such as the bone marrow and gastrointestinal tract.[1][2]
Conclusion
The initial toxicity screening of TTK degraders requires a multifaceted approach that combines in vitro and in vivo assays to assess both on-target and off-target effects. While specific quantitative toxicity data for TTK degraders is still emerging, the protocols and strategies outlined in this guide provide a robust framework for the preclinical safety evaluation of this promising new class of therapeutics. Careful consideration of potential liabilities such as hepatotoxicity, cardiotoxicity, and genotoxicity is essential for the successful development of safe and effective TTK-targeting drugs.
References
- 1. C4 Therapeutics Announces 2025 Milestones Across Clinical Portfolio of Degrader Medicines Pursuing Targets of High Unmet Need in Oncology – C4 Therapeutics, Inc. [ir.c4therapeutics.com]
- 2. Targeted Protein Degradation: Clinical Advances in the Field of Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation in hematologic malignancies: clinical progression towards novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c4therapeutics.com [c4therapeutics.com]
- 5. Targeted protein degradation in hematologic malignancies: latest updates from the 2023 ASH annual meeting | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preclinical Studies of PROTACs in Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 10. mdpi.com [mdpi.com]
- 11. Genotoxicity risk assessment: a proposed classification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. premierscience.com [premierscience.com]
- 13. ir.c4therapeutics.com [ir.c4therapeutics.com]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. A Critical Perspective on 3D Liver Models for Drug Metabolism and Toxicology Studies [repositorio.ulisboa.pt]
- 16. A Critical Perspective on 3D Liver Models for Drug Metabolism and Toxicology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Collection - Discovery of the First Examples of Threonine Tyrosine Kinase PROTAC Degraders - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 18. Discovery of the First Examples of Threonine Tyrosine Kinase PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Developmental Toxicity of PROTACs in Drug Development | ZeClinics [zeclinics.com]
Methodological & Application
PROTAC TTK degrader-2 experimental protocol for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC TTK degrader-2 is a potent and specific heterobifunctional molecule designed to induce the degradation of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). TTK is a crucial regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis.[1] Overexpression of TTK is observed in various cancers, making it a compelling target for therapeutic intervention.[1] Unlike traditional small molecule inhibitors that only block the protein's function, this compound utilizes the cell's own ubiquitin-proteasome system to eliminate the entire TTK protein, offering a powerful strategy to overcome resistance and achieve a more profound and sustained biological effect.[2][3][4]
This document provides detailed protocols for the cellular application of this compound, including methods for assessing its efficacy in degrading TTK and its impact on cancer cell viability and cell cycle progression.
Mechanism of Action
This compound functions by simultaneously binding to TTK and an E3 ubiquitin ligase, forming a ternary complex.[2][5] This proximity induces the E3 ligase to polyubiquitinate TTK, marking it for recognition and subsequent degradation by the 26S proteasome.[3][6] The PROTAC molecule is then released to catalyze further degradation cycles.[4][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. reactionbiology.com [reactionbiology.com]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of DC50 for PROTAC TTK Degrader-2
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cell. These bifunctional molecules co-opt the cell's natural ubiquitin-proteasome system by forming a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.
Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (MPS-1), is a critical regulator of the spindle assembly checkpoint during mitosis.[1] Its overexpression is associated with various cancers, making it a compelling therapeutic target.[1] PROTAC TTK degrader-2 is a potent and specific degrader of the TTK protein.[2][3]
A key metric for evaluating the efficacy of a PROTAC is the half-maximal degradation concentration (DC50), which defines the concentration of the degrader required to achieve 50% degradation of the target protein.[4] This document provides detailed protocols and application notes for determining the DC50 value of this compound.
Data Presentation
Quantitative data for this compound, also identified as compound 8j in the literature, demonstrates its potent degradation activity in colorectal cancer cell lines.[2][3]
| Parameter | Cell Line | Value (nM) | Reference |
| DC50 | COLO-205 | 3.1 | [2][3] |
| DC50 | HCT-116 | 12.4 | [2] |
Visualizations: Pathways and Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC, such as TTK degrader-2, induces the degradation of a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Simplified TTK Signaling Pathway
This diagram outlines the central role of TTK in regulating the mitotic spindle assembly checkpoint (SAC), a critical process for ensuring proper chromosome segregation during cell division.
Caption: Simplified TTK signaling in the Spindle Assembly Checkpoint.
Experimental Workflow for DC50 Determination
The following flowchart details the key experimental stages for determining the DC50 value of a PROTAC degrader.
Caption: Experimental workflow for determining PROTAC DC50 and Dmax values.
Experimental Protocols
Herein are detailed protocols for quantifying TTK protein levels to determine the DC50 of this compound.
Protocol 1: General Cell Culture and Treatment
This protocol describes the initial steps common to all subsequent protein quantification methods.
Materials:
-
Human colorectal cancer cell lines (e.g., COLO-205, HCT-116)
-
Complete growth medium (specific to the cell line)
-
This compound (stock solution in DMSO)
-
6-well or 96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed the selected cancer cells in either 6-well (for Western Blot) or 96-well (for In-Cell Western or HiBiT assays) plates at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of harvest. Allow cells to adhere and grow overnight.
-
PROTAC Preparation: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range might be from 0.1 nM to 1000 nM.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Controls: Include a "vehicle only" control (medium with the same final concentration of DMSO, typically ≤0.1%) and an untreated control.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
Protocol 2: Quantitative Western Blot
This is a standard method for the semi-quantitative analysis of protein levels.[5][6]
Materials:
-
Treated cells from Protocol 1 (in 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-TTK, Mouse anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them in RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[5]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and run the electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-TTK antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Wash the membrane again and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.[5]
-
Re-probing: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Densitometry: Quantify the band intensities for TTK and the loading control using image analysis software.[5]
Protocol 3: In-Cell Western (ICW) Assay
This plate-based method offers higher throughput compared to traditional Western blotting.[7][8]
Materials:
-
Treated cells from Protocol 1 (in 96-well plates)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR Intercept Blocking Buffer)
-
Primary antibodies: Rabbit anti-TTK, Mouse anti-GAPDH (or other normalization protein)
-
Fluorescently-labeled secondary antibodies (e.g., IRDye 800CW Goat anti-Rabbit, IRDye 680RD Goat anti-Mouse)
-
Plate-based infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Fixation: After treatment, remove the medium and fix the cells by adding 4% PFA for 20 minutes at room temperature.[9]
-
Permeabilization: Wash the cells with PBS, then add permeabilization buffer for 20 minutes.[9]
-
Blocking: Wash again and add blocking buffer for 1.5 hours at room temperature.[9]
-
Primary Antibody Incubation: Add a cocktail of the primary antibodies (anti-TTK and anti-normalization protein) diluted in blocking buffer and incubate for 2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells multiple times. Add a cocktail of the corresponding fluorescently-labeled secondary antibodies and incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash the wells thoroughly, remove all residual liquid, and scan the plate using an infrared imaging system.
-
Analysis: The software will quantify the fluorescence intensity in each channel (for TTK and the normalization protein).
Protocol 4: HiBiT Luminescence Assay
This highly sensitive, high-throughput assay requires a cell line with TTK endogenously tagged with the HiBiT peptide.[10][11]
Materials:
-
CRISPR-edited cell line expressing TTK-HiBiT
-
Treated cells from Protocol 1 (in white, opaque 96-well plates)
-
Nano-Glo® HiBiT Lytic Detection System (contains LgBiT protein, lytic buffer, and substrate)
-
Luminometer
Procedure:
-
Assay Preparation: Equilibrate the plate with treated cells and the detection reagent to room temperature.
-
Reagent Preparation: Prepare the Nano-Glo® HiBiT lytic detection reagent according to the manufacturer's protocol by combining the buffer, substrate, and LgBiT protein.[10]
-
Lysis and Detection: Add the prepared lytic detection reagent to each well. This lyses the cells and allows the LgBiT protein to bind to any available TTK-HiBiT, forming a functional luciferase.
-
Incubation: Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence using a plate-based luminometer. The signal intensity is directly proportional to the amount of TTK-HiBiT protein remaining in the cells.[10]
Data Analysis and DC50 Calculation
-
Normalization: For each concentration of this compound, normalize the TTK protein signal.
-
Western Blot: Divide the densitometry value of the TTK band by the value of the corresponding loading control band.
-
In-Cell Western: Divide the fluorescence intensity of the TTK channel by the intensity of the normalization protein channel.
-
HiBiT Assay: The raw luminescence value can be used directly, as it is proportional to the protein amount.
-
-
Calculate Percent Degradation: Express the normalized signal for each treated sample as a percentage of the vehicle control signal.
-
% Protein Remaining = (Signal_Treated / Signal_Vehicle) * 100
-
-
Curve Fitting: Plot the % Protein Remaining (Y-axis) against the logarithm of the PROTAC concentration (X-axis).
-
DC50 Determination: Use a non-linear regression model to fit the data. A variable slope (four-parameter) sigmoidal dose-response curve is commonly used.[5] The DC50 is the concentration of the degrader that corresponds to 50% protein remaining on the fitted curve.[4] Note that PROTACs can sometimes exhibit a "hook effect," where degradation is less efficient at very high concentrations, which may require more complex curve-fitting models.[12]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of the First Examples of Threonine Tyrosine Kinase PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
Application Notes and Protocols: Cell Viability Assay for PROTAC TTK Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology represents a revolutionary approach in targeted therapy, enabling the degradation of specific proteins of interest through the ubiquitin-proteasome system. PROTAC TTK degrader-2 is a novel heterobifunctional molecule designed to selectively target the Threonine Tyrosine Kinase (TTK) for degradation. TTK, also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint (SAC), a key process ensuring accurate chromosome segregation during mitosis.[1][2] Dysregulation of TTK is implicated in the progression of various cancers, making it a compelling therapeutic target. This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cells using a luminescence-based cell viability assay.
Mechanism of Action
This compound functions by simultaneously binding to the TTK protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of TTK, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple TTK proteins, leading to a potent and sustained downstream effect. The degradation of TTK disrupts the spindle assembly checkpoint, leading to mitotic errors and ultimately, cancer cell death.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in various cancer cell lines. The following table summarizes the key quantitative data for its degradation and anti-proliferative activities.
| Parameter | Cell Line | Value |
| DC50 (Degradation Concentration 50%) | COLO-205 (Human Colorectal Cancer) | 3.1 nM |
| HCT-116 (Human Colorectal Cancer) | 12.4 nM | |
| IC50 (Inhibitory Concentration 50%) | COLO-205 (Human Colorectal Cancer) | 0.2 µM |
Signaling Pathway
Caption: TTK's role in the Spindle Assembly Checkpoint.
Experimental Workflow
Caption: Cell viability assay experimental workflow.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps to determine the viability of cells in culture after treatment with this compound. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.
Materials
-
This compound
-
Cancer cell line of interest (e.g., COLO-205)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel pipette
-
Luminometer
Methods
1. Cell Seeding: a. Culture cells in appropriate complete medium until they reach 70-80% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Resuspend the cells in complete medium and perform a cell count. d. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well). e. Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. f. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.01 nM to 10 µM). c. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only for background measurement). d. After the 24-hour incubation, carefully remove the medium from the wells. e. Add 100 µL of the prepared compound dilutions to the respective wells. f. Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
3. Assay Procedure: a. Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use. b. Add 100 µL of CellTiter-Glo® Reagent to each well of the 96-well plate. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Acquisition: a. Measure the luminescence of each well using a luminometer.
5. Data Analysis: a. Subtract the average background luminescence (from the no-cell control wells) from all other measurements. b. Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control (untreated cells). c. Plot the percentage of cell viability against the logarithm of the compound concentration. d. Determine the IC50 value by fitting the data to a non-linear regression curve (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
Mechanism of this compound
Caption: Mechanism of PROTAC-mediated TTK degradation.
References
Application Notes for In Vivo Xenograft Model for PROTAC TTK Degrader-2 Studies
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[1][2] PROTAC TTK degrader-2 is a novel heterobifunctional molecule designed to selectively target Threonine Tyrosine Kinase (TTK) for degradation. TTK, a dual-specificity protein kinase, is a critical regulator of the spindle assembly checkpoint and is overexpressed in various malignancies, making it a compelling target for cancer therapy.[3][4] In vivo xenograft models are indispensable for evaluating the anti-tumor efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of PROTACs before clinical translation.[] This document provides detailed protocols and application notes for the use of this compound in a human colorectal cancer xenograft model.
Mechanism of Action: this compound
This compound functions by simultaneously binding to TTK and an E3 ubiquitin ligase, forming a ternary complex.[6] This proximity facilitates the ubiquitination of TTK, marking it for recognition and subsequent degradation by the 26S proteasome.[2] The degrader molecule is then released and can catalytically induce the degradation of multiple TTK proteins.[1] The depletion of TTK disrupts the spindle assembly checkpoint, leading to mitotic errors and ultimately inducing apoptosis in cancer cells.[4]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for this compound.
Caption: Simplified TTK signaling pathway in cancer.
Caption: Experimental workflow for the in vivo xenograft study.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the in vitro and in vivo evaluation of this compound.
Table 1: In Vitro Potency of this compound [6]
| Cell Line | Cancer Type | DC₅₀ (nM) | IC₅₀ (µM) |
| COLO-205 | Colorectal Cancer | 3.1 | 0.2 |
| HCT-116 | Colorectal Cancer | 12.4 | N/A |
Table 2: In Vivo Efficacy of this compound in COLO-205 Xenograft Model [6]
| Animal Model | Dosing | Administration Route | Dosing Schedule | Duration | Outcome |
| Xenograft Mice | 10 mg/kg | Intraperitoneal (i.p.) | Once daily | 16 days | Significant tumor growth inhibition |
| Xenograft Mice | 20 mg/kg | Intraperitoneal (i.p.) | Once daily | 16 days | 36.7% tumor growth inhibition |
Table 3: Pharmacokinetic Parameters of this compound in Rats [6]
| Administration Route | Dose (mg/kg) | T½ (h) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC (ng/mL*h) |
| Intraperitoneal (i.p.) | 10 | 3.2 | 0.5 | 938 | 2333 |
Experimental Protocols
Protocol 1: COLO-205 Cell Culture
This protocol describes the maintenance of the COLO-205 human colorectal adenocarcinoma cell line.
Materials:
-
COLO-205 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Glutamine
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
75 cm² cell culture flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture COLO-205 cells in RPMI-1640 medium supplemented with 10% FBS and 2 mM Glutamine.[7]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[7]
-
Renew the culture medium every 2 to 3 days.[7]
-
For subculturing, aspirate the medium and rinse the cell layer with PBS.
-
Add 2.0-3.0 mL of 0.25% Trypsin-EDTA solution and incubate for 5-10 minutes until cells detach.[7]
-
Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge at 125 x g for 5 minutes.[7]
-
Resuspend the cell pellet in fresh medium and plate at a recommended ratio of 1:2 to 1:6.[7]
Protocol 2: Establishment of COLO-205 Xenograft Model
This protocol details the procedure for establishing subcutaneous COLO-205 tumor xenografts in immunodeficient mice.
Materials:
-
COLO-205 cells
-
Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Matrigel
-
Sterile PBS
-
1 mL syringes with 27-gauge needles
-
Digital calipers
Procedure:
-
Harvest COLO-205 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1 x 10⁶ COLO-205 cells in a total volume of 100 µL into the flank of each mouse.[8]
-
Monitor the mice three times per week for tumor formation.[8]
-
Once tumors are established and reach an average volume of 50-150 mm³, randomize the animals into treatment and control groups.[8]
-
Calculate tumor volume using the formula: (Length × Width²)/2.
Protocol 3: In Vivo Administration of this compound
This protocol outlines the preparation and administration of this compound to the xenograft mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile syringes and needles
Procedure:
-
Formulation: Prepare the dosing solution by first dissolving this compound in DMSO. Subsequently, add PEG300 and Tween 80, ensuring a homogenous mixture. Finally, add saline dropwise while vortexing to create a clear solution.
-
Dosing: Administer this compound at doses of 10 mg/kg and 20 mg/kg via intraperitoneal injection.[6] The control group should receive an equivalent volume of the vehicle.
-
Schedule: Administer the treatment once daily for a duration of 16 days.[6]
-
Monitoring: Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week to monitor efficacy and toxicity.[8]
Protocol 4: Western Blot Analysis of TTK Protein Levels
This protocol provides a method for quantifying TTK protein levels in tumor tissue lysates.
Materials:
-
Excised tumor tissues
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against TTK (e.g., rabbit polyclonal)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Homogenize the excised tumor tissues in RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TTK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
Protocol 5: Immunohistochemistry (IHC) for TTK Protein
This protocol details the detection of TTK protein in paraffin-embedded tumor sections.
Materials:
-
Paraffin-embedded tumor sections (5 µm)
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., Tris-EDTA buffer, pH 9.0)
-
3% Hydrogen peroxide
-
Blocking solution (e.g., 10% goat serum)
-
Primary antibody against TTK (e.g., rabbit polyclonal, 1:100-1:200 dilution)[3][9]
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize the tumor sections in xylene and rehydrate through a graded ethanol series to water.[3]
-
Perform heat-mediated antigen retrieval.
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a serum-based blocking solution for 1 hour.
-
Incubate the sections with the primary anti-TTK antibody overnight at 4°C.[3]
-
Apply the biotinylated secondary antibody followed by the streptavidin-HRP complex.
-
Develop the signal with DAB substrate, which will result in brown staining at the site of the protein.[3]
-
Counterstain with hematoxylin, dehydrate, and mount the slides.
References
- 1. COLO-205 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase TTK promotes proliferation and migration and mediates epithelial-mesenchymal transition in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. COLO 205 Cell Line - Creative Biogene [creative-biogene.com]
- 8. altogenlabs.com [altogenlabs.com]
- 9. TTK antibody (10381-1-AP) | Proteintech [ptglab.com]
Application Note: Mass Spectrometry-Based Analysis of TTK Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTK protein kinase, also known as monopolar spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis.[1][2][3] As a dual-specificity kinase, it phosphorylates serine, threonine, and tyrosine residues.[1][3] Overexpression of TTK is frequently observed in various malignancies and is often associated with poor prognosis, making it a compelling target for cancer therapy.[2][4][5] Therapeutic strategies targeting TTK include the development of small-molecule inhibitors and, more recently, targeted protein degradation using technologies like proteolysis-targeting chimeras (PROTACs).[6]
This application note provides detailed protocols for the analysis of TTK degradation products using mass spectrometry (MS), a powerful tool for the identification and quantification of proteins and their modifications.[7] These methods are essential for understanding the efficacy and mechanism of action of TTK-targeting therapeutics.
Application
This protocol is designed for researchers in oncology, cell biology, and drug discovery to quantitatively assess the degradation of TTK protein induced by small-molecule degraders. The workflow can be applied to:
-
Screening and validation of TTK-degrading compounds.
-
Determining the kinetics and extent of TTK degradation.
-
Identifying downstream effects on the proteome following TTK degradation.
-
Investigating the mechanism of action of novel cancer therapeutics.
Signaling Pathway of TTK
TTK plays a central role in the spindle assembly checkpoint, a crucial surveillance mechanism in mitosis.[1] Its activity is interconnected with several signaling pathways implicated in cancer progression, including the Akt/mTOR and MAPK pathways.[2][4] Understanding these connections is vital for elucidating the broader cellular impact of TTK degradation.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. TTK (threonine tyrosine kinase) regulates the malignant behaviors of cancer cells and is regulated by microRNA-582-5p in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What are TTK modulators and how do they work? [synapse.patsnap.com]
- 7. Targeted Protein Degraders | Bruker [bruker.com]
Application Notes and Protocols: Ternary Complex Formation Assay for PROTAC TTK Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1][2][][4] A PROTAC molecule consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4][5][6] This dual binding induces the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[2][][4][7]
The formation and stability of this ternary complex are critical for the efficacy of a PROTAC.[][5] Therefore, assays that can accurately characterize the formation of the target protein-PROTAC-E3 ligase complex are essential tools in the development of novel degraders.[8][9][10][11] This document provides detailed application notes and protocols for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to characterize the formation of the ternary complex mediated by PROTAC TTK degrader-2 , a potent degrader of Threonine Tyrosine Kinase (TTK).[12] TTK, also known as Mps1, is a key regulator of the spindle assembly checkpoint and is a validated target in oncology.
This application note will describe the principles of the TR-FRET assay for monitoring ternary complex formation, provide a detailed experimental protocol, and present representative data for the characterization of this compound. For the purpose of this protocol, we will assume that this compound recruits the Cereblon (CRBN) E3 ligase, a commonly used E3 ligase in PROTAC design.
Principle of the TR-FRET Assay
The TR-FRET assay is a proximity-based assay that measures the interaction between two molecules.[8][9][10][11] In the context of a PROTAC ternary complex, the assay is configured to detect the proximity of the target protein (TTK) and the E3 ligase (CRBN) in the presence of the PROTAC.
The key components of the assay are:
-
Tagged TTK Protein: Recombinant TTK protein tagged with a fluorescent donor, such as Terbium (Tb).
-
Tagged E3 Ligase: Recombinant CRBN/DDB1 complex tagged with a fluorescent acceptor, such as a green or red fluorophore.
-
This compound: The bifunctional molecule that brings TTK and CRBN together.
When the ternary complex forms, the donor and acceptor fluorophores are brought into close proximity. Excitation of the donor (Tb) with a light source results in energy transfer to the acceptor, which then emits light at a specific wavelength. The ratio of the acceptor to donor emission is measured, and a high ratio indicates the formation of the ternary complex. A key advantage of TR-FRET is its sensitivity and low background, as the long-lifetime fluorescence of the terbium donor allows for a time-gated measurement that minimizes interference from short-lived background fluorescence.[8][9][10][11]
Signaling Pathway Diagram
Caption: PROTAC-mediated degradation of TTK protein.
Experimental Workflow
Caption: Workflow for the TR-FRET ternary complex assay.
Experimental Protocols
Materials and Reagents
-
Recombinant Human TTK Protein (His-tagged): (Source: Commercial or in-house)
-
Anti-His-Tb Antibody (Donor): (Source: Commercial)
-
Recombinant Human CRBN/DDB1 Complex (GST-tagged): (Source: Commercial or in-house)
-
Anti-GST-d2 Antibody (Acceptor): (Source: Commercial)
-
This compound: (Source: MedChemExpress, Cat. No. HY-145695 or synthesized in-house)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA, 0.05% Tween-20
-
384-well, low-volume, white plates: (Source: Commercial)
-
TR-FRET enabled plate reader: (e.g., PHERAstar, EnVision)
Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions of tagged proteins and antibodies in assay buffer at 2X the final desired concentration. The optimal concentrations should be determined empirically through titration experiments, but a starting point could be:
-
His-TTK: 20 nM (10 nM final)
-
Anti-His-Tb: 2 nM (1 nM final)
-
GST-CRBN/DDB1: 40 nM (20 nM final)
-
Anti-GST-d2: 40 nM (20 nM final)
-
-
-
PROTAC Dilution:
-
Perform a serial dilution of this compound in DMSO, followed by a dilution into assay buffer to create a concentration range for testing (e.g., from 100 µM to 0.1 nM). Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%).
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound solutions to the wells of a 384-well plate.
-
Include control wells:
-
No PROTAC control: Wells with assay buffer and DMSO only.
-
No TTK control: To assess background from non-specific interactions.
-
No CRBN control: To assess background.
-
-
-
Addition of Proteins and Antibodies:
-
Prepare a master mix of the 2X tagged proteins and 2X antibodies in assay buffer.
-
Add 5 µL of the master mix to each well containing the PROTAC dilutions.
-
The final volume in each well will be 10 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-4 hours, protected from light. The optimal incubation time should be determined experimentally.
-
-
Plate Reading:
-
Read the plate on a TR-FRET enabled plate reader. Set the excitation wavelength to 340 nm and measure the emission at two wavelengths:
-
Donor emission: ~620 nm
-
Acceptor emission: ~665 nm
-
-
Use a time-gated detection mode with a delay time (e.g., 100 µs) and an integration time (e.g., 400 µs).
-
Data Analysis
-
Calculate the TR-FRET Ratio:
-
For each well, calculate the TR-FRET ratio using the following formula:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
-
Data Normalization:
-
Normalize the data to the "no PROTAC" control to determine the fold change in the TR-FRET signal.
-
-
Curve Fitting:
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
The resulting curve will typically be bell-shaped, which is characteristic of PROTAC-induced ternary complex formation.[13][14] The decrease in signal at high PROTAC concentrations is known as the "hook effect" and is due to the formation of binary complexes (PROTAC-TTK and PROTAC-CRBN) that do not result in a FRET signal.[5][15]
-
Fit the data to a suitable model to determine parameters such as the maximum signal (Emax) and the concentration of PROTAC that gives half-maximal signal (EC50).
-
Data Presentation
The following tables summarize representative quantitative data that could be obtained from ternary complex formation assays for this compound.
Table 1: Binary and Ternary Complex Binding Affinities (Representative Data)
| Complex | Assay Method | Binding Affinity (KD) |
| This compound to TTK | SPR | 50 nM |
| This compound to CRBN | SPR | 200 nM |
| TTK-PROTAC-CRBN Ternary Complex | TR-FRET (EC50) | 75 nM |
Table 2: Cooperativity of Ternary Complex Formation (Representative Data)
| Parameter | Value | Description |
| α (Alpha) | 2.7 | Cooperativity factor, calculated as the ratio of the binary binding affinity of the PROTAC to CRBN to the apparent affinity in the presence of TTK. An alpha value greater than 1 indicates positive cooperativity.[16][17][18] |
Conclusion
The TR-FRET assay is a robust and sensitive method for characterizing the formation of the ternary complex induced by this compound. This assay provides valuable insights into the mechanism of action of the degrader and can be used to rank the potency of different PROTAC molecules in a high-throughput manner. The bell-shaped dose-response curve is a hallmark of PROTAC-mediated ternary complex formation and provides a means to quantify the efficacy of the PROTAC in bringing the target protein and the E3 ligase together. Understanding the biophysical parameters of ternary complex formation, such as binding affinity and cooperativity, is crucial for the rational design and optimization of effective PROTAC degraders.
References
- 1. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. aragen.com [aragen.com]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
Application Notes and Protocols for Immunofluorescence of TTK Protein Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTK, also known as Monopolar Spindle 1 (Mps1), is a dual-specificity protein kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] As a key regulator of the SAC, TTK's localization and activity are tightly controlled throughout the cell cycle.[3] Accurate visualization of TTK's subcellular localization is paramount for understanding its function in normal cell division and its dysregulation in diseases such as cancer. Immunofluorescence (IF) is a powerful technique to study the spatial distribution of proteins like TTK within a cell.[4] These application notes provide a detailed protocol for the immunofluorescent staining of TTK, enabling researchers to investigate its localization to key mitotic structures.
TTK is primarily localized to the kinetochores of unattached chromosomes during the early stages of mitosis, where it initiates the SAC signaling cascade.[1][2][5] It is also found at the spindle poles.[5] Upon proper microtubule attachment to the kinetochores, TTK is removed, leading to the silencing of the SAC and the onset of anaphase.[2] This dynamic localization is critical for its function in preventing premature sister chromatid separation.
Signaling Pathway and Experimental Workflow
To better understand the context of TTK's function, a diagram of its signaling pathway within the spindle assembly checkpoint is provided below, along with a graphical representation of the experimental workflow for its immunofluorescent detection.
Caption: TTK signaling cascade in the spindle assembly checkpoint.
Caption: Experimental workflow for TTK immunofluorescence.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for immunofluorescence experiments targeting TTK protein. Optimal conditions may vary depending on the specific antibody, cell line, and experimental setup.
| Parameter | HeLa Cells | U-87 MG Cells |
| Fixation Method | -20°C Ethanol or 4% Paraformaldehyde (PFA) | 4% Paraformaldehyde (PFA) |
| Permeabilization | 0.1% Triton™ X-100 in PBS (for PFA fixation) | 0.1% Triton™ X-100 in PBS |
| Blocking Solution | 1-5% Bovine Serum Albumin (BSA) in PBS | 2% Bovine Serum Albumin (BSA) in PBS |
| Primary Antibody | Rabbit anti-TTK Polyclonal or Mouse anti-TTK Monoclonal | Mouse anti-TTK Monoclonal (Clone N1) |
| Primary Antibody Dilution | 1:50 - 1:500 | 1:100 |
| Incubation Time (Primary) | Overnight at 4°C or 1-2 hours at RT | Overnight at 4°C |
| Secondary Antibody | Goat anti-Rabbit IgG (Fluorophore-conjugated) or Goat anti-Mouse IgG (Fluorophore-conjugated) | Donkey anti-Mouse IgG (Fluorophore-conjugated) |
| Secondary Antibody Dilution | 1:500 - 1:2000 | 1:2000 |
| Incubation Time (Secondary) | 1 hour at Room Temperature (in the dark) | 45 minutes at Room Temperature (in the dark) |
| Expected Localization | Kinetochores and spindle poles during mitosis. | Cytoskeletal and cytoplasmic. |
Experimental Protocols
This section provides a detailed methodology for performing immunofluorescence to visualize TTK protein localization in cultured mammalian cells.
Materials and Reagents
-
Cell Lines: HeLa or U-87 MG cells
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS)
-
Glass Coverslips: Sterile, 12 mm or 18 mm diameter
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution:
-
4% Paraformaldehyde (PFA) in PBS, freshly prepared
-
OR -20°C Methanol (B129727)
-
-
Permeabilization Buffer: 0.1% Triton™ X-100 in PBS
-
Blocking Buffer: 2% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Validated anti-TTK antibody (see table above)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody appropriate for the primary antibody host species.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting Medium: Anti-fade mounting medium
-
Microscope Slides
Procedure
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well or 12-well culture plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of fixation.
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for 24-48 hours.
-
-
Cell Fixation (Choose one method):
-
Paraformaldehyde (PFA) Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add 4% PFA solution to each well, ensuring the coverslips are fully submerged.
-
Incubate for 10-15 minutes at room temperature.[6]
-
Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.
-
-
Methanol Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add ice-cold (-20°C) methanol to each well.
-
Incubate for 10 minutes at -20°C.
-
Aspirate the methanol and wash the cells three times with PBS for 5 minutes each.
-
-
-
Permeabilization (for PFA-fixed cells):
-
Add Permeabilization Buffer (0.1% Triton™ X-100 in PBS) to each well.
-
Incubate for 10-15 minutes at room temperature.[6]
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer (2% BSA in PBS) to each well.
-
Incubate for 30-60 minutes at room temperature to block non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-TTK antibody to the desired concentration in Blocking Buffer.
-
Aspirate the blocking solution from the wells.
-
Add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber. Alternatively, incubate for 1-2 hours at room temperature.[7]
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.
-
Aspirate the wash buffer.
-
Add the diluted secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature in the dark.[7]
-
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Counterstaining:
-
Incubate the cells with DAPI solution for 5-10 minutes at room temperature in the dark to stain the nuclei.
-
Aspirate the DAPI solution and wash the cells once with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Invert the coverslip and place it onto a drop of anti-fade mounting medium on a clean microscope slide.
-
Gently press down to remove any air bubbles.
-
Seal the edges of the coverslip with clear nail polish if desired.
-
Allow the mounting medium to cure overnight at room temperature in the dark.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope equipped with the appropriate filters for the chosen fluorophores.
-
Capture images of cells in various stages of mitosis to observe the dynamic localization of TTK.
-
For quantitative analysis, measure the fluorescence intensity at specific subcellular locations (e.g., kinetochores, spindle poles) using image analysis software.[8] Background correction and normalization to a stable cellular marker are recommended for accurate quantification.[8][9]
-
References
- 1. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Expressions Cell Biology: Mitosis with Fluorescence Microscopy - Cytokinesis [micro.magnet.fsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Regulation of mTORC1 by Upstream Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Kinetochore Protein Levels and Inter-Kinetochore Distances in Mammalian Cells During Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying TTK Function Using CRISPR-Cas9 Methods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technologies for the functional analysis of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). TTK is a critical regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis.[1] Its dysregulation is implicated in various cancers, making it a promising target for drug development.[2][3] This document outlines detailed protocols for CRISPR-mediated knockout, transcriptional repression (CRISPRi), and mutagenesis of the TTK gene, along with methods for functional validation.
Data Presentation: CRISPR-Cas9 Strategies for TTK Modulation
The choice of CRISPR-Cas9 modality depends on the specific research question. Below is a summary of common approaches and their expected outcomes for studying TTK function.
| CRISPR Method | Mechanism of Action | Typical Application for TTK Study | Expected Outcome on TTK | Considerations |
| CRISPR Knockout (KO) | Cas9-induced double-strand breaks (DSBs) repaired by error-prone non-homologous end joining (NHEJ), leading to frameshift mutations and a non-functional protein.[4] | Investigating the essentiality of TTK for cell viability and proliferation. Studying the consequences of complete loss of TTK function. | Complete loss of TTK protein expression. | Constitutive knockout of TTK may be lethal to cells, necessitating the use of inducible knockout systems.[1] |
| CRISPR interference (CRISPRi) | A catalytically inactive Cas9 (dCas9) fused to a transcriptional repressor (e.g., KRAB) is guided by an sgRNA to the TTK promoter, blocking transcription.[5][6] | Studying the effects of transient or partial loss of TTK function. Titrating TTK protein levels to investigate dose-dependent effects. | Reversible and tunable knockdown of TTK mRNA and protein levels. | Knockdown efficiency can vary depending on the sgRNA, cell type, and dCas9-repressor fusion protein used.[7] |
| CRISPR-mediated Mutagenesis | Cas9-induced DSBs are repaired by homology-directed repair (HDR) using a donor template containing the desired mutation (e.g., point mutation in the kinase domain).[4] | Investigating the function of specific TTK domains or amino acid residues. Studying the effects of clinically relevant mutations. | Expression of a mutant TTK protein. | HDR efficiency is generally lower than NHEJ and requires careful design of the donor template. |
Experimental Protocols
Protocol 1: Generation of TTK Knockout Cell Lines using CRISPR-Cas9
This protocol describes the generation of TTK knockout cell lines using a plasmid-based system expressing Cas9 and a TTK-specific sgRNA.
1. sgRNA Design and Cloning:
-
Design two to three sgRNAs targeting an early exon of the TTK gene using a publicly available design tool. To minimize off-target effects, select sgRNAs with high on-target scores and low off-target predictions.
-
Synthesize and clone the designed sgRNA sequences into a suitable expression vector that also encodes Cas9 nuclease. A vector containing a selectable marker (e.g., puromycin (B1679871) resistance) is recommended.
2. Transfection of Target Cells:
-
Culture the target cell line (e.g., HeLa, U2OS) to 70-80% confluency.
-
Transfect the cells with the Cas9-sgRNA expression plasmid using a suitable transfection reagent according to the manufacturer's instructions. Include a negative control (a non-targeting sgRNA) and a positive control (e.g., a plasmid expressing GFP).
3. Selection of Edited Cells:
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
Maintain the selection for 3-5 days until non-transfected cells are eliminated.
4. Single-Cell Cloning:
-
After selection, dilute the cell population to a single cell per well in 96-well plates to isolate clonal populations.
-
Expand the single-cell clones for further analysis.
5. Validation of TTK Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the targeted region by PCR and sequence the amplicons (e.g., Sanger or next-generation sequencing) to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Analysis: Prepare protein lysates from the candidate clones and perform a Western blot using a validated anti-TTK antibody to confirm the absence of TTK protein. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: TTK Knockdown using CRISPRi
This protocol outlines the use of CRISPRi to achieve transcriptional repression of the TTK gene.
1. System Components:
-
A vector expressing a catalytically inactive Cas9 (dCas9) fused to a transcriptional repressor domain (e.g., KRAB).
-
A separate vector expressing an sgRNA targeting the promoter region of the TTK gene.
2. sgRNA Design:
-
Design sgRNAs that target the transcriptional start site (TSS) of the TTK gene.
3. Cell Line Generation and Transduction:
-
Generate a stable cell line expressing the dCas9-KRAB fusion protein.
-
Transduce the stable dCas9-KRAB cell line with lentiviral particles carrying the TTK-targeting sgRNA.
4. Validation of TTK Knockdown:
-
Quantitative RT-PCR (qRT-PCR): 48-72 hours post-transduction, isolate RNA and perform qRT-PCR to quantify the reduction in TTK mRNA levels compared to a control group transduced with a non-targeting sgRNA.
-
Western Blot Analysis: Perform a Western blot to confirm the reduction in TTK protein levels.
Protocol 3: Functional Analysis of TTK-deficient Cells
1. Cell Cycle Analysis:
-
Seed wild-type and TTK-deficient cells at a low density.
-
After 24-48 hours, harvest the cells, fix them in 70% ethanol, and stain with propidium (B1200493) iodide (PI).
-
Analyze the cell cycle distribution by flow cytometry. Depletion of TTK is expected to cause defects in mitotic progression.
2. Spindle Assembly Checkpoint (SAC) Assay:
-
Treat wild-type and TTK-deficient cells with a microtubule-depolymerizing agent (e.g., nocodazole) to activate the SAC.
-
Monitor the mitotic index over time by immunofluorescence microscopy (staining for a mitotic marker like phospho-histone H3) or by live-cell imaging. TTK-deficient cells are expected to fail to maintain a robust mitotic arrest, leading to premature exit from mitosis.[8][9]
Visualizations
Caption: Simplified TTK signaling pathway in the Spindle Assembly Checkpoint.
Caption: Experimental workflow for generating TTK knockout cell lines.
Caption: Logical relationship of CRISPR-Cas9 methods for studying TTK function.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. assaygenie.com [assaygenie.com]
- 3. eu.idtdna.com [eu.idtdna.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Validate CRISPR-Edited Cells using Imaging and Western Blot Detection on a Microplate Reader [moleculardevices.com]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. [Levels of sgRNA as a Major Factor Affecting CRISPRi Knockdown Efficiency in K562 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assays for the spindle assembly checkpoint in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Cell-Based Assay for Screening Spindle Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Pharmacokinetic Profiling of PROTAC TTK Degrader-2
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a novel therapeutic modality designed to eliminate specific proteins of interest by hijacking the cell's ubiquitin-proteasome system.[1][2] PROTAC TTK degrader-2 is a potent and selective degrader of Threonine Tyrosine Kinase (TTK), a critical regulator of the spindle assembly checkpoint and a promising target in oncology.[3] This application note provides a summary of the available pharmacokinetic (PK) data for this compound and detailed protocols for conducting in vivo pharmacokinetic studies in mice, aimed at researchers in drug discovery and preclinical development.
This compound: Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to TTK and another ligand that recruits an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex between TTK and the E3 ligase, leading to the ubiquitination of TTK and its subsequent degradation by the proteasome.[4] This event-driven, catalytic mechanism allows for sustained target protein knockdown, which may translate to prolonged pharmacodynamic effects even after the compound has been cleared from circulation.[5]
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound (referred to as compound 8j in the source literature) following a single intraperitoneal (IP) administration in male Sprague-Dawley (SD) rats.[6][7] It is important to note that while in vivo efficacy studies have been conducted in mice, specific pharmacokinetic data in this species is not publicly available. The data presented below is from a rat study and should be considered as a reference for designing murine PK studies.
| Parameter | Value | Species | Dose | Route of Administration |
| AUC (Area Under the Curve) | 2333 ng/mL*h | Male SD Rats | 10 mg/kg | Intraperitoneal (IP) |
| T½ (Half-life) | 3.2 h | Male SD Rats | 10 mg/kg | Intraperitoneal (IP) |
Data sourced from a study by Lu J, et al., and presented on the MedchemExpress product page for this compound.[3][6]
In Vivo Efficacy in a Mouse Model
This compound has demonstrated anti-tumor efficacy in a xenograft mouse model using COLO-205 human colorectal cancer cells. In this study, male CB17-SCID mice were treated with 10 or 20 mg/kg of this compound via intraperitoneal injection once daily for 16 days. The treatment resulted in a significant reduction of TTK protein levels in the tumor tissue and a tumor growth inhibition of 36.7% at the 20 mg/kg dose, without causing significant body weight loss.[6][7]
Experimental Protocols
This section provides a detailed protocol for a typical in vivo pharmacokinetic study of a PROTAC, such as TTK degrader-2, in a mouse model.
Protocol 1: In Vivo Pharmacokinetic Study in Mice
1. Objective: To determine the pharmacokinetic profile (including Cmax, Tmax, AUC, and half-life) of this compound in mice following a single administration.
2. Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 30% Propylene Glycol, 30% PEG400, and 35% Saline)[7]
-
Male CD-1 or similar mouse strain (6-8 weeks old)
-
Syringes and needles for dosing (appropriate for the route of administration)
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
3. Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the study.
-
Dosing Formulation Preparation: Prepare the dosing solution of this compound in the selected vehicle at the desired concentration (e.g., for a 10 mg/kg dose). Ensure the solution is homogenous.
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of dosing solution to be administered.
-
Administer a single dose of this compound via the desired route (e.g., intraperitoneal or intravenous injection).
-
-
Blood Sample Collection:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect samples from a consistent site (e.g., saphenous vein or tail vein).
-
Place blood samples into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes.
-
Store plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically LC-MS/MS.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, and half-life) using appropriate software.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TTK signaling pathway and the experimental workflow for the pharmacokinetic analysis of this compound.
Caption: TTK signaling in the spindle assembly checkpoint.
Caption: Experimental workflow for a mouse PK study.
References
- 1. Biological Characterization and Development Workfl... - ACS Community [communities.acs.org]
- 2. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the First Examples of Threonine Tyrosine Kinase PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 苏氨酸酪氨酸激酶PROTAC降解剂 | MCE [medchemexpress.cn]
Application Notes and Protocols for Lentiviral shRNA Knockdown of TTK in Comparative Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTK protein kinase, also known as Monopolar spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint, ensuring accurate chromosome segregation during mitosis.[1] Upregulation of TTK is frequently observed in various malignancies, including breast, lung, and gastric cancers, and is often associated with poor prognosis.[2][3][4] This makes TTK a compelling target for cancer therapy. Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique for inducing stable, long-term gene silencing to investigate gene function and validate potential drug targets.[5]
These application notes provide a comprehensive guide for utilizing lentiviral shRNA to knock down TTK for comparative studies. Detailed protocols for lentivirus production, cell line transduction, validation of knockdown, and functional assays are provided. Furthermore, quantitative data from representative studies are summarized to facilitate the comparison of different shRNA constructs and their functional consequences.
Data Presentation: Comparative Analysis of TTK Knockdown
Effective knockdown of a target gene is dependent on the shRNA sequence. The following tables summarize quantitative data from studies using different shRNA/siRNA sequences to target TTK, providing a comparative overview of their efficacy.
Table 1: Comparison of TTK Knockdown Efficiency with Different siRNA Sequences in Breast Cancer Cells
| Target Cell Line | siRNA Sequence ID | siRNA Concentration (nM) | % Cell Growth Inhibition (relative to control) | Reference |
| MDA-MB-231 | TTK-1 | 40 | ~80% | [1] |
| MDA-MB-231 | TTK-2 | 40 | ~75% | [1] |
| MDA-MB-231 | TTK-3 | 40 | ~70% | [1] |
| MDA-MB-231 | TTK-4 | 40 | ~90% | [1] |
| MDA-MB-231 | TTK-5 | 40 | ~90% | [1] |
| MDA-MB-231 | TTK-6 | 40 | ~90% | [1] |
| MCF7 | TTK-5 | 40 | ~20% | [1] |
| MCF7 | TTK-5 | 60 | ~40% | [1] |
Table 2: Functional Effects of Lentiviral shRNA-Mediated TTK Knockdown in Cancer Cell Lines
| Cell Line | shRNA/siRNA Construct | % Knockdown (mRNA/Protein) | % Decrease in Cell Viability/Proliferation | % Increase in Apoptosis | Reference |
| Gastric Cancer Cells | TTK-siRNA-1 | Not specified | Significant Inhibition | Increased | [2] |
| Gastric Cancer Cells | TTK-siRNA-2 | Not specified | Significant Inhibition | Increased | [2] |
| Ovarian Cancer Cells | si-TTK#1 | >50% (Protein) | Significant Decrease | Significant Increase | [2] |
| HER2+ Breast Cancer (BT474) | siRNA-TTK | Significant | IC50 of pyrotinib (B611990) decreased from 2.716 to 1.494 µg/ml | Induced | [6] |
| HER2+ Breast Cancer (SKBR3) | siRNA-TTK | Significant | IC50 of pyrotinib decreased from 29.18 to 13.87 µg/ml | Induced | [6] |
Signaling Pathways and Experimental Workflow
TTK Signaling Pathway
TTK is a key upstream regulator of the Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[2] Knockdown of TTK leads to the inhibition of this pathway, resulting in decreased cell proliferation and increased apoptosis.
Caption: TTK activates the Akt/mTOR pathway to promote proliferation and inhibit apoptosis.
Experimental Workflow for TTK Knockdown Studies
The following diagram outlines the key steps in a typical lentiviral shRNA knockdown experiment for comparative studies.
Caption: Workflow for lentiviral shRNA knockdown of TTK and subsequent analysis.
Experimental Protocols
Protocol 1: Lentiviral shRNA Production
This protocol describes the generation of lentiviral particles containing the shRNA targeting TTK.
Materials:
-
HEK293T cells
-
pLKO.1-shRNA plasmid targeting TTK (and non-targeting control)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Day 1: Cell Seeding: Plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Day 2: Transfection:
-
In a sterile tube, mix the pLKO.1-shRNA plasmid and packaging plasmids in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Medium Change: After 12-16 hours, replace the transfection medium with fresh DMEM containing 10% FBS.
-
Day 4 & 5: Viral Harvest:
-
At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
The viral supernatant can be used immediately or stored at -80°C.
-
Protocol 2: Lentiviral Transduction of Target Cancer Cells
This protocol outlines the infection of the target cancer cell line with the produced lentivirus.
Materials:
-
Target cancer cells (e.g., A549, MCF-7)
-
Lentiviral supernatant
-
Polybrene
-
Complete growth medium for the target cell line
-
Puromycin
Procedure:
-
Day 1: Cell Seeding: Plate target cells in a 6-well plate to be 50-70% confluent on the day of transduction.[5]
-
Day 2: Transduction:
-
Remove the culture medium and replace it with fresh medium containing Polybrene (final concentration 4-8 µg/mL).
-
Add the desired amount of lentiviral supernatant (Multiplicity of Infection - MOI - should be optimized for each cell line).
-
Incubate for 18-24 hours.
-
-
Day 3 onwards: Selection:
-
Remove the virus-containing medium and replace it with fresh complete medium containing the appropriate concentration of puromycin (determined by a kill curve for each cell line).[5]
-
Replace the puromycin-containing medium every 2-3 days until resistant colonies are formed.
-
Expand the puromycin-resistant colonies to establish a stable TTK knockdown cell line.
-
Protocol 3: Validation of TTK Knockdown
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA level:
-
RNA Extraction: Extract total RNA from both the TTK knockdown and control cell lines using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Perform qPCR using primers specific for TTK and a housekeeping gene (e.g., GAPDH, β-actin).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in TTK mRNA expression.[7]
-
B. Western Blot for Protein level:
-
Cell Lysis: Lyse the TTK knockdown and control cells in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Probe the membrane with a primary antibody against TTK and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an ECL substrate and quantify the band intensities to determine the reduction in TTK protein levels.
Protocol 4: Functional Assays
A. Cell Viability/Proliferation Assay (MTS/MTT):
-
Seed an equal number of TTK knockdown and control cells into a 96-well plate.
-
At desired time points (e.g., 24, 48, 72 hours), add MTS or MTT reagent to the wells.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine the relative number of viable cells.[8]
B. Apoptosis Assay (Annexin V Staining):
-
Harvest TTK knockdown and control cells.
-
Wash the cells with PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V and PI positive for late apoptosis).[8]
References
- 1. researchgate.net [researchgate.net]
- 2. TTK (threonine tyrosine kinase) regulates the malignant behaviors of cancer cells and is regulated by microRNA-582-5p in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lentiviral shRNA screen of genes associated with multidrug resistance identifies PRP-4 as a new regulator of chemoresistance in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TTK promotes HER2 + breast cancer cell migration, apoptosis, and resistance to targeted therapy by modulating the Akt/mTOR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shRNA‑mediated knockdown of KNTC1 inhibits non-small-cell lung cancer through regulating PSMB8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shRNA‑mediated knockdown of KNTC1 suppresses cell viability and induces apoptosis in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Cell Cycle Arrest Induced by PROTAC TTK Degrader-2 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint (SAC), a key safety mechanism that ensures proper chromosome segregation during mitosis.[1][2][3] Elevated expression and activity of TTK are observed in various cancers, making it a compelling target for cancer therapy.[1][4] Proteolysis Targeting Chimeras (PROTACs) are innovative bifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[5][6][7] A PROTAC molecule consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[5][6][7] This proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][8]
PROTAC TTK degrader-2 is a potent and specific degrader of the TTK protein.[9] By degrading TTK, this PROTAC is expected to disrupt the spindle assembly checkpoint, leading to mitotic errors and subsequent cell cycle arrest or apoptosis in rapidly dividing cancer cells.[1] This application note provides a detailed protocol for analyzing the cell cycle effects of this compound in cancer cell lines using flow cytometry with propidium (B1200493) iodide (PI) staining.
Principle of the Assay
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10] PI is a fluorescent intercalating agent that binds to DNA.[10] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[10] Therefore, cells in the G2/M phase (with 4n DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate DNA content and fluorescence intensity.[10] By treating cells with this compound and analyzing their DNA content by flow cytometry, we can quantify the percentage of cells in each phase of the cell cycle and determine the extent of cell cycle arrest induced by TTK degradation.
Data Presentation
The following table summarizes the expected quantitative data from a flow cytometry experiment analyzing the effects of this compound on the cell cycle distribution of a cancer cell line (e.g., COLO-205 or HCT-116) after 24 hours of treatment.[9]
| Treatment Group | Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control (DMSO) | - | 55% | 25% | 20% |
| This compound | 10 nM | 50% | 20% | 30% |
| This compound | 50 nM | 40% | 15% | 45% |
| This compound | 100 nM | 30% | 10% | 60% |
Note: These are representative data. Actual results may vary depending on the cell line, experimental conditions, and incubation time.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., COLO-205, HCT-116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (MedChemExpress)[9]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[11]
-
Flow cytometer
Protocol 1: Cell Culture and Treatment
-
Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to attach and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with different concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO). The final DMSO concentration should not exceed 0.1%.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Harvesting and Fixation
-
After treatment, aspirate the culture medium and wash the cells once with PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[11]
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.[11]
Protocol 3: Propidium Iodide Staining and Flow Cytometry
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells once with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[11]
-
Incubate the cells for 30 minutes at room temperature in the dark.[12]
-
Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.[11]
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram. Gate on single cells to exclude doublets and aggregates.
Visualizations
Caption: Experimental workflow for cell cycle analysis.
References
- 1. What are TTK inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. uniprot.org [uniprot.org]
- 4. WikiGenes - TTK - TTK protein kinase [wikigenes.org]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Application Notes and Protocols for Time-Resolved Fluorescence Energy Transfer (TR-FRET) Analysis of Ternary Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a highly sensitive and robust assay technology widely used in drug discovery and molecular interaction studies.[1][2] This technique combines the principles of Förster Resonance Energy Transfer (FRET) with time-resolved fluorescence (TRF) detection, significantly improving the signal-to-noise ratio by minimizing background fluorescence.[1][2][3] TR-FRET assays are particularly well-suited for studying the formation and modulation of ternary complexes, which are critical in many biological processes, including signal transduction and targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs).[4][5][6][7]
This document provides detailed application notes and protocols for designing and implementing TR-FRET assays to investigate ternary complex formation.
Principle of TR-FRET for Ternary Complex Analysis
In a TR-FRET assay for a ternary complex, three components must come into close proximity: a target protein of interest (POI), a second binding partner (e.g., an E3 ligase), and a small molecule linker (e.g., a PROTAC) that facilitates their interaction.[4][5][6][7]
The assay relies on a donor-acceptor fluorophore pair. Typically, a long-lifetime lanthanide chelate (e.g., Terbium (Tb) or Europium (Eu)) serves as the donor, and a fluorescent protein or organic dye (e.g., fluorescein, GFP, or d2) acts as the acceptor.[8][9][10] One protein is labeled with the donor and the other with the acceptor. When the ternary complex forms, the donor and acceptor are brought close enough for FRET to occur. Upon excitation of the donor, non-radiative energy transfer to the acceptor leads to its emission at a specific wavelength.[3][8] The time-resolved detection allows for a delay between the excitation pulse and signal measurement, which eliminates short-lived background fluorescence, thereby increasing assay sensitivity.[2][3]
The resulting TR-FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission, which corrects for well-to-well variability.[1] Dose-response curves for the small molecule linker often exhibit a bell shape, as excessively high concentrations can lead to the formation of binary complexes that disrupt the ternary structure, a phenomenon known as the "hook effect".[4][5]
Caption: Principle of a TR-FRET assay for ternary complex detection.
Materials and Reagents
Key Components
| Component | Example | Supplier | Notes |
| Tagged Protein of Interest (POI) | GST-tagged BRD4 | Commercial or in-house | Ensure high purity and proper folding. |
| Tagged Binding Partner | His-tagged CRBN | Commercial or in-house | Ensure high purity and proper folding. |
| Lanthanide-labeled Antibody (Donor) | Tb-anti-GST Antibody | Thermo Fisher, Cisbio | Choose a donor compatible with the acceptor. |
| Fluorophore-labeled Antibody (Acceptor) | AF488-anti-His Antibody | Thermo Fisher, Cisbio | Choose an acceptor compatible with the donor. |
| Ternary Complex Inducer | PROTAC (e.g., dBET1) | Tocris, Selleckchem | Dissolve in 100% DMSO for stock solution. |
| Assay Buffer | 10 mM HEPES, pH 7.4 | Sigma-Aldrich | May require optimization with salts or detergents. |
| Microplates | 384-well, low-volume, black plates | Corning, Greiner | Use non-binding surfaces for proteins. |
| TR-FRET Plate Reader | PHERAstar, EnVision, Synergy Neo2 | BMG LABTECH, PerkinElmer, BioTek | Must be capable of time-resolved fluorescence detection. |
Common Donor-Acceptor Pairs
| Donor | Acceptor | Excitation (nm) | Donor Emission (nm) | Acceptor Emission (nm) |
| Terbium (Tb) chelate | Fluorescein/GFP | 340 | 490 / 620 | 520 |
| Europium (Eu) chelate | Alexa Fluor 647 | 320 | 620 | 665 |
| Europium (Eu) cryptate | XL665 or d2 | 320 | 620 | 665 |
| Terbium (Tb) cryptate | XL665 or d2 | 340 | 620 | 665 |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a working solution of 10 mM HEPES, pH 7.4. Depending on the proteins, it may be necessary to add NaCl (e.g., 150 mM) and a non-ionic detergent like Tween-20 (e.g., 0.01%) to prevent non-specific binding.
-
Protein Solutions: Thaw protein stocks on ice. Centrifuge briefly to pellet any aggregates. Dilute the proteins to the desired working concentration in assay buffer. It is recommended to perform a titration of each protein to determine the optimal concentration.
-
Antibody Solutions: Prepare working solutions of the donor and acceptor antibodies in assay buffer. Protect from light.
-
Compound Dilutions: Perform serial dilutions of the PROTAC or other test compounds in 100% DMSO. Then, dilute these into the final assay buffer to achieve the desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%) across all wells.[11]
Assay Procedure for Ternary Complex Formation
The following protocol is a general guideline for a 384-well plate format. Volumes can be adjusted as needed.
Caption: General experimental workflow for a TR-FRET ternary complex assay.
-
Dispense Compound: Add 5 µL of the serially diluted compound or vehicle (e.g., assay buffer with 1% DMSO) to the wells of a 384-well plate.
-
Add First Protein-Antibody Mix: Prepare a mixture of the first protein (e.g., GST-BRD4) and its corresponding labeled antibody (e.g., Tb-anti-GST). Add 5 µL of this mixture to each well.
-
Add Second Protein-Antibody Mix: Prepare a mixture of the second protein (e.g., His-CRBN) and its corresponding labeled antibody (e.g., AF488-anti-His). Add 10 µL of this mixture to each well to initiate the reaction.
-
Incubation: Seal the plate and incubate at room temperature for a specified period (e.g., 60 to 180 minutes), protected from light.[5] The optimal incubation time should be determined empirically.
-
Plate Reading: Measure the TR-FRET signal using a plate reader with appropriate filters and settings.
Instrument Settings
The following table provides example settings for a TR-FRET plate reader. These will need to be optimized for the specific instrument and fluorophore pair.[12]
| Parameter | Setting (for Tb-Fluorescein Pair) |
| Excitation Wavelength | 340 nm |
| Emission Wavelength 1 (Donor) | 490 nm |
| Emission Wavelength 2 (Acceptor) | 520 nm |
| Delay Time | 60 - 100 µs |
| Integration Time | 200 - 400 µs |
| Read Mode | Top or Bottom Read (Bottom read is often preferred)[12] |
| Number of Flashes | 100 - 200 |
Data Analysis and Presentation
-
Calculate TR-FRET Ratio: The primary data output is the ratio of the acceptor signal to the donor signal. This ratiometric measurement helps to normalize for variations in liquid volume and compound fluorescence.[1]
-
Ratio = (Acceptor Emission / Donor Emission) * 10,000
-
-
Data Normalization: The data can be normalized to a control, such as a DMSO-only well, to represent the fold change in signal.[5]
-
Fold Change = Ratio (Compound) / Ratio (DMSO)
-
-
Dose-Response Curves: Plot the TR-FRET ratio or fold change against the logarithm of the compound concentration. Fit the data using a suitable model (e.g., bell-shaped curve) in graphing software like GraphPad Prism to determine parameters such as the maximal efficacy concentration.[4][5]
Example Data Summary
The following table summarizes hypothetical data from a TR-FRET assay investigating the formation of a BRD4/dBET1/CRBN ternary complex.
| dBET1 Concentration (nM) | Donor Emission (RFU) | Acceptor Emission (RFU) | TR-FRET Ratio | Fold Change vs. DMSO |
| 0 (DMSO) | 25,000 | 5,000 | 2,000 | 1.0 |
| 1 | 24,800 | 7,500 | 3,024 | 1.5 |
| 10 | 24,500 | 15,000 | 6,122 | 3.1 |
| 100 | 23,000 | 25,000 | 10,870 | 5.4 |
| 1,000 | 23,500 | 20,000 | 8,511 | 4.3 |
| 10,000 | 24,000 | 10,000 | 4,167 | 2.1 |
Signaling Pathway Visualization
TR-FRET assays are instrumental in dissecting signaling pathways involving ternary complexes. For instance, in the context of PROTACs, the formation of the POI-PROTAC-E3 ligase complex is a key step leading to the ubiquitination and subsequent degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal or Small Assay Window | Incorrect filter choice. | Ensure filters match the donor/acceptor pair exactly.[12] |
| Suboptimal protein/antibody concentrations. | Perform titration experiments for each component. | |
| Inactive proteins. | Verify protein activity and integrity. | |
| High Background Signal | Autofluorescent compounds. | Check for compound interference in separate wells. |
| Non-specific binding. | Add a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer. | |
| "Hook Effect" at High Compound Concentrations | Formation of binary complexes (POI-PROTAC and PROTAC-E3 Ligase) that do not lead to a ternary complex. | This is expected for many ternary complex assays; ensure the concentration range tested is wide enough to observe the full bell-shaped curve.[4][5] |
| High Well-to-Well Variability | Pipetting errors. | Use automated liquid handlers for better precision.[1] |
| Protein aggregation. | Centrifuge protein stocks before use. |
References
- 1. dcreport.org [dcreport.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. agilent.com [agilent.com]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 11. Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Animal dosing and administration for PROTAC TTK degrader-2
These application notes provide detailed information and protocols for the in vivo use of PROTAC TTK Degrader-2, a potent and selective degrader of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Introduction
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the selective degradation of TTK protein. TTK is a crucial kinase involved in the spindle assembly checkpoint (SAC), a key regulatory mechanism for proper chromosome segregation during mitosis.[1][2] Overexpression of TTK is observed in various cancers and is often associated with poor prognosis.[2] By hijacking the ubiquitin-proteasome system, this compound offers a therapeutic strategy to eliminate TTK protein, thereby inhibiting cancer cell proliferation.[3] In preclinical studies, this compound has demonstrated potent anti-cancer efficacy in a xenograft mouse model of human colorectal cancer.[3]
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to the target protein (TTK) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of TTK, marking it for degradation by the 26S proteasome. This catalytic process allows a single molecule of the PROTAC to induce the degradation of multiple target protein molecules.
References
Application Notes and Protocols for Live-Cell Imaging of TTK Degradation Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint, ensuring accurate chromosome segregation during mitosis. Its overexpression is implicated in various cancers, making it a compelling target for therapeutic intervention. The emergence of Proteolysis Targeting Chimeras (PROTACs) has provided a novel strategy to target proteins like TTK for degradation rather than just inhibition. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Live-cell imaging is an indispensable tool for studying the dynamics of PROTAC-mediated protein degradation. It allows for the real-time, quantitative analysis of degradation kinetics, providing crucial insights into the efficacy and mechanism of action of novel therapeutic compounds within a physiological context. These application notes provide a detailed overview and protocols for visualizing and quantifying the degradation of TTK in living cells.
Signaling Pathway: PROTAC-Mediated TTK Degradation
The degradation of TTK via a PROTAC-based mechanism involves a series of orchestrated intracellular events. A TTK-targeting PROTAC molecule, upon entering the cell, engages both TTK and an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This binding event facilitates the formation of a ternary complex, bringing TTK in close proximity to the E3 ligase. The E3 ligase then catalyzes the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of TTK. The resulting polyubiquitinated TTK is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another cycle of degradation.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for TTK Degradation
Welcome to the technical support center for troubleshooting Western blot analyses of TTK protein degradation. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the detection and quantification of TTK protein levels.
Frequently Asked Questions (FAQs)
Q1: My Western blot shows no TTK protein band, or the signal is very weak. What are the possible causes and solutions?
A1: Weak or absent TTK signal can stem from several factors, from sample preparation to antibody issues.[1][2][3]
-
Low Protein Abundance: TTK protein expression is tightly regulated and linked to cell proliferation, with levels peaking in the G2/M phase of the cell cycle.[4][5] Ensure your cell population is actively dividing or synchronized to enrich for cells in this phase. Consider using a positive control lysate from a cell line known to express high levels of TTK (e.g., HeLa, Jurkat).
-
Protein Degradation: TTK can be degraded during sample preparation. Always prepare lysates on ice and add a protease inhibitor cocktail to your lysis buffer.[6][7][8] Repeated freeze-thaw cycles of lysates can also lead to protein degradation and should be avoided.[2][9]
-
Insufficient Protein Loading: For low-abundance proteins like TTK, you may need to load a higher amount of total protein than usual. Aim for 50-100 µg of total protein per lane.[10]
-
Suboptimal Antibody Dilution: The primary antibody concentration may be too low. Perform an antibody titration to determine the optimal dilution for your experimental conditions.[3][11]
-
Inefficient Protein Transfer: Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[9] For larger proteins like TTK (approx. 97 kDa), a wet transfer overnight at 4°C is often more efficient than semi-dry transfer.[3]
-
Inactive Antibody: Ensure your primary and secondary antibodies have been stored correctly and have not expired. You can check the activity of your primary antibody using a dot blot.[3]
Q2: I am observing multiple bands in my Western blot for TTK. How can I resolve this?
A2: The presence of multiple bands can be due to non-specific antibody binding, protein isoforms, post-translational modifications, or protein degradation.[1][12]
-
Non-specific Antibody Binding: Increase the blocking time or try a different blocking agent (e.g., switch from non-fat dry milk to BSA).[11] Also, consider titrating your primary antibody to a higher dilution.[11]
-
Protein Isoforms: TTK is known to have at least two isoforms produced by alternative splicing, which may appear as distinct bands.[13] Consult resources like UniProt or GeneCards to check for known isoforms and their expected molecular weights.[14]
-
Protein Degradation: Smaller, unexpected bands may be degradation products. Ensure proper sample handling with protease inhibitors as mentioned above.[8][15]
-
Post-Translational Modifications: Phosphorylation can alter the migration of a protein on SDS-PAGE. TTK is a kinase and is itself regulated by phosphorylation, which could lead to band shifts.[16]
Q3: The background on my Western blot is very high, making it difficult to see the TTK band clearly. What can I do to reduce the background?
A3: High background can obscure your target protein and interfere with accurate quantification.[1][11]
-
Blocking: Ensure blocking is sufficient. Incubate the membrane in blocking buffer for at least 1 hour at room temperature or overnight at 4°C.[17] Some antibodies perform better with specific blocking agents; check the antibody datasheet for recommendations.[6]
-
Washing Steps: Increase the number and duration of washes between antibody incubations to remove unbound antibodies.[2][11] Adding a detergent like Tween 20 to your wash buffer (e.g., TBST) is crucial.[18]
-
Antibody Concentration: High concentrations of primary or secondary antibodies can lead to high background. Try using more dilute antibody solutions.[11]
-
Membrane Handling: Always handle the membrane with clean forceps to avoid contamination.[18] Ensure the membrane does not dry out at any point during the procedure.
Q4: I am seeing inconsistent results for TTK degradation across different experiments. How can I improve the reproducibility of my Western blots?
A4: Inconsistent results are a common challenge in Western blotting.[11] Careful attention to detail and standardization of your protocol are key to improving reproducibility.
-
Consistent Sample Preparation: Use the same lysis buffer, protease inhibitors, and protein quantification method for all samples in a study. Ensure you are loading equal amounts of total protein in each lane.
-
Standardized Electrophoresis and Transfer: Use the same gel percentage, running conditions, and transfer method for all experiments. Monitor transfer efficiency with Ponceau S staining.
-
Controlled Antibody Incubations: Use the same antibody dilutions, incubation times, and temperatures for all blots. Prepare fresh antibody dilutions for each experiment.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin, or total protein staining) to normalize your TTK signal. This is critical for accurately quantifying changes in protein levels.[19]
-
Quantitative Analysis: Use a sensitive and linear detection method, such as chemiluminescence with a CCD camera or fluorescence-based detection.[9] Ensure your signal is within the linear range of detection and not saturated.[11]
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Low protein abundance in samples | Synchronize cells to G2/M phase; use positive controls. |
| Protein degradation | Use fresh protease inhibitors; keep samples on ice.[7][8] | |
| Insufficient protein loaded | Load 50-100 µg of total protein per lane. | |
| Suboptimal antibody dilution | Titrate primary antibody to find the optimal concentration. | |
| Inefficient protein transfer | Use wet transfer, especially for high MW proteins; check with Ponceau S.[3] | |
| High Background | Insufficient blocking | Increase blocking time; try different blocking agents (e.g., BSA).[6][11] |
| Inadequate washing | Increase number and duration of washes with TBST.[2] | |
| Antibody concentration too high | Decrease primary and/or secondary antibody concentration.[11] | |
| Multiple Bands | Non-specific antibody binding | Optimize blocking and antibody dilutions.[11] |
| Protein isoforms or PTMs | Check protein databases for known variants; use specific antibodies if available. | |
| Protein degradation | Add protease inhibitors to lysis buffer.[8] | |
| Inconsistent Results | Variable sample preparation | Standardize lysis and quantification protocols. |
| Uneven protein loading/transfer | Use a loading control for normalization; verify transfer with Ponceau S.[19] | |
| Signal saturation | Use a detection method with a wide dynamic range; ensure signal is not saturated.[11] |
Experimental Protocols
Detailed Protocol for Western Blotting of TTK
This protocol provides a general framework. Optimization of specific steps, such as antibody concentrations and incubation times, may be required.
-
Cell Lysis and Protein Extraction
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[9][20]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification
-
Determine the protein concentration of the lysate using a BCA assay.[20]
-
Normalize the concentration of all samples with lysis buffer.
-
-
Sample Preparation for SDS-PAGE
-
Mix the desired amount of protein (e.g., 50 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[9]
-
-
SDS-PAGE
-
Load samples onto a polyacrylamide gel (e.g., 8-10% for TTK which is ~97 kDa).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 90 minutes or overnight at 20V at 4°C is recommended for a protein of TTK's size.[10]
-
After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.[10] Destain with TBST.
-
-
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody against TTK, diluted in blocking buffer, overnight at 4°C with gentle agitation. (See table below for example dilutions).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a CCD imager or X-ray film.[9]
-
Recommended Antibody Dilutions for TTK Western Blot
| Antibody | Host | Application | Recommended Dilution | Vendor Example |
| TTK Polyclonal Antibody | Rabbit | Western Blot | 1:500 - 1:2000 | Proteintech (10381-1-AP)[13], ELK Biotechnology (ES7459)[21] |
| TTK Antibody | Rabbit | Western Blot | 1:1000 | Cell Signaling Technology (#3255) |
| Anti-TTK/Mps1 antibody [N1] | Mouse | Western Blot | 1-2 µg/mL | Abcam (ab11108), Thermo Fisher (35-9100)[22] |
Visual Guides
TTK Degradation Signaling Pathway
The degradation of TTK is primarily regulated by the Ubiquitin-Proteasome Pathway (UPP).[23][24] This process involves the tagging of TTK with ubiquitin molecules, which marks it for degradation by the proteasome.[25][26][27] Signaling pathways such as the Akt/mTOR pathway can also influence TTK expression and stability.[28][29]
Caption: The Ubiquitin-Proteasome Pathway for TTK protein degradation.
Western Blot Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues with TTK Western blots.
Caption: A logical workflow for troubleshooting Western blot results.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. Cell cycle dependent regulation of the protein kinase TTK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. 2bscientific.com [2bscientific.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. neobiotechnologies.com [neobiotechnologies.com]
- 13. TTK antibody (10381-1-AP) | Proteintech [ptglab.com]
- 14. genecards.org [genecards.org]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. WikiGenes - TTK - TTK protein kinase [wikigenes.org]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. origene.com [origene.com]
- 21. elkbiotech.com [elkbiotech.com]
- 22. TTK Monoclonal Antibody (N1) (35-9100) [thermofisher.com]
- 23. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 26. youtube.com [youtube.com]
- 27. Ubiquitin Proteasome Pathway–Mediated Degradation of Proteins: Effects Due to Site-Specific Substrate Deamidation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scientificarchives.com [scientificarchives.com]
- 29. TTK (threonine tyrosine kinase) regulates the malignant behaviors of cancer cells and is regulated by microRNA-582-5p in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PROTAC TTK degrader-2 concentration for experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing experiments using PROTAC TTK degrader-2. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key performance data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Threonine Tyrosine Kinase (TTK). As a heterobifunctional molecule, it consists of a ligand that binds to TTK and another ligand that recruits an E3 ubiquitin ligase. By bringing TTK and the E3 ligase into close proximity, it facilitates the ubiquitination of TTK, marking it for degradation by the cell's proteasome. This event-driven mechanism allows for the catalytic removal of the TTK protein.[1][2]
Q2: What is the recommended starting concentration for this compound?
A2: The optimal concentration is cell-line dependent. For initial experiments, a dose-response curve is highly recommended, spanning a wide range from low nanomolar (e.g., 0.1 nM) to low micromolar (e.g., 1-10 µM) concentrations.[2] Based on published data, significant degradation occurs in the low nanomolar range for sensitive cell lines.[2]
Q3: How long should I incubate cells with the degrader?
A3: Degradation kinetics can vary. For TTK protein degradation assessment by Western blot, an incubation time of 6 hours has been shown to be effective.[2] For cell viability or anti-proliferative assays, longer incubation times, such as 96 hours, are typically used.[2] It is best practice to perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal degradation in your specific cell model.
Q4: What are the key parameters to measure the effectiveness of a PROTAC?
A4: The two primary parameters for evaluating PROTAC efficacy are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with the PROTAC. For assessing cellular effects, the IC50 (the concentration that inhibits a biological process, like cell growth, by 50%) is also a crucial parameter.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in human colorectal cancer cell lines.
| Parameter | COLO-205 | HCT-116 | Reference |
| DC50 (Degradation) | 3.1 nM | 12.4 nM | [2] |
| IC50 (Cell Viability) | 0.2 µM (200 nM) | Not Reported | [2] |
| Incubation Time (Degradation) | 6 hours | 6 hours | [2] |
| Incubation Time (Viability) | 96 hours | Not Reported | [2] |
Note: Dmax values have not been explicitly reported and should be determined empirically by generating a full dose-response curve.
Visualized Mechanisms and Workflows
Troubleshooting Guide
This section addresses common issues encountered during PROTAC experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak TTK Degradation | 1. Suboptimal Concentration: The concentration used may be too low to be effective. 2. Inappropriate Incubation Time: The kinetics of degradation may be faster or slower in your cell line. 3. Low E3 Ligase Expression: The cell line may not express sufficient levels of the E3 ligase recruited by the PROTAC. 4. Poor Cell Permeability: The PROTAC may not be efficiently entering the cells. | 1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration range. 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed concentration. 3. Verify the expression of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line via Western blot or qPCR. 4. Consult literature for permeability data on similar PROTACs or consider using specialized cellular uptake assays. |
| "Hook Effect" Observed | Excessive PROTAC Concentration: At very high concentrations, the PROTAC can form non-productive binary complexes (PROTAC-TTK or PROTAC-E3) instead of the required ternary complex, reducing degradation efficiency. | This confirms your PROTAC is active. Use concentrations at or below the "peak" of the bell-shaped curve for maximal degradation. The optimal concentration is often significantly lower than the concentration at which the hook effect is observed. |
| High Cell Toxicity at Low Concentrations | 1. On-Target Toxicity: Degradation of TTK, a protein involved in cell cycle regulation, is expected to impact cell viability. 2. Off-Target Effects: The PROTAC may be degrading other essential proteins. | 1. Correlate the DC50 for TTK degradation with the IC50 for cell viability. If they are in a similar range, the toxicity is likely on-target. 2. Use a lower, more specific concentration. Compare the effects with a negative control PROTAC (if available) that does not bind the E3 ligase. |
| Inconsistent Results Between Experiments | 1. Variable Cell Health/Confluency: Differences in cell density or passage number can affect the ubiquitin-proteasome system. 2. Compound Instability: Repeated freeze-thaw cycles of the PROTAC stock solution can lead to degradation. | 1. Standardize your cell culture conditions. Ensure consistent seeding densities to achieve a similar confluency (e.g., 70-80%) at the start of each experiment. 2. Aliquot the PROTAC stock solution upon receipt and store at -80°C to avoid degradation from multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Dose-Response for TTK Degradation via Western Blot
This protocol outlines the steps to quantify TTK protein levels following treatment with this compound.
-
Cell Seeding:
-
Seed cells (e.g., COLO-205) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A recommended concentration range is 0.1, 1, 5, 10, 50, 100, 500, and 1000 nM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and replace it with the PROTAC-containing medium.
-
Incubate for the desired time (e.g., 6 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TTK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the TTK band intensity to the loading control.
-
Plot the percentage of TTK degradation (relative to the vehicle control) against the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Treat the cells with the same range of PROTAC concentrations as used in the Western blot experiment. Include a vehicle-only control and wells with medium only for background measurement.
-
Incubate for a relevant time period (e.g., 96 hours) at 37°C.
-
-
MTT Incubation:
-
Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) into each well.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance of the samples at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot cell viability against the PROTAC concentration to determine the IC50 value.
-
References
Addressing PROTAC TTK degrader-2 instability in cell media
Welcome to the technical support center for PROTAC TTK degrader-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential instability in cell media and to offer troubleshooting support for experiments involving this molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Threonine Tyrosine Kinase (TTK). TTK, also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[1][2] By co-opting the cell's natural ubiquitin-proteasome system, this compound brings TTK into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the TTK protein. This targeted degradation of TTK can inhibit the proliferation of cancer cells.[3]
Q2: What are the reported DC50 values for this compound?
This compound has demonstrated potent degradation of TTK in various cancer cell lines. In COLO-205 human colorectal cancer cells, the DC50 value is reported to be 3.1 nM, and in HCT-116 cells, it is 12.4 nM.[3]
Q3: My experimental results with this compound are inconsistent. Could this be due to instability in the cell media?
Yes, inconsistent results are a common sign of compound instability in cell culture media.[4] PROTACs, being complex molecules, can be susceptible to degradation under physiological conditions. Potential causes of instability in cell media include hydrolysis, enzymatic degradation by components in the serum, or reaction with other media components.[5] For PROTACs containing thalidomide-based E3 ligase ligands, hydrolysis of the glutarimide (B196013) and phthalimide (B116566) rings is a known degradation pathway.[5][6]
Q4: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, it is recommended to:
-
Prepare fresh solutions: Always prepare fresh stock solutions of the PROTAC in a suitable dry solvent like DMSO before each experiment.[5]
-
Minimize time in aqueous media: Reduce the pre-incubation time of the compound in the cell culture media before adding it to the cells.[5]
-
Control experimental conditions: Maintain a stable pH and temperature in your cell culture, as fluctuations can affect compound stability.[5]
-
Consider serum-free media for initial stability tests: Components in fetal bovine serum (FBS) can sometimes contribute to compound degradation.
Troubleshooting Guides
Issue 1: Poor or No Degradation of TTK
If you are observing suboptimal or no degradation of the TTK protein, consider the following troubleshooting steps:
| Possible Cause | Recommended Action |
| PROTAC Instability | Assess the stability of this compound in your specific cell culture media over the time course of your experiment. (See Experimental Protocol 1). |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to micromolar) to determine the optimal concentration for TTK degradation and to identify a potential "hook effect".[4] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal duration for observing maximal TTK degradation. |
| Cell Health and Confluency | Ensure your cells are healthy, within a consistent passage number, and at an optimal confluency. The efficiency of the ubiquitin-proteasome system can be affected by cell stress.[4] |
| Low E3 Ligase Expression | Confirm that the cell line you are using expresses sufficient levels of the E3 ligase recruited by this compound. |
Issue 2: High Variability Between Replicates
High variability can often be traced back to issues with compound handling and experimental setup.
| Possible Cause | Recommended Action |
| Inconsistent Compound Dosing | Ensure accurate and consistent pipetting of the PROTAC solution into each well. Use freshly prepared serial dilutions. |
| Precipitation of PROTAC | Visually inspect the media containing the PROTAC for any signs of precipitation. Poor solubility can lead to inconsistent effective concentrations. Consider formulation strategies if solubility is an issue.[7][8] |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for treatments and use them for blanks or media-only controls instead. |
| Cell Seeding Density | Ensure a uniform cell seeding density across all wells to have consistent protein levels at the start of the experiment. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Media
Objective: To determine the stability of this compound in cell culture media over a specific time course.
Materials:
-
This compound
-
Cell culture medium (with and without serum)
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
-
Internal standard (a stable, structurally similar molecule)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the PROTAC into pre-warmed cell culture media (both with and without serum) to a final concentration relevant to your experiments (e.g., 1 µM).
-
Incubate the media at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the media.
-
Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet any precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of intact this compound.
-
Plot the percentage of remaining PROTAC against time to determine its stability profile.
Protocol 2: Western Blot for TTK Degradation
Objective: To measure the extent of TTK protein degradation following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., COLO-205)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against TTK
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for the desired time. Include a vehicle control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-TTK antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the TTK signal to the loading control.
Visualizations
Caption: Simplified signaling pathway of TTK in the spindle assembly checkpoint during mitosis.
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
Caption: A decision-making workflow for addressing potential instability of this compound.
References
- 1. TTK (threonine tyrosine kinase) regulates the malignant behaviors of cancer cells and is regulated by microRNA-582-5p in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TTK inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: Optimizing In Vivo Performance of PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal in vivo delivery and bioavailability of PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving good in vivo bioavailability with PROTACs?
PROTACs often exhibit physicochemical properties that hinder their in vivo efficacy. Due to their high molecular weight and complex structures, common challenges include:
-
Poor Aqueous Solubility: This can impede formulation and administration, leading to low absorption.[1]
-
Low Cell Permeability: Difficulty crossing cell membranes to reach intracellular targets is a major hurdle.[1][2]
-
Suboptimal Pharmacokinetic Properties: PROTACs can be subject to rapid clearance from the body, resulting in insufficient exposure to the target tissue.[1]
-
The "Hook Effect": At high concentrations, the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) can diminish the efficiency of the desired ternary complex, leading to reduced degradation.[1]
-
Metabolic Instability: PROTACs can be rapidly metabolized, particularly in the liver, which reduces their systemic exposure.
Q2: My PROTAC shows excellent in vitro degradation but fails in vivo. What are the likely causes and troubleshooting steps?
This is a common challenge. The discrepancy often arises from poor pharmacokinetic (PK) and pharmacodynamic (PD) properties that are not apparent in in vitro settings.
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | Conduct a thorough pharmacokinetic study to measure plasma and tissue exposure. Consider reformulation strategies such as amorphous solid dispersions or lipid-based nanoparticles to improve solubility and absorption.[3] |
| Rapid Metabolism | Perform an in vitro metabolic stability assay using liver microsomes to identify metabolic "hot spots." Modify the PROTAC structure, often the linker, to block these sites of metabolism. |
| High Efflux | Use a Caco-2 permeability assay to determine if the PROTAC is a substrate for efflux transporters. If so, medicinal chemistry efforts may be needed to modify the structure to reduce efflux. |
| Insufficient Target Engagement In Vivo | Confirm target engagement in vivo by analyzing tumor tissue from treated animals via Western blot or immunohistochemistry. |
| "Hook Effect" In Vivo | Perform a dose-response study in your animal model to determine the optimal therapeutic window and avoid concentrations that induce the hook effect.[4][5] |
Q3: How can I address off-target toxicity observed in my in vivo studies?
Off-target effects can be a significant concern. A systematic approach is necessary to identify and mitigate them.
| Potential Cause | Troubleshooting Steps |
| Unintended Protein Degradation | Conduct global proteomics (e.g., using mass spectrometry) to identify unintended degraded proteins.[6] This provides an unbiased view of off-target effects. |
| Off-Target Binding of "Warhead" or E3 Ligase Ligand | If proteomics identifies off-targets, consider redesigning the target-binding "warhead" or the E3 ligase ligand for improved selectivity. |
| Metabolite-Induced Toxicity | Characterize the major metabolites of your PROTAC and assess their pharmacological activity and toxicity. |
| Formulation-Related Toxicity | Always include a vehicle-only control group in your in vivo studies to assess the toxicity of the formulation components.[4][5] |
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
Poor solubility is a frequent starting point for in vivo failure.
Troubleshooting Workflow for Poor Solubility
References
- 1. Recent Advances in Nanomedicine: Cutting-Edge Research on Nano-PROTAC Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 3. Are we ready to design oral PROTACs®? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A region-confined PROTAC nanoplatform for spatiotemporally tunable protein degradation and enhanced cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the "Hook Effect" in PROTAC Experiments: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you manage the "hook effect," a common challenge in PROTAC experiments that can lead to misinterpretation of data.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[2] Instead of a typical sigmoidal dose-response curve where increasing compound concentration leads to a greater effect up to a plateau, high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.[2]
Q2: What causes the "hook effect"?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][2] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[2] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[2] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[2]
Q3: What are the consequences of the "hook effect" for my experiments?
Q4: At what concentration does the "hook effect" typically occur?
A4: The concentration at which the hook effect becomes apparent varies significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line used. It is often observed at micromolar (µM) concentrations, but can also occur at nanomolar (nM) concentrations. Therefore, it is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration for degradation and to detect the onset of the hook effect.
Troubleshooting Guide
Problem 1: My dose-response curve shows a bell shape, and degradation decreases at high concentrations.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end where the effect is observed.
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[2]
-
Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET, SPR) to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the loss of degradation with a decrease in ternary complex formation.[2][3]
-
Problem 2: My PROTAC shows weak or no degradation at the concentrations tested.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking degradation at the tested concentrations.[2]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Your initial concentration range may have been too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[2]
-
Verify Target Engagement and Ternary Complex Formation: Confirm that your PROTAC can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays.[1][2]
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.[3]
-
Assess Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations. Consider assessing the cell permeability of your PROTAC.[2]
-
Data Presentation
Table 1: Example Dose-Response Data for a PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 85 |
| 100 | 95 (Dmax) |
| 1000 | 60 |
| 10000 | 25 |
Table 2: Comparison of Degradation Parameters for Different PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Hook Effect Observed |
| PROTAC A | BRD4 | HEK293 | 8 | 92 | Minimal |
| PROTAC B | BRD4 | HeLa | 15 | 85 | Pronounced > 500 nM |
| PROTAC C | KRAS G12D | MIA PaCa-2 | 5 | 95 | Pronounced > 100 nM |
| PROTAC D | KRAS G12D | AsPC-1 | 20 | 70 | Moderate > 1 µM |
Mandatory Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Mechanism of the hook effect at high PROTAC concentrations.
Caption: A logical workflow for troubleshooting the hook effect.
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC of interest dissolved in a suitable vehicle (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium. A broad concentration range is recommended to observe the hook effect (e.g., 0.1 nM to 10 µM).
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the culture medium with the medium containing the different PROTAC concentrations.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Perform densitometry analysis on the protein bands.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: In-Vitro Ubiquitination Assay
This protocol provides a method for a standard in vitro ubiquitination reaction to confirm PROTAC-dependent ubiquitination of the target protein.[4]
Materials:
-
10X Ubiquitination Buffer
-
ATP solution
-
E1 Activating Enzyme
-
E2 Conjugating Enzyme (e.g., UbcH5a)
-
E3 Ligase Complex (e.g., VHL or Cereblon complex)
-
Ubiquitin
-
Protein of Interest (POI)
-
PROTAC of interest
-
Deionized Water
-
SDS-PAGE and Western Blotting reagents (as in Protocol 1)
Methodology:
-
Reaction Setup (on ice):
-
Prepare a master mix of common reagents for consistency. For a 25 µL reaction, combine:
-
13.25 µL ddH₂O
-
2.5 µL 10X Ubiquitination Buffer
-
1.25 µL ATP (10 mM)
-
1.25 µL E1 Enzyme (e.g., 1 µM stock)
-
1.25 µL E2 Enzyme (e.g., 5 µM stock)
-
2.0 µL Ubiquitin (e.g., 1 mg/mL)
-
1.25 µL POI (e.g., 5 µM stock)
-
-
-
Assemble Final Reactions:
-
In separate tubes, add the PROTAC at various concentrations (and a DMSO vehicle control).
-
Add the master mix to each tube.
-
Add the E3 ligase complex.
-
Include control reactions: No E1, No E3, and No PROTAC.[4]
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding Laemmli buffer.
-
Analyze the samples by SDS-PAGE and Western blotting, probing for the POI to detect higher molecular weight ubiquitinated species.
-
Protocol 3: NanoBRET™ Ternary Complex Formation Assay
This live-cell assay monitors the formation of the ternary complex in real-time.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
PROTAC of interest
-
White, 96-well assay plates
-
BRET-capable luminometer
Methodology:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-target and HaloTag®-E3 ligase expression vectors.
-
Incubate for 24-48 hours.
-
-
Assay Preparation:
-
Seed the transfected cells into 96-well plates.
-
Prepare the NanoBRET™ detection reagent by diluting the HaloTag® ligand and Nano-Glo® substrate in Opti-MEM™.
-
Add the detection reagent to the cells and incubate.
-
-
PROTAC Treatment and Measurement:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
Add the PROTAC dilutions to the cells.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals at various time points using a BRET-capable luminometer.[2]
-
-
Data Analysis:
References
Strategies to reduce non-specific binding in co-IP assays
Welcome to the technical support center for co-immunoprecipitation (Co-IP) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and improve the accuracy of your results.
Troubleshooting Guide: Reducing Non-Specific Binding
High background and non-specific binding are common challenges in Co-IP experiments, potentially leading to false-positive results. This guide addresses specific issues you may encounter and provides strategies to mitigate them.
Issue: High background signal in my negative control lane.
Possible Cause & Solution
High background can be caused by several factors, including non-specific binding of proteins to the beads or the antibody.
-
Proteins binding to beads:
-
Pre-clearing the lysate: Before adding your specific antibody, incubate the cell lysate with beads to capture proteins that non-specifically bind to them.[1] After incubation, centrifuge and discard the beads, retaining the supernatant for your Co-IP experiment.[1]
-
Blocking the beads: Incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat milk to block sites of non-specific binding.[2][3]
-
-
Proteins binding to the antibody:
-
Isotype control: Use a non-immune antibody of the same isotype as your primary antibody to confirm that the observed interaction is specific to your protein of interest and not the antibody itself.[2][4]
-
Optimize antibody concentration: Titrate your antibody to determine the lowest concentration that effectively immunoprecipitates your target protein, as excess antibody can lead to increased non-specific binding.[5][6]
-
Issue: My protein of interest is pulled down, but so are many other non-specific proteins.
Possible Cause & Solution
This often indicates that the washing steps are not stringent enough to remove weakly interacting or "sticky" proteins.
-
Optimize wash buffer composition: The stringency of your wash buffer is critical for reducing non-specific binding.[4] You can adjust the salt and detergent concentrations to disrupt weak, non-specific interactions.[7][8]
-
Increase the number and duration of washes: Performing multiple (3-5) washes can help to remove loosely associated proteins.[6][9] You can also try increasing the incubation time during each wash step.[6]
Quantitative Data Summary: Buffer Components for Reducing Non-Specific Binding
The following table provides recommended concentration ranges for commonly used reagents to optimize your lysis and wash buffers.
| Component | Function | Recommended Concentration Range | Notes |
| Detergents (Non-ionic) | Solubilize proteins and disrupt non-specific hydrophobic interactions.[10] | 0.1 - 1.0% (e.g., NP-40, Triton X-100) | Less harsh than ionic detergents and help maintain protein-protein interactions.[1][10] |
| Salt (e.g., NaCl) | Disrupts weak, non-specific ionic interactions. | 150 - 500 mM | Higher salt concentrations increase stringency but may disrupt specific interactions.[7][9] |
| Blocking Agents | Block non-specific binding sites on beads.[2] | 1 - 5% BSA or non-fat milk | Incubate with beads before adding the cell lysate.[2] |
| Reducing Agents | Can help disrupt non-specific interactions.[10] | 1 - 2 mM DTT or β-mercaptoethanol | Use with caution as they can also disrupt specific interactions. |
Experimental Protocols
Protocol 1: Pre-clearing Cell Lysate
This procedure is recommended to reduce non-specific binding of proteins to the immunoprecipitation beads.[11]
-
Start with your prepared cell lysate.
-
For every 1 mL of cell lysate, add 20-50 µL of a 50% slurry of Protein A/G beads.
-
Incubate the lysate-bead mixture on a rotator for 1-2 hours at 4°C.
-
Centrifuge the mixture at 1,000 x g for 1 minute at 4°C to pellet the beads.[10]
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. Discard the bead pellet.
-
The pre-cleared lysate is now ready for the immunoprecipitation step with your specific antibody.
Protocol 2: Blocking Beads
This protocol helps to prevent non-specific proteins from binding to the surface of the beads.[2]
-
Resuspend the required amount of Protein A/G beads in a suitable buffer (e.g., PBS).
-
Pellet the beads by centrifugation and discard the supernatant.
-
Prepare a blocking buffer containing 1-5% BSA or non-fat milk in your wash buffer.[2]
-
Resuspend the bead pellet in the blocking buffer.
-
Incubate on a rotator for 1-2 hours at 4°C.[3]
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 2-3 times with your cold wash buffer to remove excess blocking agent.
-
The blocked beads are now ready for use in your Co-IP experiment.
Visualizations
Experimental Workflow: Minimizing Non-Specific Binding
Caption: Workflow for Co-IP with steps to reduce non-specific binding.
Troubleshooting Logic: High Background
Caption: Decision tree for troubleshooting high background in Co-IP.
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to pre-clear the lysate?
A1: While not always mandatory, pre-clearing is a highly recommended step to reduce background noise caused by proteins and other cellular components that bind non-specifically to the beads.[1][2] It is particularly important when you expect high levels of non-specific binding or when using agarose (B213101) beads, which can have higher non-specific binding than magnetic beads.[2]
Q2: What is the difference between using a monoclonal and a polyclonal antibody for Co-IP?
A2: Monoclonal antibodies recognize a single epitope, which generally leads to higher specificity.[9] Polyclonal antibodies recognize multiple epitopes on the target protein, which can sometimes result in a more efficient pull-down, especially if the monoclonal's epitope is masked by protein interactions.[1] However, polyclonals may also have higher batch-to-batch variability and a greater chance of cross-reactivity.
Q3: How do I choose between Protein A and Protein G beads?
A3: The choice depends on the species and isotype of your primary antibody. Protein A and Protein G have different affinities for various antibody isotypes. For example, Protein A binds well to rabbit IgG, while Protein G has a broader affinity and binds well to mouse IgG1.[12] It is best to consult a binding affinity chart to select the appropriate beads for your specific antibody.
Q4: Can I reuse my beads?
A4: It is generally not recommended to reuse beads for Co-IP experiments, especially when working with endogenous protein levels. Reusing beads can lead to carryover and increased background. For optimal and reproducible results, always use fresh beads for each experiment.
Q5: My interaction is very weak or transient. How can I capture it without increasing non-specific binding?
A5: Capturing weak or transient interactions is challenging. You can try using a chemical cross-linker to stabilize the interaction before cell lysis. However, this requires careful optimization of the cross-linker concentration and reaction time to avoid creating artificial interactions. Additionally, use gentle lysis and wash buffers with lower detergent and salt concentrations to preserve the delicate interaction.[13]
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. benchchem.com [benchchem.com]
- 5. troubleshooting of Co-IP [assay-protocol.com]
- 6. Co-immunoprecipitation non-specific binding - Molecular Biology [protocol-online.org]
- 7. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 10. assaygenie.com [assaygenie.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. bioradiations.com [bioradiations.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Optimizing Linker Length for TTK PROTAC Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while optimizing linker length for Threonine Tyrosine Kinase (TTK) Proteolysis Targeting Chimera (PROTAC) efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a TTK PROTAC and why is its length critical?
A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to the target protein (in this case, TTK), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two components. The linker's primary function is to span the distance between TTK and the E3 ligase, facilitating the formation of a stable ternary complex (TTK-PROTAC-E3 ligase). This proximity is crucial for the E3 ligase to efficiently transfer ubiquitin to TTK, marking it for degradation by the proteasome.
The length of the linker is a critical parameter because it dictates the geometry and stability of this ternary complex. A linker that is too short may cause steric hindrance, preventing the productive formation of the complex. Conversely, a linker that is too long might lead to an unstable or non-productive complex where ubiquitination does not occur efficiently. Therefore, optimizing the linker length is a crucial step in developing a potent TTK PROTAC.
Q2: What are common types of linkers used in PROTAC design?
Linkers can be broadly categorized into flexible and rigid types. Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, are most commonly used. Their flexibility can accommodate various protein conformations. Rigid linkers, which may include cyclic structures like piperazine (B1678402) or piperidine, can offer better conformational stability and may improve cell permeability and metabolic stability. The choice of linker type and its composition can significantly impact a PROTAC's solubility, cell permeability, and overall efficacy.
Q3: What is the "hook effect" in the context of TTK PROTACs, and how can linker optimization help?
The "hook effect" is a phenomenon where the degradation of the target protein, TTK, decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (TTK-PROTAC or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. Linker design can influence the severity of the hook effect. A well-designed linker can promote positive cooperativity, where the binding of the first protein (either TTK or the E3 ligase) increases the affinity for the second, thereby stabilizing the ternary complex and mitigating the hook effect.
Troubleshooting Guides
Problem 1: My TTK PROTAC shows good binding to TTK and the E3 ligase in binary assays, but I observe no significant degradation.
This is a common challenge and often points to issues with the formation of a productive ternary complex. Here are some potential causes and troubleshooting steps:
-
Suboptimal Linker Length: The linker may not be the optimal length to support a stable and productive ternary complex.
-
Solution: Synthesize a library of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG6, etc.) to identify the optimal length.
-
-
Poor Cell Permeability: The physicochemical properties of your PROTAC, influenced by the linker, may prevent it from efficiently crossing the cell membrane to reach its intracellular target.
-
Solution: Modify the linker to improve its properties. This could involve adjusting its hydrophilicity or incorporating features that facilitate cellular uptake.
-
-
Non-productive Ternary Complex Formation: A ternary complex may be forming, but its geometry might not be conducive for the E3 ligase to ubiquitinate TTK.
-
Solution: Perform an in-cell ubiquitination assay to determine if TTK is being ubiquitinated. If not, this strongly suggests a problem with the ternary complex geometry, necessitating a redesign of the linker.
-
Problem 2: I am observing a significant "hook effect" with my TTK PROTAC.
This indicates that at higher concentrations, non-productive binary complexes are dominating.
-
Suboptimal Linker Design: The linker may not be promoting positive cooperativity in ternary complex formation.
-
Solution: Experiment with different linker compositions and rigidities. A more rigid linker might pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.
-
Quantitative Data
The following table summarizes data from a study on the first reported TTK PROTAC degraders, illustrating the impact of linker modification on degradation potency. The warhead is based on the TTK inhibitor CFI-400945, and the E3 ligase ligand recruits VHL.
| Compound | Linker Composition | DC50 (nM) in COLO-205 cells |
| 8e | PEG-based | 1.7[1][2] |
| 8j | PEG-based | 3.1[1][2] |
Note: The specific structures of the linkers for compounds 8e and 8j are detailed in the source publication. This data highlights that even subtle changes in the linker can significantly impact the degradation potency.
Experimental Protocols
Western Blot for TTK Degradation
This is the standard method for quantifying the reduction in TTK protein levels.
Materials:
-
Cell line expressing TTK (e.g., COLO-205)
-
TTK PROTACs
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-TTK and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of your TTK PROTACs or DMSO vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-TTK antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities and normalize the TTK signal to the loading control.
-
In-Cell Ubiquitination Assay (Immunoprecipitation followed by Western Blot)
This assay determines if your TTK PROTAC is inducing the ubiquitination of TTK.
Materials:
-
Cells treated with TTK PROTAC and a proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (RIPA buffer with 1% SDS)
-
Non-denaturing lysis buffer (RIPA buffer without SDS)
-
Primary antibody for immunoprecipitation (anti-TTK)
-
Protein A/G agarose (B213101) beads
-
Primary antibody for Western blot (anti-ubiquitin)
-
Other reagents for Western blot as listed above
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with your TTK PROTAC for a shorter time course (e.g., 2-6 hours) in the presence of a proteasome inhibitor like MG132 (to allow ubiquitinated proteins to accumulate).
-
Harvest and wash the cells with PBS.
-
Lyse the cells in denaturing lysis buffer and boil for 10 minutes to disrupt protein-protein interactions.[1]
-
Dilute the lysate with non-denaturing lysis buffer to reduce the SDS concentration to 0.1%.[1]
-
Centrifuge to clarify the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the anti-TTK antibody overnight at 4°C.
-
Add fresh protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
-
Western Blot:
-
Elute the protein from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated TTK, which will appear as a high-molecular-weight smear or ladder.
-
Visualizations
Caption: General mechanism of TTK PROTAC action.
Caption: Troubleshooting workflow for lack of TTK degradation.
Caption: Simplified TTK signaling pathway in cancer.[3]
References
- 1. Discovery of the First Examples of Threonine Tyrosine Kinase PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of the First Examples of Threonine Tyrosine Kinase PROTAC Degraders - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. Mitotic checkpoint kinase Mps1/TTK predicts prognosis of colon cancer patients and regulates tumor proliferation and differentiation via PKCα/ERK1/2 and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in PROTAC TTK degrader-2 synthesis
This technical support center provides troubleshooting guidance for researchers encountering low yields during the synthesis of PROTAC TTK degrader-2. The following question-and-answer format directly addresses common issues and offers potential solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is a multi-step process that involves the separate synthesis of three key building blocks: the TTK warhead, a VHL E3 ligase ligand, and a flexible linker. These components are then coupled together in a convergent manner to yield the final PROTAC molecule. The final key step is typically an amide bond formation.
Q2: What are the most critical steps affecting the overall yield?
A2: The final amide coupling of the TTK warhead-linker intermediate with the VHL ligand is often a critical step that can significantly impact the final yield. Additionally, the purification of the final, often large and complex, PROTAC molecule can lead to yield loss. Incomplete reactions or side reactions in any of the preceding steps to form the key intermediates will also contribute to a lower overall yield.
Q3: Are there any specific safety precautions to consider during the synthesis?
A3: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Specific reagents may have individual hazards; consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guide: Low Yield in this compound Synthesis
Issue 1: Low yield in the final amide coupling step.
This is a common bottleneck in PROTAC synthesis where a complex carboxylic acid (the TTK warhead with the linker) is coupled with a complex amine (the VHL ligand).
| Potential Cause | Recommended Solution |
| Inefficient amide coupling reagents | Optimize the choice of coupling reagent. Standard reagents like HATU, HBTU, or TBTU are commonly used. If the reaction is sluggish, consider using a more potent coupling agent like COMU. Ensure all reagents are fresh and anhydrous. |
| Steric hindrance | Both the acid and amine components are sterically demanding, which can slow down the reaction. Extend the reaction time and monitor progress by LC-MS. Gentle heating (e.g., 40-50 °C) may also help to drive the reaction to completion, but should be monitored for degradation. |
| Suboptimal reaction conditions | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the activated species. The choice of base (e.g., DIPEA or triethylamine) and solvent (e.g., DMF or DCM) can also be critical. A solvent screen may be beneficial. |
| Side reactions | Epimerization of the VHL ligand can be a concern. Using a base like collidine or lutidine can sometimes minimize this. |
Issue 2: Difficulty in purifying the final this compound.
The physicochemical properties of PROTACs, such as high molecular weight and the presence of multiple functional groups, can make purification challenging.
| Potential Cause | Recommended Solution |
| Poor solubility | The final PROTAC may have limited solubility in common chromatography solvents. Experiment with different solvent systems for purification. Adding a small amount of a polar solvent like methanol (B129727) or a modifier like formic acid or triethylamine (B128534) to the mobile phase can improve solubility and peak shape in reverse-phase HPLC. |
| Product degradation on silica (B1680970) gel | PROTACs can sometimes degrade on silica gel. If this is suspected, consider using a different stationary phase, such as alumina, or switching to preparative reverse-phase HPLC for purification. |
| Co-elution with impurities | If impurities are difficult to separate, it may be necessary to re-purify the material using a different chromatography technique or a shallower gradient in HPLC. |
Experimental Protocols
A representative synthetic scheme for a TTK PROTAC, based on published literature, involves the following key steps. Note that "this compound" is also described in the literature as compound 8j.[1][2]
Step 1: Synthesis of the TTK Warhead with an Amine Handle
The synthesis starts with a substituted pyrimidine (B1678525) core, which is elaborated over several steps to install the necessary functionality for TTK binding and a linker attachment point. The final step in this sequence typically reveals a primary or secondary amine for linker conjugation.
Step 2: Synthesis of the VHL Ligand with a Carboxylic Acid Handle
The VHL ligand is a hydroxylated proline derivative. The synthesis involves stereoselective steps to establish the correct stereochemistry, followed by protection and deprotection sequences to allow for the introduction of a linker at a specific position, terminating in a carboxylic acid.
Step 3: Linker Conjugation to the TTK Warhead
The linker, often a polyethylene (B3416737) glycol (PEG) or alkyl chain with a terminal carboxylic acid, is coupled to the amine-functionalized TTK warhead using standard amide bond formation conditions (e.g., HATU, DIPEA in DMF).
Step 4: Final Coupling to the VHL Ligand
The TTK warhead-linker construct, which now has a terminal carboxylic acid, is deprotected and then coupled to the amine of the VHL ligand. This is the final amide bond formation to yield the PROTAC.
Example Final Coupling Protocol:
To a solution of the TTK warhead-linker carboxylic acid (1.0 eq) and the VHL ligand amine (1.1 eq) in anhydrous DMF, is added HATU (1.2 eq) and DIPEA (3.0 eq). The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 12-24 hours, while monitoring the reaction progress by LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by preparative reverse-phase HPLC to afford the final this compound.
Visualizations
Caption: Mechanism of action for this compound.
Caption: A logical workflow for troubleshooting low PROTAC synthesis yield.
Caption: A simplified convergent synthesis pathway for this compound.
References
Technical Support Center: Troubleshooting TTK Western Blots
Welcome to the technical support center for TTK Western blotting. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and antibody quality issues encountered during the detection of TTK protein via Western blot.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of TTK in a Western blot?
The predicted molecular weight of human TTK protein kinase is approximately 97 kDa. However, the apparent molecular weight observed on a Western blot can vary depending on post-translational modifications (PTMs) such as phosphorylation, which may cause the protein to migrate slower than its predicted size.[1]
Q2: Which type of antibody is better for TTK Western blots: monoclonal or polyclonal?
Both monoclonal and polyclonal antibodies can be used for TTK Western blotting.
-
Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on the TTK protein. This can sometimes lead to a stronger signal.
-
Monoclonal antibodies are highly specific to a single epitope. This specificity can reduce the likelihood of non-specific bands.
The choice between the two depends on the specific application and the quality of the available antibodies. It is crucial to validate any antibody for its intended use.
Q3: How can I validate the specificity of my TTK antibody?
Antibody validation is critical to ensure that the detected band is indeed TTK. Here are some recommended validation strategies:
-
Knockdown/Knockout: Use siRNA or shRNA to knockdown TTK expression in your cell line or use a knockout cell line. A specific antibody should show a significantly reduced or absent signal in the knockdown/knockout sample compared to the control.
-
Recombinant Protein: Use a purified recombinant TTK protein as a positive control to confirm that the antibody recognizes the protein at the correct molecular weight.
-
Independent Antibody Validation: Use a second, validated antibody that recognizes a different epitope on the TTK protein. The banding pattern should be consistent between the two antibodies.
Troubleshooting Common Issues in TTK Western Blots
This section provides a question-and-answer guide to troubleshoot common problems you may encounter during your TTK Western blot experiments.
Problem 1: Weak or No Signal
Q: I am not seeing any bands or the bands for TTK are very faint. What could be the issue?
A weak or absent signal can be due to several factors related to the antibody, the sample, or the protocol itself.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive Primary/Secondary Antibody | - Ensure antibodies have been stored correctly at the recommended temperature and are within their expiration date.- Avoid repeated freeze-thaw cycles.- Use a fresh aliquot of the antibody.- Test antibody activity using a dot blot. |
| Insufficient Antibody Concentration | - Titrate the primary and secondary antibody concentrations to find the optimal dilution. Start with the manufacturer's recommended dilution and perform a dilution series. |
| Low TTK Expression in Sample | - TTK expression is cell-cycle dependent, with levels peaking in G2/M phase. Ensure your cell culture conditions favor the expression of TTK.- Load a higher amount of total protein (30-50 µg) per lane.- Enrich for TTK using immunoprecipitation (IP) prior to Western blotting. |
| Inefficient Protein Transfer | - Confirm successful transfer by staining the membrane with Ponceau S after transfer.- Optimize transfer time and voltage, especially for a large protein like TTK (~97 kDa). A wet transfer overnight at 4°C is often recommended. |
| Inappropriate Blocking Buffer | - Some blocking agents, like non-fat dry milk, can mask certain epitopes. Try switching to a different blocking buffer such as Bovine Serum Albumin (BSA). |
| Suboptimal Incubation Times | - Increase the primary antibody incubation time, for example, overnight at 4°C. |
Problem 2: High Background
Q: My blot has a high background, making it difficult to see the specific TTK band. How can I reduce the background?
High background can obscure your protein of interest and is often caused by non-specific antibody binding.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Blocking | - Ensure the membrane is completely submerged and agitated in blocking buffer for at least 1 hour at room temperature or overnight at 4°C.- Use freshly prepared blocking buffer. |
| Antibody Concentration Too High | - Reduce the concentration of the primary and/or secondary antibody. |
| Inadequate Washing | - Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST or PBST). |
| Membrane Dried Out | - Ensure the membrane remains hydrated throughout the entire process. |
| Contaminated Buffers | - Prepare fresh buffers and filter them to remove any precipitates. |
Problem 3: Non-Specific Bands
Q: I am seeing multiple bands in addition to the expected TTK band. What do these extra bands mean and how can I get rid of them?
The presence of non-specific bands can be due to several factors, including antibody cross-reactivity, protein degradation, or post-translational modifications.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | - Use a more specific antibody. Consider using a monoclonal antibody or an affinity-purified polyclonal antibody.- Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity with other proteins.- Validate the antibody using a knockdown/knockout approach. |
| Protein Degradation | - Prepare fresh cell or tissue lysates and always include protease inhibitors in your lysis buffer. Keep samples on ice. |
| Post-Translational Modifications (PTMs) | - TTK is known to be phosphorylated. Different phosphorylation states can lead to multiple bands. To confirm this, you can treat your lysate with a phosphatase before running the gel. |
| Antibody Concentration Too High | - A high concentration of the primary antibody can lead to binding to proteins with lower affinity. Try reducing the antibody concentration. |
| Sample Overload | - Loading too much protein can lead to non-specific binding. Try reducing the amount of protein loaded per lane. |
Experimental Protocols & Workflows
TTK Signaling Pathway in Spindle Assembly Checkpoint
TTK, also known as Mps1, is a crucial kinase that plays a central role in the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation during mitosis.[2][3] When kinetochores are not properly attached to microtubules of the mitotic spindle, TTK is activated and initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase.[4][5]
Caption: TTK signaling cascade at an unattached kinetochore.
General Western Blot Workflow
The following diagram outlines the key steps in a typical Western blotting experiment for detecting TTK.
Caption: A standard workflow for TTK Western blotting.
Detailed Protocol: Western Blotting for TTK
This protocol provides a general guideline. Optimization of parameters such as antibody dilutions and incubation times is recommended for each specific antibody and experimental setup.
1. Sample Preparation (Cell Lysates) a. Culture cells to the desired confluency and apply any necessary treatments. b. Place the culture dish on ice and wash the cells with ice-cold PBS. c. Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a suitable assay (e.g., BCA assay).
2. SDS-PAGE a. Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes. b. Load 20-50 µg of protein per well onto an SDS-polyacrylamide gel. c. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
3. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. For a protein of ~97 kDa like TTK, a wet transfer at 100V for 90 minutes or overnight at 20V at 4°C is recommended. b. After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.
4. Blocking a. Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20). b. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
5. Antibody Incubation a. Incubate the membrane with the primary anti-TTK antibody diluted in blocking buffer (or as recommended by the manufacturer) overnight at 4°C with gentle agitation. b. Wash the membrane three times for 10 minutes each with TBST. c. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. d. Wash the membrane three times for 10 minutes each with TBST.
6. Detection a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the recommended time. c. Capture the chemiluminescent signal using an imaging system or X-ray film.
Protocol: Immunoprecipitation (IP) of TTK
This protocol is for enriching TTK from cell lysates prior to Western blot analysis.
1. Lysate Preparation a. Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., a buffer containing 1% Triton X-100 or NP-40).
2. Pre-clearing the Lysate (Optional but Recommended) a. Add protein A/G agarose (B213101) or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding to the beads. b. Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
3. Immunoprecipitation a. Add the primary anti-TTK antibody to the pre-cleared lysate. The optimal antibody amount should be determined empirically. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. c. Add protein A/G beads and incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes. d. Pellet the beads and wash them 3-5 times with cold lysis buffer.
4. Elution and Sample Preparation for Western Blot a. After the final wash, remove the supernatant and resuspend the beads in Laemmli sample buffer. b. Boil the sample for 5-10 minutes to elute the protein and denature it. c. Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis.
References
- 1. Antibody Validation for Western Blotting | Cell Signaling Technology [cellsignal.com]
- 2. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are TTK inhibitors and how do they work? [synapse.patsnap.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. scientificarchives.com [scientificarchives.com]
Technical Support Center: Troubleshooting Conflicting Assay Data
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals who encounter conflicting data between different assays. It is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My quantitative ELISA results and semi-quantitative Western Blot results for my target protein are contradictory. What are the potential reasons for this discrepancy?
A1: Discrepancies between ELISA and Western Blot are common and can arise from fundamental differences in the techniques. ELISA measures the total amount of a target protein in a sample, while Western Blot provides information on the protein's size and relative abundance.[1][2][3]
Potential Causes & Troubleshooting Steps:
-
Antibody Specificity and Epitope Recognition:
-
Issue: The antibodies used in each assay may recognize different epitopes on the target protein. One antibody might bind to a region that is modified or masked in one of the assay formats.[1]
-
Troubleshooting:
-
Use the same antibody clone for both assays if it has been validated for both applications.
-
Perform an epitope mapping experiment to understand where each antibody binds.
-
Test multiple antibodies targeting different regions of the protein.
-
-
-
Protein Modifications and Isoforms:
-
Issue: Post-translational modifications (PTMs) like phosphorylation or glycosylation can alter antibody binding.[4][5] Additionally, different protein isoforms may be present, which might be detected differently by the two assays.[2] Western Blot can sometimes distinguish these based on size, whereas ELISA may not.[2][3]
-
Troubleshooting:
-
Use Phos-tag™ gels in your Western Blot to identify phosphorylated forms.
-
Treat your samples with enzymes like phosphatases or glycosidases before running the assays to see if the discrepancy is resolved.
-
Consider using isoform-specific antibodies if available.
-
-
-
Assay Sensitivity and Dynamic Range:
-
Issue: ELISA is generally more sensitive and has a wider dynamic range than Western Blot.[2][6] Your protein concentration might be outside the linear range of one of the assays.
-
Troubleshooting:
-
Run a serial dilution of your sample in both assays to ensure you are within the linear range of detection for each.
-
For Western Blot, load a range of total protein amounts to determine the optimal signal.
-
-
-
Sample Preparation:
-
Issue: The lysis buffer and sample preparation method can affect protein conformation and antibody binding differently in solution (ELISA) versus on a denaturing gel (Western Blot).
-
Troubleshooting:
-
Ensure your lysis buffer is compatible with both techniques. Some detergents can interfere with antibody-antigen interactions.
-
Test different lysis buffers to see if it impacts the results.
-
-
Q2: My binding assay shows a high affinity for a compound, but the functional assay shows low potency. How can I reconcile these results?
A2: It's a common scenario in drug discovery where high binding affinity does not directly translate to high functional potency.[7][8] This discrepancy often points to complex biological mechanisms.
Potential Causes & Troubleshooting Steps:
-
Mechanism of Action:
-
Issue: The compound may be an antagonist or an allosteric modulator rather than a direct agonist. It could bind tightly to the target but not elicit the functional response being measured.[8]
-
Troubleshooting:
-
Run the functional assay in the presence of a known agonist to test for antagonistic activity.
-
Design experiments to investigate allosteric modulation, such as measuring the binding of a radiolabeled agonist in the presence of your compound.
-
-
-
Assay Conditions:
-
Issue: Differences in buffer components, pH, temperature, or incubation times can significantly impact the results of binding and functional assays.[7] For instance, a long compound residence time might require longer incubation in a binding assay to reach equilibrium, which may not be practical for a cell-based functional assay.[9]
-
Troubleshooting:
-
Harmonize assay conditions as much as possible between the two assays.
-
Perform a time-course experiment for your functional assay to ensure you are measuring at an optimal time point.
-
-
-
Cellular Context (for cell-based functional assays):
-
Issue: The functional assay is performed in a complex cellular environment where factors like membrane permeability, off-target effects, or cellular metabolism can influence the compound's activity.
-
Troubleshooting:
-
Use a cell-free functional assay if possible to eliminate cellular factors.
-
Measure the intracellular concentration of your compound to assess its permeability.
-
Conduct counter-screening against related targets to check for off-target effects.
-
-
Data Presentation
Table 1: Hypothetical Conflicting Data between ELISA and Western Blot
| Sample ID | Treatment | ELISA (ng/mL) | Western Blot (Relative Densitometry) |
| 1 | Control | 10.2 | 1.0 |
| 2 | Drug A | 50.8 | 1.2 |
| 3 | Drug B | 45.3 | 4.8 |
In this hypothetical scenario, Drug A shows a significant increase in protein levels by ELISA but only a marginal increase by Western Blot. Conversely, Drug B shows a similar increase by ELISA but a much more pronounced increase by Western Blot, suggesting a potential discrepancy worth investigating.
Experimental Protocols
Key Experimental Protocol: Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation (Co-IP) is a technique used to identify protein-protein interactions.[10][11] This can be a crucial step in troubleshooting conflicting data, as it can help confirm if your target protein is part of a larger complex that might affect assay results.
Methodology:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.[12]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Immunoprecipitation:
-
Add the primary antibody specific to your "bait" protein to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.[13]
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.[13]
-
-
Elution:
-
Elute the protein complexes from the beads by adding 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Alternatively, use a more gentle elution buffer (e.g., glycine-HCl, pH 2.5) if you plan to analyze the proteins by mass spectrometry.
-
-
Analysis:
Visualizations
Troubleshooting Workflow for Conflicting Immunoassay Data
Caption: A logical workflow for troubleshooting conflicting immunoassay data.
Rationale for Discrepancies Between Binding and Functional Assays
Caption: Decision tree for addressing conflicting binding and functional assay data.
References
- 1. h-h-c.com [h-h-c.com]
- 2. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 3. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 4. rapidnovor.com [rapidnovor.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Comparisons of ELISA and Western blot assays for detection of autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antibody.com [antibody.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 15. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 16. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Interpreting Unexpected Phenotypes in PROTAC-treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected phenotypes observed in PROTAC (Proteolysis Targeting Chimera)-treated cells.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and why does it lead to a decrease in protein degradation at high PROTAC concentrations?
A1: The "hook effect" is a phenomenon where the efficacy of a PROTAC in degrading its target protein decreases at high concentrations, resulting in a characteristic bell-shaped dose-response curve.[1][2] This paradoxical effect occurs because PROTACs function by forming a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[3][4] At excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase separately.[2] These binary complexes sequester the components needed for the formation of the productive ternary complex, thus reducing the overall degradation of the target protein.[1]
Q2: I am not observing any degradation of my target protein. What are the potential causes?
A2: A lack of target protein degradation can stem from several factors:
-
Inactive PROTAC: The PROTAC itself may be unstable or unable to bind to the target protein or the E3 ligase.
-
Poor Cell Permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane to reach their intracellular targets.[2]
-
Low E3 Ligase Expression: The chosen cell line may not express sufficient levels of the E3 ligase recruited by the PROTAC.[5]
-
Improper Ternary Complex Formation: Even if the PROTAC binds to both the target and the E3 ligase, the resulting ternary complex may not be in a productive conformation for ubiquitination to occur.[2]
-
"Hook Effect": The concentrations tested may be too high, falling on the right side of the bell-shaped curve where degradation is diminished.[1][2]
-
Rapid Protein Synthesis: The rate of new protein synthesis may be outpacing the rate of PROTAC-mediated degradation.
-
Drug Efflux: The cell may be actively pumping the PROTAC out through multidrug resistance pumps.[6]
Q3: My PROTAC is causing the degradation of proteins other than my intended target. What are these "off-target" effects?
A3: Off-target effects occur when a PROTAC mediates the degradation of proteins other than the intended target.[2] This can happen through several mechanisms:
-
Warhead Specificity: The "warhead" portion of the PROTAC that binds to the target protein may have affinity for other proteins with similar binding pockets.[2]
-
E3 Ligase Binder Effects: The ligand that recruits the E3 ligase can have its own biological activities. For example, pomalidomide-based recruiters can induce the degradation of so-called "neosubstrates," which are natural substrates of the recruited E3 ligase (Cereblon).[3][7]
-
Formation of Off-Target Ternary Complexes: The PROTAC may facilitate the formation of a ternary complex between the E3 ligase and an unintended protein, leading to its ubiquitination and degradation.[8]
Q4: What are "neosubstrates" and how do they differ from other off-target effects?
A4: Neosubstrates are proteins that are not typically targeted by a particular E3 ligase but are induced to bind to it in the presence of a small molecule, such as the E3 ligase-recruiting moiety of a PROTAC (e.g., immunomodulatory drugs or IMiDs for the E3 ligase Cereblon).[3][9] This induced binding leads to their ubiquitination and degradation. This is a specific type of off-target effect where the PROTAC's E3 ligase binder itself acts as a "molecular glue" between the E3 ligase and the neosubstrate.[3]
Q5: How can cellular resistance to PROTACs develop?
A5: Cells can develop resistance to PROTACs through various mechanisms, including:
-
Genomic Alterations in the E3 Ligase: Mutations or downregulation of the E3 ligase or its associated components can prevent the formation of a functional ternary complex.[10][11]
-
Target Protein Mutations: Mutations in the target protein can prevent the PROTAC from binding.
-
Increased Drug Efflux: Overexpression of multidrug resistance pumps can reduce the intracellular concentration of the PROTAC.[6]
-
Activation of Compensatory Pathways: The cell may upregulate parallel signaling pathways to compensate for the loss of the target protein.[12]
Troubleshooting Guides
Issue 1: No or Weak Target Degradation
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| PROTAC Integrity/Activity | Confirm proper storage and handling. Test a fresh batch of the compound. |
| Poor Cell Permeability | Perform a cell permeability assay (e.g., PAMPA).[1] Modify the PROTAC linker to improve physicochemical properties.[2] |
| Suboptimal Concentration | Perform a wide dose-response experiment (e.g., 1 pM to 100 µM) to identify the optimal concentration and rule out the "hook effect".[1][2] |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration.[2][5] |
| Low E3 Ligase Expression | Verify the expression of the target protein and the recruited E3 ligase in the chosen cell line via Western blot or qPCR.[5] |
| Lack of Ternary Complex Formation | Perform a co-immunoprecipitation (Co-IP) or proximity-based assay (e.g., NanoBRET) to confirm the formation of the ternary complex.[1][2] |
| Inefficient Ubiquitination | Conduct an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated upon PROTAC treatment.[2][13] |
Experimental Workflow for Investigating Lack of Degradation
Caption: Troubleshooting workflow for addressing a lack of PROTAC-induced degradation.
Issue 2: Unexpected "Hook Effect"
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| High PROTAC Concentration | Test a wider and lower range of concentrations to fully characterize the bell-shaped curve and identify the optimal degradation concentration.[2] |
| Formation of Unproductive Binary Complexes | Use biophysical assays (e.g., TR-FRET, SPR, ITC) to measure the formation of both binary and ternary complexes at different PROTAC concentrations.[2] |
| Low Cooperativity | Design PROTACs that promote positive cooperativity in ternary complex formation to stabilize the productive complex over the binary ones.[2] |
Logical Relationship of the Hook Effect
Caption: The hook effect: high PROTAC concentrations favor unproductive binary complexes.
Issue 3: Off-Target Protein Degradation
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Non-selective Warhead | Optimize the target-binding warhead to be more selective for the protein of interest.[2] |
| Linker-Induced Off-Target Recognition | Systematically vary the linker length and composition to alter the geometry of the ternary complex and improve selectivity.[2] |
| Neosubstrate Degradation | If using a Cereblon-based PROTAC, test for the degradation of known neosubstrates (e.g., IKZF1/3).[3] Consider switching to a different E3 ligase.[2] |
| Global Off-Target Effects | Use quantitative proteomics (e.g., TMT-based mass spectrometry) to obtain a global view of protein level changes upon PROTAC treatment.[2][14] |
Workflow for Investigating Off-Target Effects
Caption: A systematic approach to identifying and mitigating off-target effects.
Quantitative Data Summary
| Parameter | Description | Typical Values | Experimental Method |
| DC₅₀ | The concentration of PROTAC that induces 50% degradation of the target protein. | pM to µM range | Western Blot, ELISA, Mass Spectrometry |
| Dₘₐₓ | The maximum percentage of target protein degradation achieved. | 50-95% | Western Blot, ELISA, Mass Spectrometry |
| Ternary Complex Kᴅ | The dissociation constant for the ternary complex, indicating its stability. | nM to µM range | TR-FRET, SPR, ITC |
| Cooperativity (α) | A measure of how the binding of one protein to the PROTAC affects the binding of the other. α > 1 indicates positive cooperativity. | 0.1 - 100+ | TR-FRET, SPR, ITC |
Experimental Protocols
Western Blot for Protein Degradation
This protocol quantifies the reduction in target protein levels following PROTAC treatment.[5]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to observe a full dose-response, including any potential "hook effect".[1]
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).[5]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.[5]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol confirms the formation of the ternary complex (Target-PROTAC-E3 Ligase) in cells.[1]
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration expected to promote ternary complex formation (typically around the DC₅₀ value) for a short duration (e.g., 2-4 hours).
-
Include vehicle-treated cells as a negative control.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein or the E3 ligase overnight at 4°C.
-
Add protein A/G beads to capture the antibody-antigen complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against the target protein, the E3 ligase, and other components of the E3 ligase complex. An increased signal for the co-immunoprecipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[1]
-
In-Cell Ubiquitination Assay
This assay determines if the target protein is ubiquitinated in response to PROTAC treatment.[13]
Methodology:
-
Cell Treatment:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Include appropriate controls (vehicle, PROTAC alone, MG132 alone).
-
-
Immunoprecipitation of Target Protein:
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Dilute the lysate in a non-denaturing buffer and perform immunoprecipitation for the target protein as described in the Co-IP protocol.
-
-
Detection of Ubiquitination:
-
Elute the immunoprecipitated protein.
-
Perform a Western blot on the eluate using an antibody that recognizes ubiquitin or poly-ubiquitin chains. An increase in the high molecular weight smear, corresponding to ubiquitinated target protein, in the PROTAC-treated sample indicates successful ubiquitination.
-
Global Proteomics using Mass Spectrometry
This protocol provides an unbiased view of protein expression changes to identify off-target effects.[14]
Methodology:
-
Sample Preparation:
-
Culture and treat cells with the PROTAC at an optimal concentration and a higher concentration to assess concentration-dependent off-targets. Include a vehicle control and a negative control PROTAC (e.g., an inactive epimer).[14]
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides with isobaric tags (e.g., TMT) for quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw MS data using appropriate software to identify and quantify proteins.
-
Determine the fold change in protein abundance between PROTAC-treated and control samples.
-
Proteins that are significantly downregulated are potential off-target degradation substrates.
-
Perform pathway analysis to understand the broader biological consequences of the observed protein changes.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. marinbio.com [marinbio.com]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of PROTAC-Mediated TTK Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by harnessing the cell's own ubiquitin-proteasome system for selective protein degradation. Threonine Tyrosine Kinase (TTK), a key regulator of the spindle assembly checkpoint, is a critical protein in ensuring proper chromosome segregation during mitosis. Its dysregulation is implicated in various cancers, making it an attractive target for therapeutic intervention. The development of TTK-targeting PROTACs presents a promising strategy for cancer treatment.
Robust and comprehensive validation is paramount to ensure the efficacy and specificity of these novel drug candidates. Relying on a single method for validation is insufficient. Therefore, a multi-pronged approach using a suite of orthogonal methods is crucial to confidently characterize the degradation of TTK.
This guide provides an objective comparison of key orthogonal methods for validating PROTAC-mediated TTK degradation. We will delve into the experimental protocols for each technique, present available quantitative data for easy comparison, and illustrate the underlying principles and workflows with clear diagrams.
PROTAC-Mediated TTK Degradation Pathway
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (TTK), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between TTK, the PROTAC, and the E3 ligase is the foundational step in the degradation process. This proximity induces the E3 ligase to transfer ubiquitin molecules to TTK, marking it for recognition and subsequent degradation by the proteasome.
Comparing PROTAC TTK degrader-2 vs. small molecule TTK inhibitors
A Comprehensive Comparison: PROTAC TTK Degrader-2 vs. Small Molecule TTK Inhibitors
Introduction
Threonine tyrosine kinase (TTK), also known as monopolar spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis.[1][2] Its overexpression is observed in various cancers, making it a compelling therapeutic target.[1][3] Traditional cancer therapies have utilized small molecule inhibitors to block the catalytic activity of kinases like TTK.[2] However, a novel therapeutic modality, proteolysis-targeting chimeras (PROTACs), has emerged, which induces the degradation of target proteins rather than merely inhibiting them.[4][5] This guide provides a detailed comparison of a specific PROTAC, TTK degrader-2, with prominent small molecule TTK inhibitors, offering insights into their mechanisms, efficacy, and experimental validation for researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition vs. Degradation
Small molecule TTK inhibitors are competitive antagonists of ATP binding to the kinase domain of TTK.[6] This inhibition blocks the downstream phosphorylation events crucial for the spindle assembly checkpoint, leading to mitotic errors, aneuploidy, and ultimately, cancer cell death.[2][7]
In contrast, this compound is a heterobifunctional molecule. One end binds to the TTK protein, and the other end recruits an E3 ubiquitin ligase.[4][8] This proximity facilitates the ubiquitination of TTK, marking it for degradation by the cell's proteasome.[8] This event-driven, catalytic mechanism means a single PROTAC molecule can induce the degradation of multiple TTK protein molecules, potentially leading to a more profound and sustained biological effect compared to the occupancy-driven mechanism of inhibitors.[5][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. pnas.org [pnas.org]
- 5. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unveiling the Selectivity of TTK Degraders: An Off-Target Proteomics Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by targeting proteins for degradation. Threonine Tyrosine Kinase (TTK), a key regulator of the spindle assembly checkpoint, is a promising target in oncology. This guide provides a comparative analysis of the off-target profiles of TTK-directed therapeutics, offering insights into their selectivity. While specific off-target proteomics data for the recently identified PROTAC TTK degrader-2 (compound 8j) is not yet publicly available, we present a comparative analysis using data from small molecule TTK inhibitors to illustrate the methodologies and data-driven insights crucial for evaluating degrader specificity.
Comparative Off-Target Analysis of TTK Inhibitors
To provide a framework for evaluating the selectivity of TTK-targeting compounds, this section details the off-target profiles of two small molecule TTK inhibitors, MPI-0471537 and its more selective derivative, MPI-0478574. This data, generated through chemical proteomics coupled with mass spectrometry, highlights the process of identifying and mitigating off-target interactions during drug development.
Table 1: Quantitative Off-Target Analysis of TTK Inhibitors
| Target Protein | MPI-0471537 IC50 (nM) | MPI-0478574 IC50 (nM) | Comments |
| TTK (On-Target) | 8 | 3 | High potency for the intended target. |
| Aurora A (Off-Target) | 420 | >5,000 | MPI-0478574 shows significantly improved selectivity against Aurora A kinase. |
| FER (Off-Target) | 15 | 380 | Reduced affinity for FER kinase in the optimized compound. |
| JNK1 (Off-Target) | 57 | 120 | Decreased inhibitory activity against JNK1. |
| JAK1 (Off-Target) | 320 | >5,000 | MPI-0478574 demonstrates a substantial reduction in off-target activity against JAK1. |
Data sourced from a study by Myriad Pharmaceuticals outlining their chemical proteomics approach to identify off-target binding.[1]
Visualizing the Path to Selectivity: Experimental Workflow
The following diagram illustrates the typical workflow for identifying the off-target effects of PROTACs and other targeted therapies using a mass spectrometry-based global proteomics approach.
Detailed Experimental Protocols
A robust off-target proteomics analysis is critical for understanding the selectivity of a PROTAC degrader. Below is a detailed, generalized protocol for such an analysis.
Cell Culture and Treatment
-
Cell Lines: Human colorectal cancer cell lines such as HCT-116 or COLO-205 are suitable models for studying TTK degraders.
-
Culture Conditions: Cells should be cultured in appropriate media (e.g., McCoy's 5A for HCT-116, RPMI-1640 for COLO-205) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells should be seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM), a vehicle control (e.g., 0.1% DMSO), and a negative control (an inactive epimer of the PROTAC, if available). Treatment duration is typically short (e.g., 4-8 hours) to enrich for direct degradation events over downstream secondary effects.
Sample Preparation for Mass Spectrometry
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested. Cell pellets are lysed in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a bicinchoninic acid (BCA) assay to ensure equal loading for subsequent steps.
-
Reduction, Alkylation, and Digestion:
-
Reduction: Proteins are reduced with dithiothreitol (B142953) (DTT) to break disulfide bonds.
-
Alkylation: Cysteine residues are alkylated with iodoacetamide (B48618) (IAA) to prevent the reformation of disulfide bonds.
-
Digestion: The protein mixture is diluted to reduce the urea (B33335) concentration, and proteins are digested into peptides overnight using a sequence-specific protease, most commonly trypsin.
-
LC-MS/MS Analysis
-
Peptide Cleanup: The resulting peptide mixtures are desalted and concentrated using C18 solid-phase extraction (SPE) cartridges or tips.
-
Liquid Chromatography (LC): Peptides are separated using a nano-flow high-performance liquid chromatography (HPLC) system with a reverse-phase column. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides based on their hydrophobicity.
-
Tandem Mass Spectrometry (MS/MS): The eluted peptides are ionized (e.g., by electrospray ionization) and analyzed in a high-resolution mass spectrometer. The mass spectrometer operates in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to select peptide ions for fragmentation and sequencing.[2]
Data Analysis and Hit Validation
-
Database Searching: The raw MS/MS data is processed using software such as MaxQuant or Spectronaut. The acquired spectra are searched against a human protein database (e.g., UniProt/Swiss-Prot) to identify and quantify the corresponding proteins.
-
Statistical Analysis: The quantitative data from different treatment groups are compared to identify proteins with statistically significant changes in abundance. A common visualization is a volcano plot, which plots the log2 fold change against the -log10 p-value. Proteins that are significantly downregulated in the PROTAC-treated samples compared to controls are considered potential off-targets.
-
Orthogonal Validation: Potential off-target hits identified by proteomics should be validated using independent methods.[3]
-
Western Blotting: This technique uses specific antibodies to confirm the degradation of the identified off-target proteins.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to confirm direct binding of the PROTAC to the potential off-target protein in a cellular context.
-
By employing these rigorous methodologies, researchers can gain a comprehensive understanding of the selectivity profile of this compound and other targeted therapies, facilitating the development of safer and more effective therapeutics.
References
On-Target Validation of TTK Degraders: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) offers a powerful therapeutic modality to eliminate disease-driving proteins. Threonine/tyrosine kinase (TTK), a key regulator of the spindle assembly checkpoint, is a compelling target in oncology. Potent and selective TTK degraders are in development, necessitating rigorous validation of their on-target activity. This guide provides a comparative framework for a critical validation study: the rescue experiment. This experiment is designed to confirm that the observed cellular phenotype upon treatment with a TTK degrader is a direct consequence of TTK degradation and not due to off-target effects.
We will compare the phenotypic and molecular outcomes in cells treated with a TTK degrader versus cells where the phenotype is "rescued" by the expression of a degradation-resistant TTK mutant. This guide includes detailed experimental protocols, a quantitative data comparison, and visualizations of the underlying biological and experimental logic.
Data Presentation: Quantitative Comparison of Phenotypic Rescue
The following table summarizes hypothetical, yet representative, quantitative data from a rescue experiment designed to confirm the on-target activity of a novel TTK degrader, "Degrader-X". The experiment compares the effects of Degrader-X on cell viability and downstream signaling in standard cancer cells versus cells engineered to express a degradation-resistant mutant of TTK.
| Parameter | Vehicle Control | Degrader-X (100 nM) | Degrader-X (100 nM) + Resistant TTK Mutant | Alternative TTK Inhibitor (100 nM) |
| TTK Protein Level (% of Control) | 100% | 15% | 85% | 98% |
| Cell Viability (% of Control) | 100% | 45% | 92% | 55% |
| Phospho-AKT (Ser473) Level (% of Control) | 100% | 30% | 88% | 40% |
| Phospho-mTOR (Ser2448) Level (% of Control) | 100% | 25% | 85% | 35% |
| Apoptosis Rate (%) | 5% | 40% | 8% | 35% |
Note: This data is illustrative and serves to model the expected outcomes of a successful rescue experiment.
Experimental Protocols
Generation of a Degradation-Resistant TTK Mutant
Objective: To create a TTK expression construct that is not recognized by the degrader-E3 ligase complex, thus preventing its degradation.
Methodology:
-
Site-Directed Mutagenesis: Introduce a point mutation in the TTK cDNA sequence corresponding to the binding site of Degrader-X.[1][2][3][4] This is typically achieved using a PCR-based method with primers containing the desired mutation. The mutation should be designed to disrupt the interaction with the degrader without affecting the kinase activity of TTK.
-
Vector Construction: Clone the mutated TTK cDNA into a mammalian expression vector (e.g., pcDNA3.1) containing a suitable promoter (e.g., CMV) for high-level transient expression. The construct should also include a tag (e.g., HA or FLAG) to distinguish the exogenous mutant TTK from the endogenous wild-type protein.
-
Sequence Verification: Sequence the entire coding region of the mutant TTK construct to confirm the presence of the desired mutation and the absence of any unintended mutations.
Rescue Experiment
Objective: To demonstrate that the expression of the degradation-resistant TTK mutant can reverse the phenotypic effects of the TTK degrader.
Methodology:
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or a relevant cancer cell line with known sensitivity to TTK inhibition) in 6-well plates.
-
Transient Transfection: Transfect the cells with the degradation-resistant TTK mutant expression vector using a standard transfection reagent (e.g., Lipofectamine 3000). As a control, transfect a parallel set of cells with an empty vector.
-
Degrader Treatment: 24 hours post-transfection, treat the cells with the TTK degrader (Degrader-X) at a concentration known to induce significant degradation and a phenotypic response. Include a vehicle-treated control for both empty vector and mutant TTK transfected cells.
-
Incubation: Incubate the cells for a further 48-72 hours.
-
Phenotypic Analysis:
-
Cell Viability Assay: Measure cell viability using a standard method such as MTT or a luminescence-based assay (e.g., CellTiter-Glo).
-
Apoptosis Assay: Quantify the percentage of apoptotic cells using flow cytometry after staining with Annexin V and a viability dye.
-
-
Molecular Analysis:
-
Western Blotting: Prepare cell lysates and perform quantitative western blotting to assess the levels of:
-
Total TTK (to detect both endogenous and exogenous TTK)
-
Tagged-TTK (to specifically detect the mutant TTK)
-
Downstream signaling proteins (e.g., phospho-AKT, phospho-mTOR) to confirm the functional rescue of the signaling pathway.
-
A loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[5][6][7][8][9]
-
-
Mandatory Visualization
Caption: TTK Signaling Pathway and its Crosstalk.
Caption: Workflow for TTK Degrader Rescue Experiment.
References
- 1. Method to Overcome Inefficiencies in Site-Directed Mutagenesis of A/T-Rich DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Directed Mutagenesis to Mutate Multiple Residues in a Single Reaction | Springer Nature Experiments [experiments.springernature.com]
- 3. Site-Directed Mutagenesis by Inverse PCR | Springer Nature Experiments [experiments.springernature.com]
- 4. Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. A systematic approach to quantitative Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The design of a quantitative western blot experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Threonine Tyrosine Kinase (TTK) PROTACs
For Researchers, Scientists, and Drug Development Professionals
The emergence of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by targeting proteins for degradation. Threonine Tyrosine Kinase (TTK), a crucial regulator of the spindle assembly checkpoint, is a promising target in oncology. This guide provides a comparative analysis of the first-in-class TTK PROTACs, presenting key efficacy data, detailed experimental methodologies, and visual representations of the underlying biological processes to aid in the rational design and evaluation of future TTK-targeting degraders.
Introduction to TTK PROTACs
TTK, also known as Mps1, plays a pivotal role in ensuring proper chromosome segregation during mitosis. Its overexpression is common in various cancers, correlating with aggressive tumor growth and poor prognosis. Traditional small molecule inhibitors can block TTK's kinase activity; however, PROTACs offer an alternative therapeutic strategy by inducing its complete degradation. A TTK PROTAC is a heterobifunctional molecule featuring a ligand that binds to TTK, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of TTK, marking it for destruction by the proteasome. This approach can offer advantages over simple inhibition, including a more sustained downstream signaling blockade and the potential to overcome resistance mechanisms.
Comparative Efficacy of TTK PROTACs
The pioneering work by Lu et al. in 2022 led to the development of the first reported TTK PROTACs.[1][2] The study systematically optimized the linker and E3 ligase ligand to develop potent and effective degraders. The following tables summarize the in vitro efficacy of key TTK PROTACs from this study compared to their small molecule inhibitor counterparts in the COLO-205 human colorectal cancer cell line.
Table 1: In Vitro Degradation of TTK in COLO-205 Cells
| Compound | E3 Ligase Ligand | Linker Type | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| 8e | Pomalidomide | PEG | 1.7 | >90 |
| 8j | Pomalidomide | Alkyl-ether | 3.1 | >90 |
| 8q (Inhibitor) | - | - | No Degradation | No Degradation |
| 8r (Inhibitor) | - | - | No Degradation | No Degradation |
¹DC₅₀: Concentration required to degrade 50% of the target protein. ²Dₘₐₓ: Maximum percentage of protein degradation achieved.
Table 2: Anti-proliferative Activity in COLO-205 Cells
| Compound | IC₅₀ (nM)³ |
| 8e | 2.9 |
| 8j | 4.8 |
| 8q (Inhibitor) | 10.3 |
| 8r (Inhibitor) | 13.5 |
³IC₅₀: Concentration required to inhibit 50% of cell growth.
The data clearly indicates that PROTACs 8e and 8j are potent degraders of TTK, achieving over 90% degradation at low nanomolar concentrations.[1][2] Notably, these PROTACs also demonstrated significantly improved anti-proliferative activity compared to their corresponding small molecule inhibitors, 8q and 8r , highlighting the therapeutic potential of a degradation-based approach.[1][2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: TTK's role in the Spindle Assembly Checkpoint signaling pathway.
Caption: The general mechanism of action for a TTK PROTAC.
Caption: A typical experimental workflow for evaluating TTK PROTAC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Western Blotting for TTK Degradation
This protocol is used to quantify the amount of TTK protein remaining in cells after treatment with a PROTAC.
-
Cell Culture and Treatment: Seed COLO-205 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of TTK PROTACs or vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal protein loading.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins via electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TTK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.
-
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the TTK band intensity to the loading control to determine the percentage of remaining TTK protein relative to the vehicle-treated control.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed COLO-205 cells in a 96-well plate at a specified density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the TTK PROTACs or control compounds. Include a vehicle-only control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
The first-generation TTK PROTACs, 8e and 8j , have demonstrated potent degradation of TTK and superior anti-proliferative effects compared to their inhibitor counterparts in colorectal cancer cells.[1][2] This underscores the potential of targeted protein degradation as a promising therapeutic strategy for TTK-driven malignancies. The data and protocols presented in this guide offer a foundational resource for researchers in the field, facilitating the evaluation of existing degraders and the development of next-generation TTK PROTACs with improved efficacy and drug-like properties. Future studies should focus on comprehensive selectivity profiling and in vivo evaluation to further validate the therapeutic potential of this approach.
References
A Head-to-Head Comparison of PROTAC TTK Degrader-2 and CFI-400945 in Cancer Research
In the landscape of oncology drug development, targeting mitotic kinases has emerged as a promising strategy to combat cancer cell proliferation. This guide provides a detailed, data-driven comparison of two distinct therapeutic agents: PROTAC TTK degrader-2, a novel targeted protein degrader, and CFI-400945, a small molecule kinase inhibitor. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and mechanisms of these two compounds.
Executive Summary
This compound and CFI-400945 both disrupt mitosis but through different mechanisms and by targeting distinct, yet related, kinases. This compound induces the degradation of Threonine Tyrosine Kinase (TTK), a key component of the spindle assembly checkpoint (SAC). In contrast, CFI-400945 inhibits the activity of Polo-like Kinase 4 (PLK4), the master regulator of centriole duplication. This fundamental difference in their mechanism of action—degradation versus inhibition—underpins their distinct pharmacological profiles.
This guide will delve into their mechanisms of action, present a comparative analysis of their in vitro and in vivo efficacy, provide detailed experimental protocols for key assays, and visualize the relevant biological pathways.
Mechanism of Action
This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's own ubiquitin-proteasome system to eliminate a target protein.[1] It consists of a ligand that binds to TTK, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the TTK protein by the proteasome.[1] This event-driven, catalytic mechanism can lead to a sustained loss of the target protein.
CFI-400945 is an ATP-competitive small molecule inhibitor of PLK4.[2] By binding to the ATP-binding pocket of PLK4, it blocks the kinase's ability to phosphorylate its substrates, thereby inhibiting its function in centriole duplication.[2] This occupancy-driven mechanism requires sustained drug exposure to maintain target inhibition.
Signaling Pathways
The signaling pathways of TTK and PLK4 are central to the regulation of mitosis. Their dysregulation is a hallmark of many cancers.
In Vitro Performance Comparison
The following tables summarize the in vitro performance of this compound and CFI-400945 in various cancer cell lines.
Table 1: In Vitro Degradation and Potency
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| This compound | TTK | COLO-205 | 3.1 | >95 | 200 |
| This compound | TTK | HCT-116 | 12.4 | >95 | N/A |
| CFI-400945 | PLK4 | Multiple | N/A | N/A | 2.8 (biochemical) |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration. Data for this compound from Lu J, et al. J Med Chem. 2022.[1] Data for CFI-400945 from Mason JM, et al. Cancer Cell. 2014.
In Vivo Efficacy Comparison
Both compounds have demonstrated anti-tumor activity in preclinical xenograft models.
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| This compound | COLO-205 Xenograft | 20 mg/kg, IP, daily | 36.7 | Lu J, et al. J Med Chem. 2022[1] |
| CFI-400945 | MDA-MB-468 Xenograft | 25 mg/kg, PO, daily | Significant | Mason JM, et al. Cancer Cell. 2014 |
| CFI-400945 | HCT116 Xenograft | 25 mg/kg, PO, daily | Significant | Mason JM, et al. Cancer Cell. 2014 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Western Blot for Protein Degradation
Protocol:
-
Cell Culture and Treatment: Cancer cells (e.g., COLO-205) are seeded in 6-well plates. After reaching 70-80% confluency, cells are treated with varying concentrations of the degrader or inhibitor for a specified time (e.g., 6 hours for this compound).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against the target protein (TTK or PLK4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software, and target protein levels are normalized to the loading control.
In Vivo Xenograft Studies
Protocol:
-
Animal Models: Immunodeficient mice (e.g., NOD-SCID or BALB/c nude) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 106 COLO-205 cells) in a suitable medium (e.g., Matrigel/PBS mixture) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups.
-
Compound Administration: The compound is formulated in an appropriate vehicle and administered to the mice according to the specified dose and schedule (e.g., intraperitoneal injection or oral gavage).
-
Monitoring: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated (e.g., Volume = 0.5 x length x width²). Animal body weight and general health are also monitored as indicators of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors may be excised for pharmacodynamic analysis (e.g., Western blot for target protein levels). Tumor growth inhibition is calculated and statistical analysis is performed.
Discussion and Conclusion
This compound and CFI-400945 represent two innovative and potent approaches to targeting mitotic kinases in cancer.
This compound offers the advantage of a catalytic mechanism, potentially leading to a more durable pharmacological effect with less frequent dosing. The degradation of the entire TTK protein eliminates both its kinase and non-kinase scaffolding functions. However, the development of PROTACs can be challenged by their larger molecular size, which may affect their pharmacokinetic properties and cell permeability.
CFI-400945 is a more traditional small molecule inhibitor with a well-understood mechanism of action. Its smaller size may confer more favorable oral bioavailability and pharmacokinetic properties. However, its efficacy is dependent on maintaining sufficient plasma concentrations to ensure continuous target occupancy, which could lead to off-target effects at higher doses.
The choice between a degrader and an inhibitor will depend on the specific therapeutic context, including the target biology, the desired pharmacological profile, and the potential for resistance mechanisms. This guide provides a foundational comparison to aid researchers in making informed decisions for their drug discovery and development programs. The distinct mechanisms of action of these two molecules may also suggest potential for combination therapies to achieve synergistic anti-tumor effects.
References
Assessing the Kinase Selectivity of PROTAC TTK Degrader-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the selectivity of PROTAC TTK degrader-2 across the human kinase family. While comprehensive, publicly available kinome-wide selectivity data for this compound is not available at this time, this document outlines the necessary experimental approaches and data presentation formats to facilitate a direct comparison with alternative TTK degraders once such data is generated.
Introduction to this compound
This compound, also identified as compound 8j in the scientific literature, is a potent and selective degrader of Threonine Tyrosine Kinase (TTK)[1][2]. TTK, a dual-specificity kinase, plays a crucial role in the spindle assembly checkpoint, making it a compelling target for cancer therapy. By hijacking the ubiquitin-proteasome system, this compound induces the degradation of TTK, offering a distinct mechanism of action compared to traditional kinase inhibitors that function through competitive occupancy of the active site[1][2]. Preclinical studies have demonstrated its efficacy in inducing TTK degradation and inhibiting cancer cell proliferation in colorectal cancer models[1].
The Importance of Kinase Selectivity Profiling
The therapeutic success of any kinase-targeted agent is intrinsically linked to its selectivity. Off-target kinase interactions can lead to unforeseen toxicities and diminish the therapeutic window. For PROTACs, selectivity is a multifaceted parameter influenced not only by the warhead's binding affinity but also by the formation of a productive ternary complex between the target protein, the PROTAC, and the recruited E3 ligase[3][4]. Therefore, a comprehensive assessment of a PROTAC's activity across the entire kinome is essential to de-risk its clinical development and to understand its full pharmacological profile.
Comparative Analysis of TTK Degrader Selectivity
A direct comparison of the kinase selectivity of this compound with other TTK degraders is crucial for evaluating its potential as a best-in-class therapeutic. This requires quantitative data from standardized kinome-wide screening platforms. In the absence of specific data for this compound, the following tables provide a template for how such a comparison would be presented.
Table 1: On-Target Degradation Potency of TTK PROTACs
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| This compound (8j) | TTK | COLO-205 | 3.1 | >90% (at 50 nM) | VHL | [Lu et al., 2022][1][2] |
| HCT-116 | 12.4 | >90% (at 50 nM) | VHL | [Lu et al., 2022][1][2] | ||
| Alternative TTK Degrader 1 | TTK | e.g., MV4-11 | Data | Data | e.g., CRBN | Reference |
| Alternative TTK Degrader 2 | TTK | e.g., HeLa | Data | Data | e.g., VHL | Reference |
This table would be populated with data from head-to-head studies or literature reports using consistent experimental conditions.
Table 2: Kinome-Wide Selectivity Profile of TTK Degraders (% Degradation at a Fixed Concentration)
| Kinase Family | Kinase Target | This compound (1 µM) | Alternative TTK Degrader 1 (1 µM) | Alternative TTK Degrader 2 (1 µM) |
| TTK | TTK | >90% | Data | Data |
| CAMK | CAMK1 | Data | Data | Data |
| CAMK2A | Data | Data | Data | |
| CDK | CDK1 | Data | Data | Data |
| CDK2 | Data | Data | Data | |
| MAPK | ERK1 | Data | Data | Data |
| p38α | Data | Data | Data | |
| Other | PLK1 | Data | Data | Data |
| AURKA | Data | Data | Data |
This table would present data from a comprehensive kinome scan, such as a mass spectrometry-based proteomics screen, showing the percentage of degradation for a wide range of kinases at a specified concentration.
Experimental Protocols for Assessing Kinase Selectivity
To ensure data comparability and reproducibility, standardized and well-documented experimental protocols are essential. The following are detailed methodologies for key experiments used to assess PROTAC selectivity.
Global Proteomics using Mass Spectrometry for Off-Target Profiling
This method provides an unbiased, global view of changes in protein abundance following treatment with a PROTAC, enabling the identification of on-target and off-target degradation events.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., COLO-205) at a desired density and allow them to adhere overnight. Treat cells with this compound, a negative control (a version of the PROTAC where the E3 ligase-binding moiety is chemically blocked), and a vehicle control (e.g., DMSO) at various concentrations and for different time points (e.g., 6, 12, 24 hours).
-
Cell Lysis and Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of each lysate using a BCA assay.
-
Protein Digestion and Peptide Labeling: Reduce and alkylate the protein samples. Digest the proteins into peptides using trypsin overnight at 37°C. For quantitative analysis, label the resulting peptides with tandem mass tags (TMT) or use a label-free quantification approach.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the labeled or unlabeled peptide mixtures by LC-MS/MS. The mass spectrometer will identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
-
Data Analysis: Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer). Perform statistical analysis to identify proteins that show a significant change in abundance in the PROTAC-treated samples compared to the controls. On-target degradation will be confirmed by a significant decrease in TTK levels. Any other significantly downregulated proteins are potential off-targets.
Kinome-Wide Binding Affinity Profiling (e.g., KiNativ™ or KINOMEscan™)
These platforms assess the ability of a compound to bind to a large panel of kinases, providing a measure of its binding selectivity. While not a direct measure of degradation, it is a critical component of understanding a PROTAC's overall selectivity profile.
Protocol (Conceptual Outline for KINOMEscan™):
-
Compound Submission: Provide a sample of this compound at a specified concentration.
-
Competitive Binding Assay: The PROTAC is incubated with a panel of several hundred DNA-tagged human kinases in the presence of an immobilized, active-site directed ligand.
-
Quantification: The amount of each kinase that remains bound to the immobilized ligand is quantified by qPCR of the DNA tag. A reduced amount of bound kinase indicates that the PROTAC has competed for binding to that kinase.
-
Data Analysis: The results are typically presented as a percentage of control, where a lower percentage indicates stronger binding. This data can be visualized as a dendrogram to illustrate the selectivity across the kinome.
Visualizing Signaling Pathways and Experimental Workflows
Clear visual representations are crucial for understanding the complex mechanisms of PROTAC action and the experimental approaches used to evaluate them.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for global proteomics-based selectivity assessment.
Conclusion
The development of highly selective kinase degraders is a paramount objective in modern drug discovery. While this compound has demonstrated potent on-target activity, a comprehensive evaluation of its kinome-wide selectivity is essential for its continued development. The experimental frameworks and data presentation formats outlined in this guide provide a clear path for such an assessment. The generation and publication of these critical datasets will enable a thorough and objective comparison of this compound with other TTK-targeting agents, ultimately informing its potential as a novel cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the First Examples of Threonine Tyrosine Kinase PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of TTK Targeted Therapeutics: A Comparative Guide to Inhibitors and Degraders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Threonine Tyrosine Kinase (TTK) inhibitors and degraders, focusing on their half-maximal inhibitory concentration (IC50) and half-maximal degradation concentration (DC50) values. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of these two promising anti-cancer therapeutic strategies.
Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint, ensuring accurate chromosome segregation during mitosis. Its overexpression in various cancers has made it a compelling target for therapeutic intervention. This guide delves into two distinct approaches to neutralize TTK's oncogenic activity: inhibition of its kinase function and targeted degradation of the entire protein.
Quantitative Comparison: DC50 and IC50 Values
The efficacy of a drug is often quantified by its IC50 and DC50 values. The IC50 represents the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%. In contrast, the DC50 indicates the concentration of a degrader needed to eliminate 50% of the target protein. A lower value for both metrics signifies higher potency.
Below is a summary of reported IC50 values for several TTK inhibitors and DC50 values for recently developed TTK degraders.
| Compound Type | Compound Name | Cell Line | IC50 (nM) | DC50 (nM) |
| Degrader | PROTAC TTK degrader-2 | COLO-205 | - | 3.1 |
| This compound | HCT-116 | - | 12.4 | |
| Degrader 8e | COLO-205 | - | 1.7 | |
| Degrader 8j | COLO-205 | - | 3.1 | |
| Inhibitor | NMS-P715 | (Biochemical Assay) | 182 | - |
| BAY1217389 | (Biochemical Assay) | <10 | - | |
| AZ3146 | (Biochemical Assay) | 35 | - | |
| CFI-402257 | (Biochemical Assay) | 1.7 | - |
Mechanisms of Action: Inhibition vs. Degradation
TTK inhibitors and degraders employ fundamentally different strategies to counteract the kinase's function. Inhibitors typically bind to the ATP-binding pocket of the TTK enzyme, preventing it from phosphorylating its downstream targets and thereby disrupting the spindle assembly checkpoint.[1][2][3] This leads to mitotic errors and ultimately, cancer cell death.
TTK degraders, often designed as Proteolysis Targeting Chimeras (PROTACs), are bifunctional molecules. One end binds to the TTK protein, while the other recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of TTK, marking it for destruction by the proteasome. This approach not only ablates the kinase activity but also eliminates any non-catalytic scaffolding functions of the protein.
Experimental Protocols
Accurate determination of IC50 and DC50 values is crucial for the preclinical evaluation of drug candidates. The following are generalized protocols for these key experiments.
Determination of IC50 (Kinase Inhibition Assay)
The half-maximal inhibitory concentration (IC50) of a TTK inhibitor is typically determined using a biochemical kinase assay.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the TTK enzyme.
Materials:
-
Recombinant human TTK enzyme
-
Kinase substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or coupled to a detection system
-
Test inhibitor at various concentrations
-
Assay buffer
-
Detection reagent (e.g., phosphospecific antibody, luminescence-based ATP detection kit)
Procedure:
-
Reaction Setup: In a microplate, combine the TTK enzyme, the kinase substrate, and the test inhibitor at serially diluted concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination: Stop the reaction.
-
Detection: Quantify the amount of substrate phosphorylation. This can be done by measuring radioactivity, fluorescence, or luminescence, depending on the assay format.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Determination of DC50 (Cellular Degradation Assay)
The half-maximal degradation concentration (DC50) of a TTK degrader is assessed in a cellular context.
Principle: This assay measures the concentration-dependent reduction of the target protein (TTK) levels within cells upon treatment with a degrader.
Materials:
-
Cancer cell line expressing TTK (e.g., COLO-205, HCT-116)
-
Cell culture medium and supplements
-
Test degrader at various concentrations
-
Lysis buffer
-
Primary antibody against TTK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to a reporter (e.g., HRP, fluorophore)
-
Western blot reagents and equipment or quantitative mass spectrometry capabilities.
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the TTK degrader for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies for TTK and a loading control.
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a suitable detection method (e.g., chemiluminescence).
-
-
Densitometry: Quantify the band intensities for TTK and the loading control.
-
Data Analysis: Normalize the TTK band intensity to the loading control. Plot the percentage of remaining TTK protein against the logarithm of the degrader concentration. The DC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
Logical Comparison: Interpreting DC50 and IC50
While both IC50 and DC50 are measures of potency, they reflect different biological outcomes. A direct comparison of their numerical values should be made with an understanding of their distinct mechanisms.
-
Potency: The presented data indicates that TTK degraders can achieve nanomolar to sub-nanomolar DC50 values, which are comparable to or even more potent than many of the listed TTK inhibitors' IC50 values. For instance, the degrader 8e has a DC50 of 1.7 nM in COLO-205 cells, which is on par with the biochemical IC50 of the highly potent inhibitor CFI-402257.[2]
-
Mode of Action: Inhibition is a stoichiometric event, requiring continuous target occupancy for efficacy. Degradation, on the other hand, is a catalytic process. A single degrader molecule can facilitate the destruction of multiple target protein molecules, potentially leading to a more sustained and profound biological effect at lower concentrations.
-
Overcoming Resistance: Drug resistance to inhibitors can arise from mutations in the target protein that prevent inhibitor binding. PROTAC-mediated degradation may be less susceptible to such mutations, as the degrader may still be able to bind to the mutated protein and induce its degradation.
-
Scaffolding Functions: Some proteins have non-catalytic scaffolding functions that are not affected by kinase inhibitors. Degraders, by eliminating the entire protein, can abrogate all functions of the target.
References
Analysis of Potential Resistance Mechanisms to TTK Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation, particularly through the use of proteolysis-targeting chimeras (PROTACs), offers a promising therapeutic strategy for diseases driven by aberrant protein function, including cancers overexpressing the TTK (Mps1) kinase. While TTK inhibitors have shown preclinical promise, the emergence of resistance remains a significant challenge. This guide provides a comparative analysis of established resistance mechanisms to TTK inhibitors and explores potential resistance mechanisms to TTK degraders, supported by experimental data and detailed methodologies.
I. Resistance to TTK Kinase Inhibitors: A Summary of Preclinical Findings
Acquired resistance to small molecule inhibitors of TTK has been documented in preclinical studies, primarily arising from point mutations within the ATP-binding pocket of the kinase domain. These mutations hinder inhibitor binding while preserving the kinase's catalytic activity.
Quantitative Data on TTK Inhibitor Resistance Mutations
The following table summarizes key point mutations in the TTK kinase domain that have been shown to confer resistance to various inhibitors.
| Mutation | Inhibitor(s) Conferring Resistance | Cell Line(s) | Fold Change in IC50 (Resistant vs. Parental) | Reference(s) |
| C604Y | NMS-P715, Cpd-5 | HCT116 | NMS-P715: >100-fold; Cpd-5: ~20-fold | [1][2] |
| C604W | NMS-P715, Cpd-5 | HeLa | NMS-P715: >100-fold; Cpd-5: ~50-fold | [1][2] |
| I531M | NMS-P715, Cpd-5, AZ3146 | HCT116 | NMS-P715: >10-fold | [3][4] |
| I598F | NMS-P715, Cpd-5, AZ3146 | HeLa | NMS-P715: >5-fold | [3][4] |
| S611R | NMS-P715, Cpd-5, AZ3146 | HCT116 | NMS-P715: >25-fold | [3][4] |
| M602Q | Mps1-IN-1 | U2OS | Not specified, but conferred resistance | [5] |
Note: Fold change in IC50 is an approximation based on the referenced literature.
Non-Mutational Resistance to TTK Inhibitors
Recent studies have also identified resistance mechanisms that are independent of mutations in the TTK gene. In triple-negative breast cancer (TNBC) models, disruption of the anaphase-promoting complex/cyclosome (APC/C) has been shown to confer resistance to the TTK inhibitor CFI-402257.[6][7] This is thought to occur because impairing APC/C function prolongs mitosis, thereby allowing cells to tolerate the genomic instability caused by TTK inhibition.[6]
II. Potential Resistance Mechanisms to TTK Degraders (PROTACs)
While specific resistance mechanisms to TTK degraders have not yet been extensively reported in the literature, we can extrapolate potential mechanisms based on established principles of PROTAC resistance observed for other targets.[8][9][10] These can be broadly categorized into target-related and E3 ligase/ubiquitin-proteasome system (UPS)-related mechanisms.
Target-Related Resistance
-
Mutations in the TTK Protein: A primary mechanism of resistance could involve mutations in the TTK protein that prevent the binding of the PROTAC's warhead. This would be analogous to the resistance seen with traditional inhibitors. However, because PROTACs can often bind to less conserved regions of a protein, they may be less susceptible to resistance mutations that affect the highly conserved ATP-binding pocket.[11][12]
-
TTK Scaffolding Function: In some cases, the mere presence of a kinase, even without its catalytic activity, can contribute to oncogenic signaling through its scaffolding function.[13] While kinase inhibitors would be ineffective against such "kinase-dead" mutants, degraders would still be able to eliminate the protein and overcome this form of resistance.[13][14]
E3 Ligase and Ubiquitin-Proteasome System (UPS)-Related Resistance
-
Downregulation or Mutation of the E3 Ligase: The efficacy of a PROTAC is dependent on its ability to recruit a specific E3 ubiquitin ligase (e.g., VHL or CRBN).[15] Downregulation, mutation, or deletion of the E3 ligase or its associated components can prevent the formation of the ternary complex (PROTAC-target-E3 ligase) and subsequent degradation of the target protein.[8][9]
-
Impaired Ubiquitin Transfer Pathway: Resistance can also arise from defects in the broader ubiquitin-proteasome system, such as mutations in E1 or E2 enzymes, or components of the COP9 signalosome.[8][9]
-
E3 Ligase Switching: A potential strategy to overcome resistance due to the loss of a specific E3 ligase is to utilize a PROTAC that engages a different E3 ligase.[11]
The following table compares the potential resistance mechanisms for TTK inhibitors versus TTK degraders.
| Resistance Mechanism | TTK Inhibitor | TTK Degrader (PROTAC) |
| Target Mutation (Binding Site) | High Likelihood | Possible, but may be overcome by different warheads or PROTAC design |
| Target Mutation (Kinase-Dead Scaffolding) | High Likelihood of Ineffectiveness | Low Likelihood (Degrader removes the protein) |
| E3 Ligase/UPS Component Mutation | Not Applicable | High Likelihood |
| E3 Ligase/UPS Component Downregulation | Not Applicable | High Likelihood |
| Bypass Signaling Pathway Activation | Possible | Possible |
| Disruption of Downstream Complexes (e.g., APC/C) | Demonstrated | Possible |
III. Experimental Protocols
Generation of Inhibitor-Resistant Cell Lines
-
Cell Culture and Long-Term Inhibitor Exposure: Cancer cell lines (e.g., HCT116, HeLa) are cultured in standard media. To induce resistance, cells are exposed to a TTK inhibitor at a concentration equivalent to the IC50.[3]
-
Dose Escalation: As cells adapt and resume proliferation, the concentration of the inhibitor is gradually increased in a stepwise manner.[3]
-
Isolation of Resistant Clones: Once cells are able to proliferate at a significantly higher inhibitor concentration (e.g., 10-20 times the initial IC50), single-cell clones are isolated by limiting dilution.[3]
-
Confirmation of Resistance: The resistance of the isolated clones is confirmed by determining the IC50 of the inhibitor and comparing it to the parental cell line using a cell viability assay (e.g., CellTiter-Glo).[3]
Identification of Resistance Mutations
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from both the parental and resistant cell clones. Reverse transcription is then performed to synthesize cDNA.[3]
-
PCR Amplification and Sequencing: The coding sequence of the TTK gene is amplified from the cDNA by polymerase chain reaction (PCR). The PCR products are then purified and subjected to Sanger sequencing to identify any point mutations.[3]
Functional Genomic Screens for Resistance Mechanisms
-
Library Transduction: A genome-wide CRISPR/Cas9 knockout library is introduced into the target cancer cell line (e.g., TNBC cells) using lentiviral transduction.[6]
-
Drug Selection: The transduced cell population is then treated with a TTK inhibitor (e.g., CFI-402257) at a lethal concentration.[6]
-
Identification of Enriched Genes: Cells that survive the drug treatment are harvested, and their genomic DNA is extracted. The guide RNA (gRNA) sequences present in the surviving population are amplified and identified by deep sequencing. Genes whose gRNAs are significantly enriched in the resistant population compared to a control population are identified as potential resistance genes.[6]
-
Validation: The identified candidate genes are then validated individually by generating knockout or knockdown cell lines and assessing their sensitivity to the TTK inhibitor.[6]
IV. Visualizations
Caption: Mechanism of action of a TTK PROTAC.
Caption: Spindle assembly checkpoint and a resistance mechanism.
References
- 1. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular basis underlying resistance to Mps1/TTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis underlying resistance to Mps1/TTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Disruption of the anaphase-promoting complex confers resistance to TTK inhibitors in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cellular Resistance Mechanisms to Targeted Protein Degradation Converge Toward Impairment of the Engaged Ubiquitin Transfer Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 13. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
Navigating the Labyrinth of Selectivity: A Comparative Guide to Protein Degrader Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance and off-target profiles of prominent protein degraders, supported by experimental data and detailed methodologies.
The advent of targeted protein degradation has opened new frontiers in therapeutics, offering the potential to eliminate disease-causing proteins. However, ensuring the selective degradation of the intended target while minimizing off-target effects is a critical challenge in the development of these novel modalities. This guide provides a comparative analysis of the cross-reactivity of different classes of protein degraders, with a focus on Proteolysis Targeting Chimeras (PROTACs). We present a summary of quantitative data, detailed experimental protocols for assessing cross-reactivity, and visualizations of key concepts and workflows.
Quantitative Data Summary: A Comparative Look at Degrader Selectivity
The following tables summarize the performance of different protein degraders, highlighting their on-target potency and off-target effects. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.
Table 1: Comparison of BRD4 Degraders MZ1 (VHL-based) and dBET1 (CRBN-based)
| Feature | MZ1 | dBET1 |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | Cereblon (CRBN) |
| Target Protein | BRD4 (and other BET family members) | BRD4 (and other BET family members) |
| Warhead | JQ1 | JQ1 |
| Reported Selectivity | Preferential degradation of BRD4 over BRD2 and BRD3.[1][2] | Generally considered a pan-BET degrader.[1] |
Data compiled from multiple sources. Absolute values can vary based on cell line and experimental conditions.
Table 2: Illustrative Quantitative Proteomics Data for MZ1
This table provides a hypothetical example of quantitative proteomics data for identifying off-targets of MZ1, demonstrating its preferential degradation of BRD4.
| Protein | Gene Name | Log2 Fold Change (MZ1 vs. Vehicle) | p-value | Assessment |
| Bromodomain-containing protein 4 | BRD4 | -2.5 | < 0.01 | On-Target |
| Bromodomain-containing protein 2 | BRD2 | -1.5 | < 0.05 | Moderate Degradation |
| Bromodomain-containing protein 3 | BRD3 | -1.3 | < 0.05 | Moderate Degradation |
| von Hippel-Lindau tumor suppressor | VHL | No significant change | > 0.05 | E3 Ligase (Not Degraded) |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | No significant change | > 0.05 | Housekeeping Control |
Note: This table is for illustrative purposes. Actual results will vary depending on the experimental conditions. A significant negative Log2 fold change with a low p-value indicates potential degradation.[3]
Table 3: Off-Target Profile of Pomalidomide-Based PROTACs
Pomalidomide, a common Cereblon (CRBN) E3 ligase recruiter, can independently induce the degradation of zinc-finger (ZF) proteins.[4][5][6] This off-target activity is a key consideration in the design of pomalidomide-based PROTACs.
| Off-Target Class | Examples | Consequence of Off-Target Degradation |
| Zinc-Finger (ZF) Proteins | ZFP91, IKZF1, IKZF3 | Potential for long-term side effects due to the crucial roles of ZF proteins in normal development and disease progression.[4][7] |
Key Experimental Protocols for Cross-Reactivity Assessment
A multi-pronged approach is essential for a comprehensive evaluation of off-target protein degradation. The following are detailed methodologies for key experiments.
Global Proteomics using Quantitative Mass Spectrometry (Gold Standard)
Mass spectrometry-based proteomics provides an unbiased, global assessment of changes in the proteome following treatment with a protein degrader.[8][9]
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HeLa, HEK293T, or a disease-relevant line) to ~70-80% confluency.
-
Treat cells with the protein degrader at various concentrations and time points.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).[10]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[10]
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[10]
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the degrader-treated samples compared to controls. These are considered potential off-targets.[10]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the engagement of a degrader with both its intended target and potential off-targets in a cellular context by measuring changes in protein thermal stability upon ligand binding.[3][8][12]
Methodology:
-
Cell Treatment: Treat intact cells with the protein degrader at various concentrations.
-
Heating: Heat the cells to a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble (folded) protein fraction from the precipitated (unfolded) proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: The binding of a ligand can stabilize a protein, leading to a higher melting temperature. A shift in the melting curve indicates target engagement.[13]
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for degradation.[11][14][15]
Methodology:
-
Cell Transfection: Co-transfect cells with expression vectors for a NanoLuc® luciferase-fused target protein (donor) and a HaloTag®-fused E3 ligase (acceptor).[14]
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the HaloTag®-fusion protein.[14]
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[14]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation.[14]
Visualizing the Concepts: Diagrams of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways relevant to cross-reactivity studies.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Workflow for off-target identification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. qb3.berkeley.edu [qb3.berkeley.edu]
- 11. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 12. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 13. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. selvita.com [selvita.com]
Validating Downstream Biomarker Changes Following TTK Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of downstream biomarker changes following the degradation of Threonine Tyrosine Kinase (TTK), a key regulator of the spindle assembly checkpoint (SAC) and a promising therapeutic target in oncology. We compare the effects of two prominent degradation technologies: Proteolysis Targeting Chimeras (PROTACs) and small interfering RNA (siRNA). This guide offers supporting experimental data, detailed methodologies, and visual representations of the underlying biological processes to aid researchers in validating the efficacy of their TTK degradation strategies.
Introduction to TTK and Its Role in Cellular Signaling
TTK, also known as Monopolar Spindle 1 (Mps1), is a dual-specificity protein kinase crucial for proper chromosome segregation during mitosis.[1][2] Its primary function is to ensure the fidelity of the SAC, a critical cellular surveillance mechanism that prevents premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle.[1] Dysregulation and overexpression of TTK are common in various cancers, often correlating with poor prognosis, making it an attractive target for therapeutic intervention.[1][3]
Degradation of TTK, as opposed to simple inhibition, offers a potential therapeutic advantage by eliminating both the kinase-dependent and -independent functions of the protein. This guide focuses on the validation of downstream biomarker changes that occur as a direct consequence of TTK degradation.
Comparative Efficacy of TTK Degradation Technologies
The two primary methods for inducing targeted protein degradation discussed in this guide are PROTACs and siRNA. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4] In contrast, siRNA mediates the cleavage of target mRNA, preventing protein translation.[5]
The efficacy of these technologies can be quantified and compared using various metrics. For PROTACs, the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) are key parameters.[4][6] For siRNA, the percentage of target protein knockdown is the primary measure of efficiency.[7]
| Technology | Key Efficacy Metrics | Typical Values for TTK Degradation | Reference Cell Line(s) |
| TTK PROTACs | DC50 (concentration for 50% degradation) | 1.7 nM - 3.1 nM | COLO-205 |
| Dmax (maximum degradation) | >90% | VCaP | |
| TTK siRNA | Knockdown Efficiency (% protein reduction) | 70-90% | MDA-MB-231 |
Table 1: Comparison of Efficacy Metrics for TTK Degradation Technologies. This table summarizes key performance indicators for TTK PROTACs and siRNA-mediated knockdown, providing researchers with expected efficacy benchmarks.
Downstream Biomarker Validation: A Multi-Faceted Approach
The degradation of TTK triggers a cascade of downstream cellular events. Validating these changes provides crucial evidence of target engagement and functional consequences. This guide focuses on a selection of key biomarkers and the experimental methods to quantify their modulation.
Mitotic Arrest and Cell Cycle Progression
A primary consequence of TTK disruption is the failure of the spindle assembly checkpoint, leading to mitotic catastrophe. This can be observed as an arrest in the G2/M phase of the cell cycle, followed by apoptosis.
Key Biomarkers:
-
Phospho-Histone H3 (Ser10): A well-established marker for mitotic cells. A decrease in p-Histone H3 (Ser10) following TTK degradation can indicate a failure to properly enter or maintain mitosis.
-
Cyclin B1: A key regulatory protein for the G2/M transition. TTK degradation can lead to a decrease in Cyclin B1 levels, disrupting mitotic progression.[8][9]
-
Aurora B Kinase: A critical component of the chromosomal passenger complex, its expression and activity are tightly linked to mitotic events. Changes in Aurora B mRNA and protein levels can be indicative of TTK pathway disruption.[3][10]
| Biomarker | Expected Change After TTK Degradation | Primary Validation Method |
| Phospho-Histone H3 (Ser10) | Decrease | Western Blot |
| Cyclin B1 | Decrease | Western Blot, qPCR |
| Aurora B Kinase | Decrease | Western Blot, qPCR |
Table 2: Key Biomarkers for Validating Mitotic Disruption Following TTK Degradation. This table outlines the expected changes in key cell cycle regulatory proteins and the recommended methods for their detection.
Induction of Apoptosis
Prolonged mitotic arrest and chromosomal instability resulting from TTK degradation ultimately lead to programmed cell death, or apoptosis.
Key Biomarker:
-
Cleaved Caspase-3: The activation of executioner caspases, such as Caspase-3, is a hallmark of apoptosis. The detection of the cleaved, active form of Caspase-3 provides direct evidence of apoptotic induction.[4][11]
| Biomarker | Expected Change After TTK Degradation | Primary Validation Method |
| Cleaved Caspase-3 | Increase | Western Blot |
Table 3: Biomarker for Validating Apoptosis Induction Following TTK Degradation. This table highlights a key marker of programmed cell death and the method for its detection.
Modulation of Downstream Signaling Pathways
TTK has been shown to regulate key signaling pathways involved in cell proliferation and survival, including the Akt/mTOR and p38 MAPK pathways.[12][13]
Key Biomarkers:
-
Phospho-Akt (Ser473): A key node in the PI3K/Akt/mTOR pathway, its phosphorylation status is indicative of pathway activation. TTK degradation has been shown to inhibit Akt phosphorylation.[12][13]
-
Phospho-p38 MAPK (Thr180/Tyr182): A central kinase in the stress-activated protein kinase pathway. TTK can phosphorylate and regulate p38α.[2]
| Biomarker | Expected Change After TTK Degradation | Primary Validation Method |
| Phospho-Akt (Ser473) | Decrease | Western Blot |
| Phospho-p38 MAPK (Thr180/Tyr182) | Decrease | Western Blot |
Table 4: Biomarkers for Validating Modulation of Downstream Signaling Pathways Following TTK Degradation. This table outlines key phosphoproteins in signaling cascades regulated by TTK.
Signaling Pathways and Experimental Workflows
To visualize the complex relationships between TTK and its downstream effectors, as well as the experimental workflows for their validation, we provide the following diagrams generated using the DOT language.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, we provide detailed protocols for the key validation assays.
Western Blotting for Phospho-Proteins and Total Protein Levels
Objective: To quantify the levels of total and phosphorylated proteins (e.g., p-Histone H3, Cyclin B1, Aurora B, Cleaved Caspase-3, p-Akt, p-p38) following TTK degradation.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with the TTK degrader (PROTAC or siRNA) for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative Real-Time PCR (qPCR) for mRNA Expression Levels
Objective: To measure the mRNA levels of target genes (e.g., Aurora B, Cyclin B1) following TTK degradation.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
qPCR instrument
Protocol:
-
RNA Extraction: Treat cells with the TTK degrader. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and gene-specific primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in mRNA expression, normalized to a housekeeping gene (e.g., GAPDH).
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Objective: To quantify the percentage of cells in different phases of the cell cycle (G2/M arrest) and to measure the extent of apoptosis.
Materials:
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (for fixation)
-
RNase A
-
Propidium Iodide (PI) for cell cycle analysis
-
Annexin V-FITC and PI kit for apoptosis analysis
-
Flow cytometer
Protocol for Cell Cycle Analysis:
-
Cell Preparation: Treat cells with the TTK degrader. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and PI. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.[14][15]
Protocol for Apoptosis Analysis:
-
Cell Preparation: Treat cells with the TTK degrader. Harvest and wash the cells with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).[16]
Conclusion
Validating the downstream effects of TTK degradation is essential for confirming target engagement and understanding the functional consequences of this therapeutic strategy. This guide provides a framework for comparing the efficacy of different degradation technologies and offers detailed protocols for assessing key biomarkers of mitotic catastrophe, apoptosis, and downstream signaling pathway modulation. By employing a multi-faceted validation approach, researchers can confidently assess the potency and mechanism of action of their TTK-targeting agents.
References
- 1. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (36-8500) [thermofisher.com]
- 3. PROTACs: A novel strategy for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesensors.com [lifesensors.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorylation of Histone H3 at Serine 10 is Indispensable for Neoplastic Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel approach for evaluating the efficiency of siRNAs on protein levels in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of the First Examples of Threonine Tyrosine Kinase PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HuR regulates cyclin A and cyclin B1 mRNA stability during cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TTK regulates proliferation and apoptosis of gastric cancer cells through the Akt-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell cycle G2/M arrest through an S phase-dependent mechanism by HIV-1 viral protein R - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Battle: Unraveling the Duration of Action of TTK Degraders Versus Inhibitors
In the landscape of cancer therapeutics, the dual-specificity protein kinase TTK (Threonine Tyrosine Kinase), also known as Mps1, has emerged as a critical target. Its pivotal role in the spindle assembly checkpoint (SAC) makes it a gatekeeper of mitotic fidelity, and its inhibition or degradation presents a promising strategy to induce cancer cell death. This guide provides a comprehensive comparison of the duration of action of two major classes of TTK-targeting compounds: degraders and inhibitors, offering valuable insights for researchers and drug development professionals.
This comparison delves into the fundamental mechanisms distinguishing TTK degraders and inhibitors, presenting quantitative data on their duration of action, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
At a Glance: Key Differences in Duration of Action
| Feature | TTK Degraders (e.g., PROTACs) | TTK Inhibitors (e.g., Small Molecules) |
| Mechanism of Action | Induce polyubiquitination and subsequent proteasomal degradation of the TTK protein. | Competitively bind to the ATP-binding pocket of the TTK kinase domain, blocking its catalytic activity. |
| Pharmacology | Event-driven: A transient interaction is sufficient to trigger degradation, with one degrader molecule capable of eliminating multiple target proteins. | Occupancy-driven: Require sustained and high-level occupancy of the active site to maintain inhibition. |
| Duration of Action | Prolonged, determined by the time required for the cell to resynthesize the TTK protein. | Variable and dependent on the drug's pharmacokinetic properties and its "target residence time." |
| Reported Duration (Post-Washout) | Proteasome-mediated degradation can last for approximately 8 hours.[1][2] | The effect is reversible upon drug removal, with the duration of action influenced by how long the inhibitor remains bound to the target. |
Delving Deeper: The Mechanisms Dictating Durability
The distinct mechanisms of action of TTK degraders and inhibitors are the primary determinants of their differing durations of action.
TTK Inhibitors: A Game of Occupancy
TTK inhibitors function by physically blocking the enzyme's active site.[3] Their efficacy is directly tied to their ability to remain bound to the TTK protein, a concept known as "target residence time."[4][5] A longer residence time generally correlates with more sustained cellular activity.[4][5] However, because this interaction is reversible, the inhibitory effect diminishes as the drug is cleared from the system, allowing newly synthesized or unbound TTK to resume its function.
TTK Degraders: A Lasting Impact Through Elimination
In contrast, TTK degraders, such as Proteolysis-Targeting Chimeras (PROTACs), operate through an "event-driven" mechanism. These bifunctional molecules bring the TTK protein into proximity with an E3 ubiquitin ligase, leading to the tagging of TTK with ubiquitin chains and its subsequent destruction by the proteasome.
Crucially, once the degrader has initiated this process, it can dissociate and target another TTK molecule. This catalytic nature means that a transient presence of the degrader can lead to a profound and lasting depletion of the target protein. The duration of the degrader's effect is therefore not solely dependent on its own pharmacokinetic profile but rather on the cell's ability to replenish its TTK protein pool through new protein synthesis.
Visualizing the Pathways
To better understand the cellular processes involved, the following diagrams illustrate the TTK signaling pathway during mitosis and the experimental workflow used to assess the duration of action of these compounds.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. TTK inhibition radiosensitizes basal-like breast cancer through impaired homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Residence Time-Guided Optimization on TTK Kinase Results in Inhibitors with Potent Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Quantitative Proteomics: A Comparative Guide to Confirming TTK Degradation Specificity
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Threonine Tyrosine Kinase (TTK), a key regulator of the mitotic spindle assembly checkpoint, is a promising therapeutic target in oncology. This guide provides an objective comparison of different strategies for inducing TTK degradation, with a focus on utilizing quantitative proteomics to assess their specificity and performance. We will delve into supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid researchers in their drug discovery and development efforts.
The Role of TTK in Cellular Signaling
TTK, also known as Monopolar Spindle 1 (Mps1), is a dual-specificity kinase that plays a critical role in ensuring the fidelity of chromosome segregation during mitosis.[1][2] Its primary function is to act as a central component of the spindle assembly checkpoint (SAC), a surveillance mechanism that prevents premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle.[1][3]
Upregulation of TTK is frequently observed in various cancers and is often associated with poor prognosis.[2][3][4] By driving chromosomal instability, TTK contributes to tumorigenesis and cancer progression.[1] This makes TTK an attractive target for therapeutic intervention. Inducing the degradation of TTK, rather than merely inhibiting its kinase activity, offers a potential advantage by eliminating both the catalytic and scaffolding functions of the protein.
Below is a diagram illustrating the central role of TTK in the spindle assembly checkpoint pathway.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. TTK/MPS1 inhibitor OSU-13 targets the mitotic checkpoint and is a potential therapeutic strategy for myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificarchives.com [scientificarchives.com]
- 4. TTK/MPS1 inhibitor OSU-13 targets the mitotic checkpoint and is a potential therapeutic strategy for myeloma | Haematologica [haematologica.org]
Safety Operating Guide
Proper Disposal and Safe Handling of PROTAC TTK Degrader-2: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel compounds like PROTAC TTK degrader-2 are of paramount importance. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure a secure laboratory environment. As a potent biological agent designed for targeted protein degradation, this compound requires careful management throughout its lifecycle in the laboratory.
Immediate Safety and Handling Precautions
Before working with this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this compound is not publicly available, general safety precautions for potent cytotoxic compounds should be strictly followed.
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is essential to minimize exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are required. For tasks with a higher risk of splashes, consider double-gloving. Change gloves immediately if contaminated. |
| Eye and Face Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant safety glasses with side shields are mandatory. In situations with a splash hazard, chemical splash goggles should be worn. |
| Face Shield | Use in conjunction with safety glasses or goggles when there is a significant risk of splashes. | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All work with solid or volatile forms of this compound should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust. |
Step-by-Step Disposal Procedure
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure personnel safety. All materials that have come into contact with the compound must be treated as hazardous waste.[1]
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This includes:
-
Unused or expired this compound powder.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, vials).
-
Contaminated consumables (e.g., absorbent paper, wipes).
-
Contaminated PPE (e.g., gloves, disposable lab coat).
-
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
-
Waste Collection:
-
Use dedicated and clearly labeled containers for both solid and liquid hazardous waste.
-
Containers should be kept closed when not in use.
-
Store waste containers in a designated, secure area away from general lab traffic.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" or "Cytotoxic Waste".[1]
-
The full chemical name: "this compound".
-
The primary hazards (e.g., "Cytotoxic," "Harmful if swallowed," "Skin and eye irritant").
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or lab.
-
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.
-
Follow all institutional and local regulations for the disposal of cytotoxic and hazardous chemical waste.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate and Alert:
-
Immediately alert others in the vicinity of the spill.
-
Evacuate the immediate area.
-
-
Assess the Spill:
-
If the spill is large or involves highly volatile materials, evacuate the entire lab and contact the EHS office immediately.
-
For small, manageable spills, proceed with the following steps if you are trained and equipped to do so.
-
-
Containment and Cleanup:
-
Wear the appropriate PPE, including double gloves, safety goggles, a face shield, and a disposable lab coat.
-
For liquid spills, cover with an absorbent material (e.g., chemical absorbent pads, vermiculite).
-
For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Carefully collect the absorbed material or damp paper towel and any contaminated debris.
-
Place all cleanup materials into a designated hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution), followed by a rinse with water.
-
Collect all decontamination materials and dispose of them as hazardous waste.
-
-
Reporting:
-
Report the spill to your supervisor and the EHS office, even if it is a minor spill.
-
Experimental Protocol: Western Blotting for TTK Degradation
To assess the efficacy of this compound, a common experimental protocol is to measure the degradation of the target protein, TTK, via Western blotting.
Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., COLO-205 or HCT-116) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 50 nM) for a specified time (e.g., 6 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for TTK.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for TTK and a loading control (e.g., GAPDH or β-actin).
-
Normalize the TTK signal to the loading control to determine the extent of protein degradation.
-
By adhering to these safety and disposal protocols, researchers can minimize risks and ensure a safe and compliant laboratory environment when working with this compound.
References
Essential Safety and Operational Guide for Handling PROTAC TTK Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, logistical information, and detailed experimental guidelines for the handling and application of PROTAC TTK degrader-2. Adherence to these procedures is vital for ensuring laboratory safety, maintaining compound integrity, and achieving reliable experimental outcomes.
Essential Safety and Logistical Information
This compound is a potent and targeted molecule designed for research purposes. As with all potent compounds, appropriate safety measures must be implemented to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of the compound to determine the appropriate level of PPE. The following table summarizes recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator with safety glasses- Disposable solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile gloves)- Disposable sleeves | High risk of aerosolization and inhalation of potent powder. Full respiratory protection and double gloving provide an essential barrier against exposure.[1] |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure- Standard lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls are the primary means of protection.[1] |
| Cell Culture and In Vitro Assays | - Standard lab coat- Safety glasses- Nitrile gloves | Lower risk of direct exposure, but good laboratory practice dictates the use of standard PPE to prevent contamination and accidental contact. |
| In Vivo Studies | - Lab coat- Safety glasses- Nitrile gloves- Additional PPE as required by institutional animal care and use committee (IACUC) protocols | To protect both the researcher and the animal model from exposure and contamination. |
Storage and Stability
Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Recommendations |
| Solid | -20°C | Long-term | Store in a tightly sealed, light-protected container. Allow the vial to equilibrate to room temperature before opening to prevent condensation. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[2] |
| -20°C | Up to 1 month | For shorter-term storage, aliquoting is still recommended.[2] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of potent compounds.
Caption: General workflow for the safe handling of a potent research compound.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste to prevent environmental contamination and accidental exposure.[1]
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired Compound | - Do not dispose of down the drain or in regular trash.- Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor. | To prevent the release of a potent compound into the environment. The label should clearly identify the contents.[1] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | To prevent accidental exposure from contaminated items. Do not overfill waste containers.[1] |
| Contaminated PPE | - Collect in a designated, sealed waste bag.- Label as "Hazardous Waste". | To prevent secondary contamination and exposure. |
| Liquid Waste (from cell culture or assays) | - Collect in a sealed, leak-proof container.- Label as "Hazardous Waste" with the name of the compound and solvent (if applicable).- Dispose of through a certified hazardous waste vendor. | To prevent the release of the compound into the water system. |
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound.
| Parameter | Cell Line | Value | Description |
| DC₅₀ | COLO-205 (human colorectal cancer) | 3.1 nM | The concentration of the compound that results in 50% degradation of the target protein (TTK).[3] |
| HCT-116 (human colorectal cancer) | 12.4 nM | The concentration of the compound that results in 50% degradation of the target protein (TTK).[3] | |
| IC₅₀ | COLO-205 (human colorectal cancer) | 0.2 µM | The concentration of the compound that inhibits the growth of the cancer cells by 50%.[3] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Western Blot Analysis of TTK Protein Degradation
This protocol details the steps to quantify the degradation of TTK protein in cultured cells following treatment with this compound.
Materials and Reagents:
-
Human cancer cell line expressing TTK (e.g., COLO-205, HCT-116)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-TTK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., a dose-response from 1 nM to 1000 nM).
-
Include a vehicle control (DMSO at the same final concentration as the highest PROTAC concentration).
-
Treat the cells for a fixed period (e.g., 24 hours) for a dose-response experiment, or for various time points (e.g., 0, 2, 4, 8, 16, 24 hours) for a time-course experiment.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TTK antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the TTK bands to the corresponding loading control bands.
-
Express the results as a percentage of the vehicle-treated control.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines the steps to assess the effect of this compound on cell viability.
Materials and Reagents:
-
Human cancer cell line (e.g., COLO-205)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium).
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Add the desired final concentrations of the PROTAC and vehicle control to the respective wells.
-
Include wells with medium only for background measurement.
-
Incubate the plate for a specified period (e.g., 72 or 96 hours).
-
-
Assay and Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental values.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
Experimental Workflow for Characterization of this compound
Caption: Experimental workflow for this compound characterization.
Mechanism of Action: TTK Degradation via the Ubiquitin-Proteasome System
Caption: PROTAC-mediated degradation of TTK disrupts the spindle assembly checkpoint.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
